Product packaging for 4-Butoxyphenol(Cat. No.:CAS No. 122-94-1)

4-Butoxyphenol

Número de catálogo: B117773
Número CAS: 122-94-1
Peso molecular: 166.22 g/mol
Clave InChI: MBGGFXOXUIDRJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Butoxyphenol is a valuable organic compound and biochemical reagent widely used in life science research . Its primary research application is as a key intermediate in the synthesis of specialty chemicals, particularly liquid crystals . In industrial contexts, it also serves as a critical intermediate in the manufacturing of dyes and pharmaceuticals, highlighting its versatility in chemical synthesis . In biochemical research, studies have utilized this compound to investigate its interaction with proteins, such as its role in the regeneration of the tyrosyl radical in mouse ribonucleotide reductase R2 protein, providing insights into enzymatic mechanisms . Furthermore, research into microbial degradation pathways, specifically the ipso-substitution mechanism for the side-chain cleavage of related phenolic compounds in Sphingobium xenophagum , has included this compound, contributing to the understanding of environmental bioremediation . This compound is presented for use in laboratory research only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B117773 4-Butoxyphenol CAS No. 122-94-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-butoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGFXOXUIDRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059548
Record name Phenol, 4-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-94-1
Record name 4-Butoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-BUTOXYPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-butoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-BUTOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8188DBS68J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to 4-Butoxyphenol (CAS 122-94-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

4-Butoxyphenol, with the CAS number 122-94-1, is an organic compound classified as a phenol (B47542) ether. It presents as a light brown to brown crystalline solid at room temperature.[1][2] Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[1][3]
Molecular Weight 166.22 g/mol [1][3][]
Melting Point 65-66 °C[1][2][5]
Boiling Point 165 °C at 2 mmHg[1][5]
Density 1.006 g/cm³ (estimate)[1][5]
Solubility Soluble in acetone (B3395972) and ethanol.[1][2][5]
Vapor Pressure 9.14 mmHg at 25°C[1]
pKa 10.33 ± 0.15 (Predicted)[1][5]
LogP 2.9[]

Synthesis Methodologies

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the etherification of hydroquinone (B1673460) with a suitable butylating agent, such as 1-bromobutane (B133212). The reaction proceeds via the deprotonation of hydroquinone to form the more nucleophilic phenoxide ion, which then attacks the electrophilic butyl halide.

A general experimental protocol for the Williamson ether synthesis of this compound is as follows:

Experimental Protocol: Williamson Ether Synthesis of this compound

  • Reactants: Hydroquinone, 1-Bromobutane, a suitable base (e.g., potassium carbonate, sodium hydroxide), and a solvent (e.g., acetone, ethanol, or a biphasic system for phase transfer catalysis).

  • Procedure:

    • Dissolve hydroquinone in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Add the base to the solution and stir to form the phenoxide. The amount of base can be controlled to favor mono- or di-alkylation. For preferential synthesis of this compound, using a molar ratio of hydroquinone to base of 1:1 or slightly less is recommended.

    • Slowly add 1-bromobutane to the reaction mixture.

    • Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Alternative Synthesis Approaches:

  • Phase Transfer Catalysis (PTC): To improve the reaction efficiency, particularly in biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst such as a quaternary ammonium (B1175870) salt can be employed. The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

  • Electrochemical Synthesis: An electrochemical method has been reported with a high yield of 91.7%. This approach utilizes a platinum anode in a butanol medium with sulfuric acid as a catalyst. This method is presented as a more environmentally friendly alternative as it avoids the use of hazardous alkylating agents.

  • Protected Hydroquinone Method: A patented method involves the protection of one of the hydroxyl groups of hydroquinone, for example, with an acetyl group. This is followed by the etherification of the unprotected hydroxyl group with a butyl halide. The final step is the deprotection (hydrolysis) of the acetyl group to yield this compound. This method can offer high yields and purity.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis and has applications in various fields, including materials science and medicinal chemistry.

  • Intermediate for Liquid Crystals: It is utilized as an intermediate in the synthesis of liquid crystals.

  • Pharmaceutical Intermediate: this compound is a precursor in the synthesis of other more complex molecules. For instance, it is used to synthesize 4-butoxyphenylacetic acid and 4-butoxyphenylacetonitrile. It has also been mentioned as a starting material in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen.

  • Biochemical Reagent: In a research context, it is used as a biochemical reagent. It has been specifically studied for its effects on enzymes.

  • Impurity Standard: this compound is known as an impurity of the topical anesthetic Pramoxine. Therefore, it is used as a reference standard in the quality control and analysis of this pharmaceutical product.

Mechanism of Action and Biological Activity

The primary characterized biological activity of this compound is its interaction with the enzyme ribonucleotide reductase (RNR) . RNR is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA.

The R2 subunit of mouse ribonucleotide reductase contains a stable tyrosyl radical that is crucial for the enzyme's catalytic activity. Studies have shown that this compound interferes with the regeneration of this vital tyrosyl radical.[3] Treatment of the R2 protein with this compound leads to a structural rearrangement of the diferric/radical site.[3] This alteration significantly hinders the regeneration of the tyrosyl radical, with regeneration levels dropping to as low as 6% compared to 59% in the untreated enzyme.[3] This inhibitory effect on a key enzyme in DNA synthesis suggests potential for this compound and its derivatives as antiproliferative agents.

Below is a diagram illustrating the inhibitory effect of this compound on the tyrosyl radical regeneration in ribonucleotide reductase.

G RNR_R2_active Active Ribonucleotide Reductase R2 (with Tyrosyl Radical) RNR_R2_inactive Inactive Ribonucleotide Reductase R2 (Radical-free form) RNR_R2_active->RNR_R2_inactive Reduction Regeneration Regeneration Process (Requires O₂ and Fe(II)) RNR_R2_inactive->Regeneration Initiates Structural_Change Structural Rearrangement of the Diferric/Radical Site RNR_R2_inactive->Structural_Change Induces Regeneration->RNR_R2_active Restores Activity Butoxyphenol This compound Butoxyphenol->RNR_R2_inactive Interacts with Structural_Change->Regeneration Inhibits G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Sample Sample Containing This compound Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Injection into HPLC System Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition and Processing Detection->Data Calculation Calculation of Concentration Data->Calculation Standards Preparation of Standard Solutions Calibration Generation of Calibration Curve Standards->Calibration Calibration->Calculation

References

An In-depth Technical Guide to the Solubility of 4-Butoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenol, an aromatic ether, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals.[1] A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a schematic for its chemical synthesis.

Data Presentation: Solubility of this compound

The following table summarizes the available qualitative solubility information for this compound. It is important to note that this information is not exhaustive and solubility can be temperature-dependent.

SolventSolubilityReference
AcetoneSoluble[2][3]
EthanolSoluble[2][3]

Experimental Protocols

To address the limited availability of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. The equilibrium shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the selected organic solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Sample Analysis:

    • After the equilibration period, stop the agitation and allow the vials to rest in the temperature bath for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved solid.

    • Immediately dilute the collected sample with a known volume of the solvent to prevent precipitation.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC).

  • Quantification:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

  • Data Reporting:

    • Solubility is typically reported in units such as g/100 g of solvent, mg/mL, or as a mole fraction.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_standards Prepare Standard Solutions analysis Analyze via HPLC prep_standards->analysis prep_samples Prepare Samples (Excess Solute in Solvent) equilibration Incubate in Shaker Bath (Constant Temperature) prep_samples->equilibration sampling Filter Supernatant & Dilute equilibration->sampling sampling->analysis quantification Calculate Solubility from Calibration Curve analysis->quantification

Experimental workflow for determining this compound solubility.

Synthesis of this compound

The following diagram illustrates a common synthetic route for this compound starting from hydroquinone.

synthesis_pathway reactant1 Hydroquinone workup Workup & Purification reactant1->workup reactant2 Butyl Halide (e.g., Butyl Bromide) reactant2->workup reagent Base (e.g., K2CO3) reagent->workup solvent Solvent (e.g., Acetone) solvent->workup product This compound workup->product

A synthetic pathway for this compound.

References

4-Butoxyphenol: A Key Intermediate for Advanced Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenol, a monosubstituted hydroquinone (B1673460) derivative, serves as a critical building block in the synthesis of a diverse range of calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a rigid phenyl ring, a reactive hydroxyl group, and a flexible butoxy chain, provides an ideal scaffold for the construction of mesogenic molecules with tailored properties. The butoxy group, in particular, plays a crucial role in influencing the mesophase behavior, such as the temperature range of the liquid crystalline phase and the type of mesophase formed (e.g., nematic, smectic). This technical guide provides a comprehensive overview of the synthesis of liquid crystals derived from this compound, focusing on detailed experimental protocols, quantitative data, and the underlying principles of molecular ordering.

Data Presentation: Physicochemical Properties of a this compound Derived Liquid Crystal

The following table summarizes the key quantitative data for a representative liquid crystal, 4'-butoxy-4-cyanobiphenyl, which can be synthesized from a this compound precursor. This data is essential for the design and application of liquid crystal-based devices.

PropertyValue
Molecular Formula C₁₇H₁₇NO
Molecular Weight 251.33 g/mol
Melting Point 75.0 to 79.0 °C
Mesomorphic Range 75.0 to 82.0 °C (Nematic)
Appearance White to Almost white powder to crystal

Note: Birefringence and dielectric anisotropy data for the broader class of 4'-n-alkyl/alkoxy-4-cyanobiphenyls indicate that the butoxy derivative is expected to have a positive dielectric anisotropy and a moderate birefringence, making it suitable for display applications.[1][2]

Experimental Protocols

The synthesis of liquid crystals from this compound typically involves a multi-step process. The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a liquid crystalline material.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from hydroquinone and 1-bromobutane (B133212).

Materials:

  • Hydroquinone

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Alkyl Halide: While stirring vigorously, add 1-bromobutane (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Protocol 2: Synthesis of 4'-Butoxy-4-cyanobiphenyl

This protocol outlines the synthesis of a nematic liquid crystal, 4'-butoxy-4-cyanobiphenyl, from a this compound-derived intermediate. This synthesis involves a Suzuki-Miyaura cross-coupling reaction. The precursor, 4-butoxy-iodobenzene, can be prepared from this compound through standard iodination methods.

Materials:

  • 4-Butoxy-iodobenzene (prepared from this compound)

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask or Schlenk tube, combine 4-butoxy-iodobenzene (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂ with 4-10 mol% PPh₃).

  • Addition of Base and Solvent: Add sodium carbonate (2.0 eq.) and a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to obtain 4'-butoxy-4-cyanobiphenyl.

Visualization of Synthesis and Molecular Ordering

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of 4'-butoxy-4-cyanobiphenyl, starting from hydroquinone. This workflow highlights the key transformations and intermediates involved in the process.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Iodination cluster_step3 Step 3: Suzuki-Miyaura Coupling Hydroquinone Hydroquinone FourButoxyphenol This compound Hydroquinone->FourButoxyphenol 1-Bromobutane, K₂CO₃, DMF Iodobutoxybenzene 4-Butoxy-iodobenzene FourButoxyphenol->Iodobutoxybenzene Iodinating Agent Final_Product 4'-Butoxy-4-cyanobiphenyl (Liquid Crystal) Iodobutoxybenzene->Final_Product 4-Cyanophenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃

Caption: Synthetic pathway for 4'-butoxy-4-cyanobiphenyl.

Molecular Ordering in Nematic Liquid Crystals

The liquid crystalline properties of molecules like 4'-butoxy-4-cyanobiphenyl arise from their specific molecular architecture. The following diagram illustrates the relationship between the molecular structure and the resulting nematic phase.

Molecular_Ordering cluster_molecule Molecular Structure of 4'-Butoxy-4-cyanobiphenyl cluster_property Resulting Properties cluster_phase Macroscopic Phase RigidCore Rigid Biphenyl Core (π-π stacking) Anisotropy Molecular Anisotropy (Rod-like shape) RigidCore->Anisotropy FlexibleTail Flexible Butoxy Tail (van der Waals interactions) FlexibleTail->Anisotropy PolarHead Polar Cyano Group (Dipole-Dipole interactions) PolarHead->Anisotropy Intermolecular Anisotropic Intermolecular Forces Anisotropy->Intermolecular NematicPhase Nematic Liquid Crystal Phase (Long-range orientational order) Intermolecular->NematicPhase

Caption: Structure-property relationship leading to the nematic phase.

Conclusion

This compound is a versatile and indispensable intermediate in the synthesis of high-performance liquid crystal materials. The methodologies outlined in this guide, particularly the Williamson ether synthesis and Suzuki-Miyaura coupling, provide robust pathways to a wide array of mesogenic structures. The ability to systematically modify the molecular architecture, for instance, by introducing the butoxy group, allows for the fine-tuning of the physicochemical properties of the resulting liquid crystals. This level of control is paramount for the development of advanced materials for applications in displays, photonics, and other emerging technologies. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel liquid crystalline materials.

References

Genotoxic Potential of 4-Alkoxyphenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkoxyphenols, a class of chemical compounds characterized by a phenol (B47542) ring with an alkoxy group at the para position, are utilized in a variety of industrial and commercial applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and antioxidants. Given their potential for human exposure, a thorough understanding of their toxicological profile, particularly their genotoxic potential, is of paramount importance for risk assessment and the development of safe handling and use guidelines. This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxicity of 4-alkoxyphenols, with a focus on 4-methoxyphenol, 4-ethoxyphenol, 4-propoxyphenol, and 4-butoxyphenol.

Quantitative Genotoxicity Data

The genotoxic potential of 4-alkoxyphenols has been evaluated in a limited number of studies using standard genotoxicity assays. The available quantitative data are summarized below. It is important to note that data for 4-ethoxyphenol, 4-propoxyphenol, and this compound are scarce in the public domain.

CompoundAssayTest SystemConcentration/DoseResultsReference
4-Methoxyphenol Comet AssayHuman Lymphocytes0.25, 0.5, 1.0, 2.0, 4.0 μMSignificant dose-dependent increase in DNA damage[1]
Chromosome AberrationHuman Lymphocytes0.25, 0.5, 1.0, 2.0, 4.0 μMClastogenic effects observed[1]
4-Ethoxyphenol Ames TestSalmonella typhimuriumNot specifiedNo safety concern at current levels of intake when used as a flavouring agent.[2][3]
Micronucleus AssayNot specifiedNot specifiedData not readily available
Comet AssayNot specifiedNot specifiedData not readily available
4-Propoxyphenol Ames TestNot specifiedNot specifiedData not readily available
Micronucleus AssayNot specifiedNot specifiedData not readily available
Comet AssayNot specifiedNot specifiedData not readily available
This compound Ames TestNot specifiedNot specifiedData not readily available
Micronucleus AssayNot specifiedNot specifiedData not readily available
Comet AssayNot specifiedNot specifiedData not readily available

Note: The lack of publicly available quantitative data for 4-ethoxyphenol, 4-propoxyphenol, and this compound highlights a significant data gap in the toxicological assessment of these compounds.

Signaling Pathways in 4-Alkoxyphenol-Induced Genotoxicity

The mechanisms underlying the genotoxic effects of 4-alkoxyphenols are not fully elucidated but are thought to involve the induction of oxidative stress and the subsequent activation of DNA damage response (DDR) pathways. Phenolic compounds, in general, can undergo metabolic activation to form reactive intermediates that can directly interact with DNA or generate reactive oxygen species (ROS).

Oxidative Stress and DNA Damage

The metabolism of 4-alkoxyphenols can lead to the formation of phenoxyl radicals and other reactive species. These can interact with molecular oxygen to produce superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. These ROS can induce a variety of DNA lesions, including single- and double-strand breaks, and base modifications.

DNA Damage Response Pathways

Upon detection of DNA damage, cells activate a complex signaling network to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger apoptosis. Key players in this response include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DNA double-strand breaks and single-strand breaks, respectively. Activated ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.

The p53 protein plays a central role in orchestrating the cellular response to DNA damage by regulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is another critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stressors, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and detoxification genes.

GenotoxicitySignalingPathway cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response 4-Alkoxyphenols 4-Alkoxyphenols Reactive Intermediates Reactive Intermediates 4-Alkoxyphenols->Reactive Intermediates Metabolism ROS Reactive Oxygen Species (ROS) Reactive Intermediates->ROS DNA_Damage DNA Damage (Strand Breaks, Adducts) Reactive Intermediates->DNA_Damage Direct Adducts ROS->DNA_Damage Oxidative Damage Nrf2 Nrf2 Activation ROS->Nrf2 ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response AmesTestWorkflow start Start prepare Prepare Bacterial Strains and Test Compound start->prepare mix Mix Bacteria, Test Compound, and S9 Mix (optional) prepare->mix plate Pour onto Minimal Agar Plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Response count->analyze end End analyze->end MicronucleusAssayWorkflow start Start culture Culture Mammalian Cells start->culture expose Expose Cells to Test Compound (± S9 Mix) culture->expose add_cytoB Add Cytochalasin B to Block Cytokinesis expose->add_cytoB harvest Harvest and Fix Cells add_cytoB->harvest stain Stain with DNA-Specific Dye harvest->stain score Score Micronuclei in Binucleated Cells stain->score analyze Analyze Frequency of Micronucleated Cells score->analyze end End analyze->end CometAssayWorkflow start Start dose Administer Test Compound to Animals start->dose collect Collect Tissues and Prepare Single-Cell Suspension dose->collect embed Embed Cells in Agarose on Slides collect->embed lyse Lyse Cells embed->lyse electrophorese Perform Alkaline Electrophoresis lyse->electrophorese stain Stain DNA with Fluorescent Dye electrophorese->stain visualize Visualize and Capture Comet Images stain->visualize analyze Analyze Images to Quantify DNA Damage visualize->analyze end End analyze->end

References

Mechanism of action of phenolic polymerization inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Phenolic Polymerization Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unwanted or premature polymerization of vinyl monomers is a significant challenge during their synthesis, purification, storage, and transportation.[1] Monomers like styrene (B11656), acrylates, and vinyl chloride can self-polymerize when exposed to heat or light, leading to product degradation, equipment fouling, and potentially hazardous runaway reactions.[1][2] Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent this spontaneous polymerization.[1] Among the most widely used and effective inhibitors are phenolic compounds, which function primarily as radical scavengers.[3] This technical guide provides an in-depth exploration of the core mechanisms by which phenolic compounds inhibit free-radical polymerization, presents quantitative data on their efficacy, details key experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved.

Core Inhibition Mechanisms of Phenolic Compounds

Phenolic compounds primarily function as chain-breaking antioxidants, terminating the free-radical chain reaction that constitutes polymerization.[2] Their efficacy is rooted in the lability of the hydroxyl (-OH) group's hydrogen atom and the stability of the resulting phenoxyl radical. The overall mechanism is a multi-step process often involving synergistic interactions with molecular oxygen and subsequent transformation into quinone species.

Distinction: True Inhibitors vs. Retarders

It is crucial to distinguish between two classes of substances that prevent polymerization:

  • True Inhibitors: These compounds create a distinct induction period during which no significant polymerization occurs. They are consumed during this period, and once depleted, the polymerization proceeds at its normal rate.[1]

  • Retarders: These compounds do not provide a defined induction period but instead decrease the overall rate of polymerization.[1]

Phenolic compounds can exhibit behavior of both weak retarders at low concentrations and true inhibitors at higher concentrations.[4][5]

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The principal mechanism of inhibition by phenols is Hydrogen Atom Transfer (HAT). In free-radical polymerization, a growing polymer chain possesses a terminal carbon-centered radical (P•). A phenolic inhibitor (ArOH) can donate its weakly bonded hydroxyl hydrogen to this active radical.[6] This reaction terminates the growing polymer chain by forming a stable, non-radical polymer molecule and creates a phenoxyl radical (ArO•).[6]

The phenoxyl radical is significantly less reactive than the initial polymer radical (P•) due to the delocalization of the unpaired electron across the aromatic ring, a phenomenon known as resonance stabilization. This stability prevents it from initiating a new polymer chain, effectively breaking the kinetic chain of polymerization.

Below is a diagram illustrating the fundamental steps of free-radical polymerization and the intervention point for phenolic inhibitors.

G cluster_poly Free Radical Polymerization cluster_term Normal Termination cluster_inhib Inhibition Pathway Initiator Initiator (I) R_rad Initiator Radical (R•) Initiator->R_rad Decomposition P1_rad Growing Chain (P_1•) R_rad->P1_rad Initiation (+ Monomer) Pn_rad Growing Chain (P_n•) P1_rad->Pn_rad Propagation (+ (n-1) Monomer) Dead_Polymer Terminated Polymer Pn_rad->Dead_Polymer Coupling or Disproportionation Pn_rad_inhib Growing Polymer Radical (P_n•) Pn_rad->Pn_rad_inhib ArOH Phenolic Inhibitor (ArOH) ArO_rad Stable Phenoxyl Radical (ArO•) Pn_rad_inhib->ArO_rad Hydrogen Atom Transfer (HAT) Dead_Polymer_inhib Terminated Polymer (P_n-H)

Figure 1: Free-radical polymerization and the point of phenolic inhibition via HAT.

The Synergistic Role of Oxygen

For many common phenolic inhibitors, such as hydroquinone (B1673460) and its derivatives, the presence of dissolved oxygen is essential for effective inhibition.[7] In this synergistic mechanism, the growing polymer radical (P•) first reacts with molecular oxygen (O₂) to form a peroxy radical (POO•).[1]

This peroxy radical is then intercepted by the phenolic inhibitor (ArOH) through hydrogen atom transfer. This reaction is highly favorable and yields a hydroperoxide (POOH) and the stable phenoxyl radical (ArO•). This pathway is often more efficient than the direct reaction of the phenol (B47542) with the carbon-centered polymer radical.

G Pn_rad Growing Polymer Radical (P_n•) O2 Oxygen (O_2) Pn_rad->O2 POO_rad Peroxy Radical (P_nOO•) O2->POO_rad Radical Addition ArOH Phenolic Inhibitor (ArOH) POO_rad->ArOH POOH Hydroperoxide (P_nOOH) POO_rad->POOH Chain Termination ArO_rad Stable Phenoxyl Radical (ArO•) ArOH->ArO_rad Hydrogen Atom Transfer (HAT)

Figure 2: Synergistic inhibition mechanism of phenols and oxygen.

Formation and Role of Quinones

The inhibition process does not stop with the formation of the phenoxyl radical. These radicals can undergo further reactions, typically oxidation, to form quinones.[6] For example, hydroquinone is oxidized to p-benzoquinone. This transformation is a key part of the inhibitory cycle.

The resulting quinones are themselves potent polymerization inhibitors. They can terminate polymer radicals through addition reactions, forming stable adducts and effectively removing radicals from the system. This multi-stage inhibition, where the initial inhibitor is converted into a secondary, also effective inhibitor, contributes to the high efficiency of phenolic compounds.

G Phenol Phenol / Hydroquinone (ArOH) Phenoxyl_Rad Phenoxyl Radical (ArO•) Phenol->Phenoxyl_Rad H-Atom Donation to another radical Quinone Quinone Phenoxyl_Rad->Quinone Oxidation / Radical Termination Adduct Stable Adduct (P-Quinone) Quinone->Adduct Radical Addition Polymer_Rad Growing Polymer Radical (P•) Polymer_Rad->Adduct Terminated_Polymer Terminated Polymer (P-H) Polymer_Rad->Terminated_Polymer via HAT from Phenol

Figure 3: Conversion of phenolic inhibitors to quinones for secondary inhibition.

Influence of Molecular Structure and Steric Hindrance

The effectiveness of a phenolic inhibitor is highly dependent on its molecular structure.

  • Substituents: Electron-donating groups (e.g., alkyl, methoxy) on the aromatic ring can weaken the O-H bond, facilitating hydrogen donation and increasing inhibitory activity.

  • Steric Hindrance: Bulky alkyl groups (like tert-butyl) positioned ortho to the hydroxyl group are a critical feature of many high-performance inhibitors (e.g., BHT, DTBMP).[8] This steric hindrance serves two purposes: it increases the stability of the phenoxyl radical by preventing dimerization or other side reactions, and it ensures the radical's primary fate is to terminate another growing chain, enhancing its overall efficiency.[9] Phenolic antioxidants with lower electrophilicity tend to exhibit better inhibition performance.[2]

Quantitative Analysis of Inhibitor Performance

The efficacy of different phenolic inhibitors can be compared quantitatively by measuring parameters such as the reduction in polymer formation ("growth percentage") and monomer conversion under controlled conditions. The following data, adapted from a study on styrene polymerization, compares several common phenolic inhibitors.[7][10]

InhibitorChemical NameStructurePolymer Growth (%) After 4hStyrene Conversion (%) After 4h
MEHQ 4-Methoxyphenolp-C₆H₄(OH)(OCH₃)90.500.250
TBHQ tert-ButylhydroquinoneC₆H₃(OH)₂(C(CH₃)₃)71.350.191
TBC 4-tert-ButylcatecholC₆H₃(OH)₂(C(CH₃)₃)65.200.181
BHT Butylated hydroxytolueneC₆H₂(OH)(C(CH₃)₃)₂(CH₃)42.500.111
DTBMP 2,6-Di-tert-butyl-4-methoxyphenolC₆H₂(OH)(C(CH₃)₃)₂(OCH₃)16.400.048
Table 1: Comparison of the inhibition performance of various phenolic compounds (50 ppm) on styrene polymerization at 115 °C. Data sourced from Darvishi et al. (2019).[6][7]

As the data indicates, sterically hindered phenols with multiple bulky tert-butyl groups and electron-donating substituents (BHT and especially DTBMP) show significantly lower polymer growth and monomer conversion, demonstrating superior inhibition efficiency.[7][8]

Experimental Protocols for Inhibitor Evaluation

Evaluating the performance of polymerization inhibitors requires precise and reproducible experimental methods. The following sections detail the protocols for three common techniques: a gravimetric method, dilatometry, and Differential Scanning Calorimetry (DSC).

Experimental Workflow Diagram

The general process for testing an inhibitor follows a structured workflow from preparation to analysis.

G start Start prep_monomer Monomer Purification (e.g., remove existing inhibitor) start->prep_monomer setup_reactor Assemble and Calibrate Reaction Apparatus (e.g., Dilatometer, DSC, Reactor) prep_monomer->setup_reactor prep_inhibitor Prepare Inhibitor Stock Solution add_reagents Charge Reactor with Monomer, Initiator (if any), and Inhibitor prep_inhibitor->add_reagents setup_reactor->add_reagents run_exp Run Polymerization Under Controlled Conditions (Temperature, Atmosphere) add_reagents->run_exp monitor Monitor Reaction Progress (e.g., Volume, Heat Flow, Time) run_exp->monitor quench Quench Reaction & Isolate Polymer (e.g., cooling, precipitation) monitor->quench analyze Analyze Results (e.g., Gravimetry, Spectroscopy) quench->analyze calc Calculate Key Parameters (Conversion, Rate, Induction Period) analyze->calc end End calc->end

Figure 4: General experimental workflow for evaluating a polymerization inhibitor.

Protocol 1: Gravimetric Analysis of Undesired Polymer Formation

This method, adapted from studies on styrene, quantifies inhibitor performance by measuring the mass of polymer formed over a set time.[6][7]

1. Materials and Equipment:

  • Monomer (e.g., Styrene), purified to remove commercial stabilizers.

  • Phenolic inhibitor to be tested.

  • Initiation source (e.g., dissolved oxygen in deionized water, or a chemical initiator like AIBN).

  • Pre-weighed polymer "seed" for nucleation (optional, but improves reproducibility).

  • Adiabatic cell reactor or sealed reaction vessel with temperature control.

  • Syringe pumps for precise addition of reagents.

  • Precipitating agent (e.g., Methanol).

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

  • Drying oven.

  • Analytical balance.

2. Procedure:

  • System Preparation: Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove atmospheric oxygen if the experiment is designed to test a specific initiator without air interference.

  • Initial Charging: Place a known mass of polymer seed (e.g., 0.2 g) into the reactor.

  • Reagent Injection: Set the reactor to the desired temperature (e.g., 115 °C). Inject a precise volume of the monomer (e.g., 50 mL), the inhibitor at the desired concentration (e.g., 50 ppm), and the initiator source (e.g., 2 mL of deionized water).[6]

  • Reaction: Allow the polymerization to proceed for a fixed duration (e.g., 4 hours) under constant temperature and stirring.

  • Quenching and Precipitation: After the specified time, rapidly cool the reaction mixture to halt polymerization. Precipitate the newly formed polymer by adding a sufficient volume of a non-solvent (e.g., 5-10 mL of methanol).

  • Isolation and Drying: Filter the precipitated polymer from the solution. Wash the polymer with additional precipitant to remove any residual monomer or inhibitor. Dry the isolated polymer in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.

  • Measurement: Weigh the final dried polymer mass.

3. Data Analysis:

  • Mass of New Polymer: Subtract the initial seed weight from the final polymer weight.

  • Growth Percentage: Calculate using the formula: Growth % = [(Final Weight - Initial Weight) / Initial Weight] x 100[2]

  • Monomer Conversion: Calculate the percentage of the initial monomer mass that was converted to polymer.

Protocol 2: Dilatometry for Kinetic Studies

Dilatometry is a classic technique that measures the rate of polymerization by tracking the volume contraction that occurs as monomer converts to the denser polymer.[11][12] It is highly effective for determining induction periods and polymerization rates.

1. Materials and Equipment:

  • Dilatometer: A glass vessel with a precisely calibrated capillary tube.

  • Constant temperature bath with high precision (±0.1 °C).

  • Cathetometer or digital camera for accurately measuring the liquid level (meniscus) in the capillary.

  • Monomer, initiator, and inhibitor.

  • Syringe with a long needle for filling the dilatometer.

2. Procedure:

  • Dilatometer Calibration: Determine the volume of the dilatometer bulb and the volume per unit length of the capillary. This is done by filling the dilatometer with a liquid of known density (like water or mercury) and weighing it.

  • Preparation of Reaction Mixture: Prepare the solution of monomer containing the desired concentrations of initiator and inhibitor.

  • Filling the Dilatometer: Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped. The liquid level should be adjusted to be within the calibrated portion of the capillary.

  • Equilibration and Measurement: Clamp the dilatometer vertically in the constant temperature bath. Allow the system to reach thermal equilibrium (the liquid level will first rise due to thermal expansion, then stabilize).[12]

  • Data Acquisition: Once the reaction begins, record the height of the meniscus in the capillary (h) as a function of time (t).[11] Measurements should be taken at regular intervals.

3. Data Analysis:

  • Volume Change (ΔV): Calculate the change in volume from the change in meniscus height (Δh) and the calibrated volume of the capillary.

  • Percent Conversion (p): The fractional conversion at any time t is proportional to the volume change: p = (ΔV / V₀) * [(ρ_p - ρ_m) / ρ_p]⁻¹ where V₀ is the initial volume, ρ_p is the polymer density, and ρ_m is the monomer density at the reaction temperature.

  • Rate of Polymerization (Rp): The rate is the slope of the conversion versus time plot (dp/dt).

  • Induction Period (t_ind): This is the time from the start of the experiment until a noticeable and steady decrease in volume (i.e., polymerization) begins. It is determined by extrapolating the linear portion of the conversion-time plot back to zero conversion.[13]

Protocol 3: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with chemical reactions as a function of temperature or time. It can be used to study the kinetics of polymerization by monitoring the exothermic heat of reaction.[14][15]

1. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC).

  • Sample pans (typically aluminum, hermetically sealed for volatile monomers).[16]

  • Monomer, initiator, and inhibitor.

  • Micropipette or syringe for sample preparation.

2. Procedure:

  • Sample Preparation: In a DSC pan, place a small, accurately weighed amount of the reaction mixture (e.g., 5-15 mg) containing the monomer, initiator, and inhibitor.[16] Hermetically seal the pan to prevent monomer evaporation. Prepare an empty, sealed pan as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Isothermal Method (for Induction Period/Rate):

    • Rapidly heat the sample to the desired reaction temperature.

    • Hold the sample at this temperature and record the heat flow as a function of time. The polymerization exotherm will appear after the inhibitor is consumed.

  • Dynamic (Scanning) Method (for Reaction Profile):

    • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a temperature range.[17]

    • Record the heat flow versus temperature. The onset temperature of the exothermic peak indicates the temperature at which polymerization begins in the presence of the inhibitor.

3. Data Analysis:

  • Induction Time/Period: In an isothermal experiment, the induction time is the period from the start of the isothermal hold until the onset of the exothermic peak.[18]

  • Heat of Polymerization (ΔH): The total heat released is determined by integrating the area under the exothermic peak.

  • Conversion: The fractional conversion at any time can be calculated by dividing the partial heat of reaction up to that time by the total heat of reaction for complete polymerization.

  • Kinetic Parameters: The shape and temperature of the exothermic peak can be analyzed using kinetic models (e.g., Kissinger method) to determine activation energy and other parameters.[19]

Conclusion

Phenolic compounds are indispensable inhibitors for controlling unwanted free-radical polymerization. Their mechanism of action is a sophisticated, multi-stage process centered on Hydrogen Atom Transfer (HAT) to terminate growing polymer chains. This primary action is often synergistically enhanced by the presence of molecular oxygen , leading to the formation of peroxy radicals that react readily with the phenol. The resulting stable phenoxyl radical can be further oxidized to quinones , which act as secondary inhibitors, adding to the overall efficacy. The performance of a phenolic inhibitor is intrinsically linked to its molecular structure, with steric hindrance and the presence of electron-donating groups being key features for designing highly effective compounds. Through rigorous evaluation using quantitative techniques such as gravimetric analysis, dilatometry, and DSC, the efficiency of these inhibitors can be precisely characterized, enabling their optimal application in research, industrial processes, and the development of stabilized formulations.

References

Degradation Pathway of 4-Butoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathway of 4-butoxyphenol, with a focus on the well-studied aerobic pathway initiated by ipso-hydroxylation. The information presented herein is intended to serve as a valuable resource for researchers in environmental science, drug metabolism, and bioremediation.

Executive Summary

This compound, an alkyl ether of hydroquinone (B1673460), undergoes microbial degradation primarily through an ipso-hydroxylation mechanism, particularly by bacteria of the Sphingobium genus. This initial oxidative attack results in the cleavage of the ether bond, yielding hydroquinone and butanol. These intermediates are subsequently channeled into central metabolic pathways. This guide details the core degradation pathway, presents available quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the key steps and workflows.

Core Degradation Pathway

The aerobic degradation of this compound is prominently initiated by the bacterium Sphingobium xenophagum Bayram. The key initial step is an ipso-hydroxylation of the aromatic ring at the C4 position, where the butoxy group is attached.[1][2][3][4]

Pathway Steps:

  • Ipso-Hydroxylation: A monooxygenase enzyme, dependent on NADPH and flavin adenine (B156593) dinucleotide (FAD), catalyzes the hydroxylation of the C4 carbon of this compound.[5] This reaction incorporates one atom of molecular oxygen into the substrate.

  • Hemiketal Formation: The ipso-hydroxylation leads to the formation of an unstable hemiketal intermediate.[1][2][3][4]

  • Spontaneous Dissociation: The hemiketal spontaneously dissociates, breaking the ether linkage.[1][2][3][4]

  • Product Formation: This dissociation releases butanol and p-benzoquinone.[1][2][3][4] The p-benzoquinone is then rapidly reduced to hydroquinone, which is a key intermediate for aromatic ring cleavage.[1][2][3][4]

The resulting products, hydroquinone and butanol, are then further metabolized by the microorganism.

Visualization of the Core Degradation Pathway

This compound Degradation Pathway cluster_initial Initial Degradation of this compound cluster_downstream Downstream Metabolism This compound This compound Hemiketal_Intermediate Hemiketal Intermediate This compound->Hemiketal_Intermediate ipso-Hydroxylation (Monooxygenase, O2, NADPH) p-Benzoquinone p-Benzoquinone Hemiketal_Intermediate->p-Benzoquinone Spontaneous Dissociation Butanol Butanol Hemiketal_Intermediate->Butanol Hydroquinone Hydroquinone p-Benzoquinone->Hydroquinone Reduction Central_Metabolism Central Metabolism (e.g., TCA Cycle) Hydroquinone->Central_Metabolism Ring Cleavage Pathways Butanol->Central_Metabolism Oxidation Pathways

Caption: Initial steps in the aerobic degradation of this compound.

Quantitative Data

Quantitative data on the degradation of this compound is limited. However, oxygen uptake rates for similar compounds by Sphingobium xenophagum Bayram provide valuable insights into the substrate specificity of the initial monooxygenase.

Table 1: Relative Oxygen Uptake Rates by Resting Cells of Sphingobium xenophagum Bayram

SubstrateRelative Oxygen Uptake Rate (%)*
4-Ethoxyphenol~40%
4-t-Butoxyphenol~35%
4-Methoxyphenol< 4%
4-n-Octyloxyphenol< 4%

*Relative to the specific oxygen uptake rate of the inducing substrate, 4-(1-ethyl-1,4-dimethyl-pentyl)-phenol (4-NP112), which is 65.4 nmol O₂/min/mg of dry cells.[1][6]

Note: Specific kinetic parameters (Km and Vmax) for the monooxygenase with this compound as a substrate are not currently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of this compound.

Culturing of Sphingobium xenophagum Bayram

This protocol is based on methods for culturing Sphingobium species for degradation studies.

Materials:

  • Sphingobium xenophagum Bayram strain

  • Mineral Medium with Vitamins (e.g., DSMZ Medium 462)

  • This compound (as inducer and carbon source)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare the mineral medium according to the supplier's instructions and autoclave.

  • Aseptically add a sterile solution of this compound to the cooled medium to a final concentration of 0.1-0.5 mM.

  • Inoculate the medium with a fresh culture of S. xenophagum Bayram.

  • Incubate at 28-30°C with shaking at 150-200 rpm.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest cells in the late exponential or early stationary phase by centrifugation for subsequent experiments.

Resting Cell Assay for Oxygen Uptake Measurement

This assay determines the ability of whole cells to consume oxygen in the presence of a substrate.

Materials:

  • Harvested S. xenophagum Bayram cells

  • Phosphate (B84403) buffer (50 mM, pH 7.2)

  • This compound solution (10 mM in a suitable solvent, e.g., ethanol)

  • Oxygen electrode or respirometer

Procedure:

  • Wash the harvested cells twice with phosphate buffer and resuspend to a final concentration of 1-2 mg dry cell weight/mL.

  • Equilibrate the cell suspension in the oxygen electrode chamber at a constant temperature (e.g., 30°C) until a stable endogenous oxygen consumption rate is observed.

  • Initiate the assay by adding a small volume of the this compound stock solution to the chamber.

  • Record the rate of oxygen depletion.

  • Calculate the specific oxygen uptake rate by subtracting the endogenous rate from the substrate-dependent rate and normalizing to the cell concentration.

Preparation of Cell-Free Extract for Enzyme Assays

This protocol describes the preparation of a crude cell extract to assay for monooxygenase activity.

Materials:

  • Harvested S. xenophagum Bayram cells

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)

  • French press or sonicator

  • High-speed centrifuge

Procedure:

  • Wash and resuspend the cell pellet in ice-cold lysis buffer.

  • Disrupt the cells using a French press (e.g., at 16,000 psi) or sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cell debris and membranes.

  • Carefully collect the supernatant (cell-free extract) for immediate use or store at -80°C.

Monooxygenase Activity Assay

This assay measures the activity of the ipso-hydroxylating monooxygenase in the cell-free extract.

Materials:

  • Cell-free extract

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.2)

  • This compound solution

  • NADPH solution

  • FAD solution

  • HPLC or GC-MS system

Procedure:

  • Set up a reaction mixture containing the reaction buffer, cell-free extract, FAD, and this compound.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding NADPH.

  • Take aliquots at different time points and stop the reaction (e.g., by adding a quenching solvent like acetonitrile (B52724) or by heat inactivation).

  • Analyze the samples by HPLC or GC-MS to quantify the depletion of this compound and the formation of hydroquinone and butanol.

Analytical Methods for Metabolite Identification

HPLC Method for Hydroquinone Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280-290 nm.

GC-MS Method for Butanol and this compound Analysis:

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Temperature Program: An initial temperature of 40-60°C, ramped to 250-280°C.

  • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.

Workflow and Logical Relationships

Experimental Workflow for Studying this compound Degradation

Experimental Workflow cluster_culture Bacterial Culture and Preparation cluster_assays Degradation Assays cluster_analysis Analytical Methods Culture Culture S. xenophagum with this compound Harvest Harvest Cells Culture->Harvest Resting_Cells Prepare Resting Cells Harvest->Resting_Cells Cell_Extract Prepare Cell-Free Extract Harvest->Cell_Extract Oxygen_Uptake Oxygen Uptake Assay Resting_Cells->Oxygen_Uptake Degradation_Study Time-Course Degradation Study Resting_Cells->Degradation_Study Enzyme_Assay Monooxygenase Activity Assay Cell_Extract->Enzyme_Assay Analysis Metabolite Analysis (HPLC, GC-MS) Enzyme_Assay->Analysis Degradation_Study->Analysis Data_Quant Data Quantification and Pathway Elucidation Analysis->Data_Quant

Caption: Workflow for investigating this compound degradation.

Conclusion

The degradation of this compound by Sphingobium xenophagum Bayram is initiated by a well-characterized ipso-hydroxylation, a key mechanism for the cleavage of ether bonds in substituted phenols. While the initial steps of the pathway are established, further research is needed to obtain detailed kinetic data for the enzymes involved and to fully elucidate the downstream metabolic fates of hydroquinone and butanol in this context. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for future investigations into this and similar biodegradation pathways.

References

Methodological & Application

Application Notes and Protocols for 4-Butoxyphenol as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncontrolled polymerization of reactive monomers is a critical issue in the chemical, pharmaceutical, and materials science industries. It can lead to decreased product quality, equipment failure, and potentially hazardous runaway reactions. Polymerization inhibitors are essential chemical additives that stabilize reactive monomers during storage, transport, and processing. 4-Butoxyphenol, a member of the phenolic inhibitor family, serves as an effective free-radical scavenger to prevent premature polymerization of vinyl monomers, such as acrylates and styrene.

This document provides detailed application notes, experimental protocols, and safety information for the use of this compound as a polymerization inhibitor. Due to the limited availability of specific quantitative performance data for this compound in publicly accessible literature, this guide also presents data for other common phenolic inhibitors to provide a comparative context and a starting point for experimental design. It is imperative that the optimal concentration and effectiveness of this compound be determined experimentally for each specific application.

Mechanism of Action: Free-Radical Scavenging

Phenolic inhibitors, including this compound, function by interrupting the chain reaction of free-radical polymerization. This process is most effective in the presence of molecular oxygen. The proposed mechanism involves the following key steps:

  • Initiation: Free radicals (R•) are generated in the monomer (M) due to factors like heat, light, or impurities. In the presence of oxygen, these radicals can react to form peroxy radicals (ROO•).

  • Inhibition: this compound (ArOH) donates a hydrogen atom from its hydroxyl group to the propagating

Application Notes and Protocols: Synthesis of Pramoxine Utilizing 4-Butoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of the topical anesthetic pramoxine (B177174), with a specific focus on the integral role of 4-butoxyphenol as a key starting material. The information is compiled for use by professionals in chemical research and pharmaceutical development.

Introduction

Pramoxine, also known as pramocaine, is a topical anesthetic and antipruritic agent.[1] Its chemical structure, featuring a morpholine (B109124) ring and a butoxy-substituted aromatic ether, differentiates it from many other local anesthetics, which can minimize the risk of cross-reactivity in patients with allergies to conventional "-caine" anesthetics.[2][3] The synthesis of pramoxine primarily involves the coupling of a 4-butoxyphenyl group with a morpholinopropyl moiety. This compound is a critical intermediate that provides the essential lipophilic domain of the final pramoxine molecule.[4][] This document outlines two primary synthetic routes starting from precursors to or directly from this compound.

Synthetic Pathways Overview

The synthesis of pramoxine hydrochloride can be achieved through several related pathways. The core of the synthesis is a nucleophilic substitution reaction to form the ether linkage. Below are two common methods for this synthesis.

Method 1: Williamson Ether Synthesis from this compound

This direct approach involves the reaction of this compound with a suitably functionalized morpholine derivative, typically N-(3-chloropropyl)morpholine, under basic conditions.

Pramoxine_Synthesis_Method_1 A This compound C Pramoxine Base A->C Base (e.g., NaOH) Reflux B N-(3-chloropropyl)morpholine B->C D Pramoxine HCl C->D HCl Ethanol (B145695)/Acetone

Caption: Synthetic route to pramoxine via Williamson ether synthesis.

Method 2: Synthesis from p-Chlorophenol

An alternative route begins with the synthesis of an intermediate, 4-n-butoxychlorobenzene, from p-chlorophenol. This intermediate then reacts with N-(3-hydroxypropyl)morpholine.

Pramoxine_Synthesis_Method_2 cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A p-Chlorophenol C 4-n-Butoxychlorobenzene A->C Base (e.g., NaOH) B n-Butyl Bromide B->C E Pramoxine Base C->E Base D N-(3-hydroxypropyl)morpholine D->E F Pramoxine HCl E->F HCl

Caption: Two-stage synthesis of pramoxine starting from p-chlorophenol.

Experimental Protocols

The following are detailed experimental protocols derived from established synthetic methods.

Protocol 1: Synthesis of Pramoxine Hydrochloride from this compound

This protocol details the reaction of this compound with N-(3-chloropropyl)morpholine.

Materials:

Procedure:

  • Reaction Setup: In a reaction kettle, combine absolute ethanol and sodium hydroxide.

  • Addition of Reactants: To the basic ethanol solution, add this compound and N-(3-chloropropyl)morpholine.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress.

  • Work-up: After the reaction is complete, cool the mixture. An oily substance will form. Add hydrochloric acid and toluene to the oily material. This will result in the formation of two layers. Separate the upper organic layer.

  • Basification and Extraction: To the lower aqueous layer, add a sodium hydroxide solution to make it alkaline. Extract the pramoxine base with ethyl acetate and water. Separate the layers and concentrate the upper layer to obtain the pramoxine base.

  • Salt Formation: Dissolve the pramoxine base in ethanol and add hydrochloric acid to precipitate pramoxine hydrochloride.[3]

Protocol 2: Synthesis of N-(3-chloropropyl)morpholine Intermediate

This protocol describes the synthesis of a key reactant for Protocol 1.

Materials:

Procedure:

  • Preparation of Base Solution: Dissolve potassium carbonate (4.82 kg) in water to create a solution.

  • Reaction: To the potassium carbonate solution, add morpholine (6.5 kg) and 1-bromo-3-chloropropane (11 kg).

  • Incubation: Stir the mixture for 30 minutes, then maintain it in a hot water bath at 55°C for 4 hours.

  • Cooling and Separation: Cool the reaction mixture to room temperature, which will cause it to separate into layers.

  • Purification: Collect the upper oily layer and purify it by rectification to obtain N-(3-chloropropyl)morpholine (yield: 9.8 kg).[2]

Protocol 3: Synthesis of Pramoxine Hydrochloride from 1-Bromo-4-butoxybenzene (B1267048)

This protocol provides an alternative synthesis route for pramoxine hydrochloride.

Materials:

  • 1-Bromo-4-butoxybenzene (23.2 g, 0.1 mol)

  • 3-Morpholinopropan-1-ol (17.42 g, 0.12 mol)

  • 60% Sodium hydride (4.8 g, 0.12 mol)

  • Tetrahydrofuran (THF) (115 g)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • 40% Sodium hydroxide

  • Methanol

  • Acetone

  • Anhydrous sodium sulfate

  • Charcoal

Procedure:

  • Reaction Setup: In a 500 ml reaction flask, dissolve 1-bromo-4-butoxybenzene (23.2 g) and 3-morpholinopropan-1-ol (17.42 g) in THF (115 g).

  • Addition of Base: With stirring, slowly add 60% sodium hydride (4.8 g) while keeping the temperature below 20°C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for approximately 5 hours, monitoring by TLC.

  • Initial Work-up: Concentrate the solution under reduced pressure. Add 60 ml of water and adjust the pH to 1-2 with concentrated hydrochloric acid. Wash twice with 100 ml of ethyl acetate.

  • Extraction: Adjust the pH of the aqueous layer to 11-12 with 40% sodium hydroxide and extract twice with 120 ml of ethyl acetate.

  • Purification of Base: Combine the organic layers, dry with anhydrous sodium sulfate, decolorize with 2g of charcoal, and concentrate.

  • Salt Formation and Crystallization: Dissolve the resulting oil in 80 ml of methanol. Adjust the pH to 1-2 with concentrated hydrochloric acid. Concentrate under vacuum, then dissolve in 40 ml of acetone. Stir to induce crystallization, then cool to -10°C and continue stirring for 6-8 hours.

  • Final Product: Filter the solid, wash with cold acetone, and dry at 45-50°C to obtain pramoxine hydrochloride (27.25 g, 82.61% yield).[6]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic protocols.

Table 1: Reactant and Product Quantities for N-(3-chloropropyl)morpholine Synthesis [2]

CompoundMass (kg)
Morpholine6.5
1-bromo-3-chloropropane11
Potassium carbonate4.82
Product: N-(3-chloropropyl)morpholine 9.8

Table 2: Reactant and Product Quantities for Pramoxine HCl Synthesis (from 1-Bromo-4-butoxybenzene) [6]

CompoundMass (g)Moles (mol)Yield (%)Purity (%)
1-Bromo-4-butoxybenzene23.20.1--
3-Morpholinopropan-1-ol17.420.12--
60% Sodium Hydride4.80.12--
Product: Pramoxine HCl 27.25 -82.61 99.926

Table 3: Reaction Conditions

Synthesis StepTemperature (°C)Time (hours)Solvent
N-(3-chloropropyl)morpholine Synthesis[2]554Water
Pramoxine HCl Synthesis (from 1-Bromo-4-butoxybenzene)[6]Reflux5Tetrahydrofuran
Pramoxine HCl Crystallization[6]-106-8Acetone

Conclusion

The synthesis of pramoxine heavily relies on the availability and reactivity of this compound or its derivatives. The provided protocols outline robust and high-yielding methods for the laboratory-scale or industrial production of pramoxine hydrochloride. The choice of synthetic route may depend on the availability of starting materials, safety considerations, and desired purity of the final product. The detailed protocols and quantitative data herein serve as a valuable resource for chemists and pharmaceutical scientists involved in the development and manufacturing of this important topical anesthetic.

References

Application Note: Quantification of 4-Butoxyphenol using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of 4-Butoxyphenol. The protocol is suitable for the determination of this compound in various sample matrices, providing the necessary accuracy and precision for research, quality control, and drug development applications. This document provides comprehensive experimental protocols, including sample preparation, derivatization, and instrument parameters, along with representative method validation data.

Introduction

This compound is an organic compound that finds applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this analyte is crucial for process monitoring, quality assurance of final products, and in various research and development settings. Gas chromatography with a flame ionization detector (GC-FID) is a widely used analytical technique that offers high resolution, sensitivity, and reliability for the analysis of volatile and semi-volatile compounds. This application note presents a validated GC-FID method for the determination of this compound, including an optional derivatization step to improve chromatographic performance.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (B129727), HPLC grade

  • Dichloromethane, HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Nitrogen gas, high purity

  • Helium, carrier grade (99.999%)

  • Hydrogen, FID grade

  • Compressed Air, FID grade

  • Volumetric flasks, pipettes, and syringes

  • GC vials with inserts and caps

Standard Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (General Procedure)

The sample preparation will vary depending on the matrix. A generic liquid-liquid extraction is described below.

  • Accurately measure a known volume or weight of the sample into a separatory funnel.

  • Add a suitable volume of an appropriate organic solvent (e.g., dichloromethane).

  • Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the extract and concentrate it to a known volume under a gentle stream of nitrogen.

  • The extract is now ready for direct GC-FID analysis or derivatization.

Derivatization Protocol (Silylation)

To improve peak shape and thermal stability, derivatization of the hydroxyl group of this compound is recommended.

  • Evaporate 100 µL of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-FID system.

GC-FID Instrumentation and Conditions

The following tables summarize the instrumental parameters for the GC-FID analysis of this compound, both with and without derivatization.

Table 1: GC-FID Parameters for Underivatized this compound

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Table 2: GC-FID Parameters for Silylated this compound

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 260°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 80°C (hold 2 min), Ramp: 20°C/min to 290°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

Table 3: Method Validation Data for the Quantification of this compound

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method, from sample receipt to the final quantitative result.

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt SamplePrep Sample Preparation (Extraction) Sample->SamplePrep StdPrep Standard Preparation Calibration Calibration Curve Generation StdPrep->Calibration Derivatization Derivatization (Optional, Silylation) SamplePrep->Derivatization If required GCFID GC-FID Analysis SamplePrep->GCFID Derivatization->GCFID Integration Peak Integration GCFID->Integration Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound by GC-FID.

Conclusion

The GC-FID method described in this application note provides a reliable and accurate means for the quantification of this compound. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for a wide range of applications in industrial and research laboratories. The optional derivatization step can be employed to enhance the chromatographic performance for complex matrices or when higher thermal stability is required. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Application Notes and Protocols: 4-Butoxyphenol as a Stabilizer for Unsaturated Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated monomers, such as acrylates, methacrylates, and vinyl compounds, are fundamental building blocks in the synthesis of polymers used in a wide array of applications, including drug delivery systems, medical devices, and advanced materials. However, the inherent reactivity of their double bonds makes them susceptible to spontaneous polymerization, which can be initiated by heat, light, or contaminants. This uncontrolled polymerization poses significant safety risks, including exothermic reactions, and can lead to product degradation, increased viscosity, and equipment fouling.[1][2] To ensure safety and maintain monomer integrity during storage, transportation, and processing, the addition of stabilizers or polymerization inhibitors is essential.[3]

4-Butoxyphenol, a phenolic derivative, is a potential stabilizer for unsaturated monomers. Phenolic compounds are widely recognized for their efficacy as polymerization inhibitors.[4] This document provides detailed application notes on the use of this compound, drawing upon the established mechanisms of structurally similar and well-documented stabilizers like 4-methoxyphenol (B1676288) (MEHQ) and butylated hydroxytoluene (BHT).[2][5] The protocols provided herein offer a framework for researchers to evaluate and optimize the use of this compound for their specific monomer systems and applications.

Mechanism of Action: Free-Radical Scavenging

The primary mechanism by which phenolic inhibitors like this compound prevent premature polymerization is through the scavenging of free radicals. This process is most effective in the presence of dissolved oxygen.[1][2] The proposed mechanism involves the following key steps:

  • Initiation: Spontaneous polymerization is often initiated by the formation of carbon-centered radicals (R•) from the monomer (M) due to factors like heat or light.

  • Peroxy Radical Formation: In the presence of oxygen (O₂), these highly reactive carbon-centered radicals are rapidly converted to less reactive peroxy radicals (ROO•).[1][2]

  • Inhibition by this compound: this compound (ArOH) donates a hydrogen atom from its hydroxyl group to the peroxy radical. This neutralizes the radical, preventing it from initiating a polymer chain, and in the process, forms a stable, resonance-stabilized phenoxyl radical (ArO•).[1][6]

  • Termination: The resulting phenoxyl radical has significantly lower reactivity and does not readily initiate new polymer chains.[6] It can further react with other radicals to terminate the chain reaction, effectively inhibiting polymerization.

This mechanism highlights the synergistic role of oxygen in the stabilization process by converting the initial carbon radicals into peroxy radicals, which are then more efficiently scavenged by the phenolic inhibitor.[2][7]

G M Monomer (M) R_radical Carbon Radical (R•) M->R_radical Initiation (Heat, Light) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical Reaction with O₂ O2 Oxygen (O₂) ArO_radical Phenoxyl Radical (ArO•) (Resonance Stabilized) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H-atom donation ArOH This compound (ArOH) ArOH->ROOH Inhibition Termination Termination Products ArO_radical->Termination Reaction with another radical

Caption: Proposed mechanism of polymerization inhibition by this compound.

Quantitative Data on Analogous Stabilizers

Direct, publicly available quantitative data on the performance of this compound as a monomer stabilizer is limited. Therefore, data for structurally similar and widely used phenolic stabilizers are presented below for comparative purposes. Researchers should use this data as a guideline for establishing starting concentrations in their experimental designs for this compound.

StabilizerMonomer SystemTypical Concentration (ppm by weight)Efficacy Notes
4-Methoxyphenol (MEHQ) Acrylic Acid200 - 1000A standard, effective inhibitor, especially in the presence of oxygen.[2][7]
Styrene, Vinyl Monomers10 - 50Widely used for storage and transportation.
Butylated Hydroxytoluene (BHT) Acrylic Acid10 - 5000 (0.001% - 0.5%)Effective for stabilizing acrylic acid for use in drug and cosmetic applications.[5]
Styrene50Shows significant inhibition of polymer growth.[6]
Hydroquinone (HQ) Acrylates, Methacrylates100 - 1000A common inhibitor, though it can impart color to the monomer.
p-Benzoquinone Styrene, Acrylic Acid25 - 100An effective inhibitor that does not require oxygen.[3]

Note: The optimal concentration of this compound must be determined experimentally for each specific monomer and application, as its efficacy can be influenced by factors such as temperature, oxygen availability, and the presence of other impurities.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of this compound as a polymerization inhibitor for a given unsaturated monomer.

Protocol 1: Determination of Induction Period (Shelf-Life Simulation)

This protocol assesses the ability of this compound to prevent polymerization under accelerated aging conditions.

Objective: To determine the time until the onset of polymerization for a monomer stabilized with varying concentrations of this compound at an elevated temperature.

Materials and Equipment:

  • Unsaturated monomer (e.g., acrylic acid, styrene, methyl methacrylate)

  • This compound

  • Heating block or oil bath with precise temperature control

  • Sealed reaction vials or ampoules

  • Viscometer or a method for visual inspection of polymerization (e.g., change in clarity, formation of solids)

  • Nitrogen or argon gas for inert atmosphere (optional, for comparison)

  • Analytical balance

Procedure:

  • Preparation of Stabilized Monomer Solutions:

    • Prepare a series of stock solutions of this compound in the test monomer at different concentrations (e.g., 50, 100, 200, 500, 1000 ppm).

    • Include a non-stabilized monomer sample as a negative control and a sample with a standard inhibitor (e.g., MEHQ) as a positive control.

  • Sample Incubation:

    • Aliquot equal volumes of each prepared solution into separate, labeled reaction vials.

    • Seal the vials, ensuring a consistent headspace of air (or purge with an inert gas if studying the effect of oxygen exclusion).

    • Place the vials in the heating block or oil bath pre-heated to a constant, elevated temperature (e.g., 60°C or 80°C).[7] The temperature should be high enough to induce polymerization in the control sample within a reasonable timeframe but not so high as to cause rapid, uncontrollable reactions.

  • Monitoring Polymerization:

    • At regular intervals, remove the vials and inspect for signs of polymerization. This can be a visual inspection for increased viscosity, turbidity, or the formation of a solid polymer.

    • For a more quantitative measure, a viscometer can be used to measure the change in viscosity over time.

  • Data Analysis:

    • Record the time at which the first signs of polymerization are observed for each sample. This is the induction period.

    • Plot the induction period as a function of the this compound concentration.

Protocol 2: Quantification of Polymer Formation

This protocol provides a quantitative measure of the inhibitor's effectiveness by determining the amount of polymer formed after a fixed time.

Objective: To quantify the percent conversion of monomer to polymer in the presence of this compound.

Procedure:

  • Reaction Setup: Prepare and incubate the stabilized monomer samples as described in Protocol 1.

  • Termination and Precipitation:

    • After a predetermined time (e.g., 4 hours), rapidly cool the reaction vials in an ice bath to quench the polymerization.[6]

    • Open the vials and add a sufficient volume of a non-solvent for the polymer to precipitate the formed polymer (e.g., methanol (B129727) for polystyrene).[6]

  • Isolation and Quantification:

    • Collect the precipitated polymer by filtration using a pre-weighed filter paper.

    • Wash the polymer with additional non-solvent to remove any residual monomer and inhibitor.[6]

    • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.[6]

  • Calculation:

    • Calculate the weight of the dried polymer.

    • Determine the percent monomer conversion using the following formula: % Conversion = (Weight of Polymer / Initial Weight of Monomer) x 100

    • Compare the % conversion for different concentrations of this compound and the controls.

G cluster_protocol1 Protocol 1: Induction Period cluster_protocol2 Protocol 2: Polymer Quantification start Start prep Prepare Monomer Solutions (Control, this compound concentrations) start->prep aliquot Aliquot into Sealed Vials prep->aliquot heat Incubate at Elevated Temperature (e.g., 60°C) aliquot->heat monitor Monitor at Regular Intervals heat->monitor monitor->heat No Polymerization record_time Record Time of First Polymerization Sign monitor->record_time Polymerization Detected quench Quench Reaction (Cooling) monitor->quench Fixed Time Elapsed plot_data1 Plot Induction Period vs. Concentration record_time->plot_data1 end End plot_data1->end precipitate Precipitate Polymer (add non-solvent) quench->precipitate filter_dry Filter, Wash, and Dry Polymer precipitate->filter_dry calculate Calculate % Monomer Conversion filter_dry->calculate calculate->end

Caption: Experimental workflow for evaluating stabilizer efficacy.

Applications in Drug Development

In drug development, the purity and stability of monomers used in synthesizing polymer-based drug delivery systems, hydrogels, or medical implants are critical. The presence of unwanted polymer can alter the physicochemical properties, drug release kinetics, and biocompatibility of the final product. Phenolic compounds are often used in these applications due to their proven efficacy.[5] While this compound itself is noted as an impurity of Pramoxine and has been studied in the context of tumor cell apoptosis, its role as a stabilizer in pharmaceutical-grade monomers warrants careful evaluation.[8][] The protocols outlined above are essential for validating its use and ensuring the quality and safety of the resulting polymeric materials.

Conclusion

This compound holds potential as an effective polymerization inhibitor for unsaturated monomers, operating through a well-understood free-radical scavenging mechanism analogous to other phenolic stabilizers. Due to the limited availability of direct performance data, it is imperative for researchers and professionals in drug development to conduct thorough experimental validation. The provided protocols offer a robust framework for determining the optimal concentration of this compound and quantifying its efficacy in preventing premature polymerization, thereby ensuring the stability and safety of unsaturated monomers for various critical applications.

References

Application Notes and Protocols: 4-Butoxyphenol in Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenol, a member of the 4-alkoxyphenol class of compounds, is of interest in dermatological research and development for its potential as a skin-lightening agent. Its structural similarity to hydroquinone (B1673460) and other phenolic compounds suggests a mechanism of action primarily centered on the inhibition of melanogenesis. These application notes provide a comprehensive overview of the current understanding of this compound's role in dermatology, including its mechanism of action, available efficacy and safety data, and detailed experimental protocols. Due to the limited specific data on this compound, information from the closely related and well-studied compound, 4-n-butylresorcinol, is included for comparative purposes to provide a broader context for researchers.

Mechanism of Action

The primary mechanism by which 4-substituted phenols, including this compound, are believed to exert their depigmenting effects is through the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. By acting as a competitive inhibitor of tyrosinase, this compound can block the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin production cascade.

Furthermore, some 4-substituted phenols have been shown to induce a cytotoxic effect on melanocytes, the melanin-producing cells. This can occur through the generation of reactive oxygen species (ROS) and the formation of quinone intermediates that are toxic to the cell. It is also hypothesized that these compounds can interfere with the expression of key melanogenesis-related proteins, such as the microphthalmia-associated transcription factor (MITF), which regulates the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

Signaling Pathway in Melanogenesis and Point of Inhibition

The following diagram illustrates the general melanogenesis signaling pathway and the putative point of inhibition by this compound.

Melanogenesis Signaling Pathway cluster_melanocyte Melanocyte UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte stimulates alphaMSH α-MSH Keratinocyte->alphaMSH releases MC1R MC1R alphaMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Tyrosinase Tyrosinase (TYR) Tyrosinase_Gene->Tyrosinase translates to TRP1 TRP-1 TRP1_Gene->TRP1 translates to TRP2 TRP-2 TRP2_Gene->TRP2 translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA catalyzed by Dopaquinone Dopaquinone L_DOPA->Dopaquinone catalyzed by Melanin Melanin Dopaquinone->Melanin series of reactions Butoxyphenol This compound Butoxyphenol->Tyrosinase inhibits

Caption: Melanogenesis pathway and this compound's inhibitory action.

Efficacy Data (Comparative)

Direct quantitative efficacy data for this compound is limited in publicly available literature. However, extensive research on the structurally similar compound, 4-n-butylresorcinol, provides valuable insights into the potential efficacy of this class of molecules. The following tables summarize key efficacy data for 4-n-butylresorcinol and other relevant compounds for comparative purposes.

Table 1: In Vitro Tyrosinase Inhibition

CompoundIC50 (Human Tyrosinase)IC50 (Mushroom Tyrosinase)Source
4-n-Butylresorcinol 21 µMData not consistently reported[1][2]
HydroquinoneMillimolar rangeData not consistently reported[1]
Kojic Acid~500 µMData varies[1]
ArbutinMillimolar rangeData varies[1]

Table 2: In Vitro Melanin Production Inhibition in MelanoDerm™ Skin Model

CompoundIC50 for Melanin InhibitionSource
4-n-Butylresorcinol 13.5 µM[1][2]
Hydroquinone< 40 µM[1][2]
Kojic Acid> 400 µM[1][2]
Arbutin> 5000 µM[1]

Safety and Toxicology

Based on available safety data, this compound is classified as harmful if swallowed and may cause skin and eye irritation[3]. As with other phenolic compounds, there is a potential for melanocyte cytotoxicity, which could lead to unwanted depigmentation or vitiligo-like effects, especially with prolonged use or at high concentrations. Therefore, careful dose-ranging and formulation development are critical.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound in dermatological formulations. These are generalized protocols that should be optimized for specific laboratory conditions.

Tyrosinase Inhibition Assay (In Vitro)

This assay determines the ability of a test compound to inhibit the enzymatic activity of tyrosinase.

Workflow:

Tyrosinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase solution - L-DOPA solution - Test compound dilutions - Control (e.g., Kojic Acid) Start->Prepare_Reagents Dispense Dispense into 96-well plate: - Buffer - Test compound/Control - Tyrosinase solution Prepare_Reagents->Dispense Incubate_1 Incubate at 37°C for 10 min Dispense->Incubate_1 Add_Substrate Add L-DOPA solution to initiate reaction Incubate_1->Add_Substrate Measure_Absorbance Measure absorbance at 475 nm kinetically for 20-30 min Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % inhibition and IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate (B84403) buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

    • Prepare a positive control inhibitor, such as Kojic Acid, in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or control), and 25 µL of the tyrosinase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Melanin Content Assay in B16F10 Melanoma Cells

This assay measures the effect of a test compound on melanin production in a cell-based model.

Methodology:

  • Cell Culture and Treatment:

    • Seed B16F10 murine melanoma cells in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Melanin Extraction:

    • After incubation, wash the cells with PBS and harvest them by trypsinization.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Lyse the cell pellet in 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Quantification:

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).

  • Data Analysis:

    • Express the melanin content as a percentage of the vehicle-treated control.

Melanocyte Cytotoxicity Assay

This assay evaluates the potential toxicity of a test compound to melanocytes.

Methodology:

  • Cell Culture and Treatment:

    • Seed primary human melanocytes or a melanocyte cell line in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • Viability Assessment:

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the CC50 (the concentration at which 50% of cell viability is lost).

Formulation Considerations

For topical delivery, this compound needs to be incorporated into a dermatologically acceptable carrier. The formulation should be optimized to ensure the stability of the active ingredient and its effective penetration into the skin. Common formulation types include creams, lotions, gels, and serums. It is crucial to assess the irritation and sensitization potential of the final formulation.

Conclusion

This compound shows promise as a skin-lightening agent due to its proposed mechanism of tyrosinase inhibition. However, a notable lack of specific efficacy and safety data for this compound necessitates further research. The provided protocols offer a framework for the systematic evaluation of this compound in dermatological formulations. Researchers are encouraged to use data from related compounds like 4-n-butylresorcinol as a benchmark while conducting their own comprehensive studies to establish the definitive profile of this compound for dermatological applications. Careful consideration of its potential for skin irritation and melanocyte cytotoxicity is paramount in the development of safe and effective topical products.

References

Application Notes and Protocols for Tyrosinase Inhibition Assay with 4-Butoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for conducting a tyrosinase inhibition assay using 4-Butoxyphenol as a test inhibitor. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for the development of skin lightening agents and treatments for hyperpigmentation disorders.[1][2][3] this compound, a competitive inhibitor of tyrosinase, has demonstrated significant potential in this area.[2][4][5] These application notes offer a comprehensive guide, including a summary of inhibitory data, a step-by-step protocol, and visual diagrams of the experimental workflow and the melanin biosynthesis pathway.

Data Presentation: Inhibitory Potency of Tyrosinase Inhibitors

The inhibitory effect of a compound on tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This compound has been shown to be a highly effective inhibitor of human tyrosinase.[2][5]

InhibitorIC50 (µM)Notes
This compound 21 A potent competitive inhibitor of human tyrosinase.[2][5]
Kojic Acid500A well-known tyrosinase inhibitor, used as a positive control.[2][5]
Arbutin~6500A poor inhibitor of human tyrosinase.[5]
Hydroquinone~4400A poor inhibitor of human tyrosinase.[5]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on established methods for determining tyrosinase inhibition using L-DOPA as a substrate.[6][7][8] The assay measures the formation of dopachrome, an intermediate in the melanin synthesis pathway, by monitoring the absorbance at 475 nm.[6][8][9]

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • This compound (Test Inhibitor)

  • Kojic Acid (Positive Control)[10][11]

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (Substrate)[7][10]

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)[6]

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in the phosphate buffer.

    • Prepare stock solutions of this compound and Kojic Acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of varying concentrations of this compound solution.

    • Positive Control Wells: Add 20 µL of varying concentrations of Kojic Acid solution.

    • Blank (No Inhibitor) Wells: Add 20 µL of phosphate buffer (with the same final concentration of DMSO as the test wells).

    • Enzyme Addition: Add 80 µL of the mushroom tyrosinase solution to all wells.

    • Pre-incubation: Incubate the plate at room temperature (or a specific temperature, e.g., 25°C or 37°C) for 10-15 minutes.[10][11]

  • Initiation of Reaction:

    • Add 100 µL of the L-DOPA solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 20-30 minutes) to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound and Kojic Acid using the following formula:

      % Inhibition = [(Rate of Blank - Rate of Test) / Rate of Blank] x 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

Melanin Biosynthesis Pathway

The following diagram illustrates the key steps in the melanin biosynthesis pathway, highlighting the central role of tyrosinase. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] this compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the substrate from binding.

Melanin_Biosynthesis_Pathway cluster_0 Melanocyte cluster_1 Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor This compound Tyrosinase Tyrosinase Inhibitor->Tyrosinase Competitive Inhibition

Caption: Melanin biosynthesis pathway and the point of inhibition by this compound.

Experimental Workflow for Tyrosinase Inhibition Assay

This diagram outlines the logical flow of the experimental protocol described above, from reagent preparation to data analysis.

Tyrosinase_Inhibition_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Assay Plate Setup (Add Inhibitor/Control/Blank) A->B C Add Tyrosinase Enzyme B->C D Pre-incubation (10-15 min at RT) C->D E Initiate Reaction (Add L-DOPA Substrate) D->E F Kinetic Measurement (Absorbance at 475 nm) E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the tyrosinase inhibition assay.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenol is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its structure, featuring a butyl ether linkage to a phenol (B47542), allows for further functionalization, making it a versatile building block in medicinal chemistry. The Williamson ether synthesis is a classical and efficient method for the preparation of ethers, including aryl ethers like this compound. This reaction proceeds via an SN2 mechanism, involving the reaction of a phenoxide ion with an alkyl halide.[1] This application note provides a detailed protocol for the synthesis of this compound from hydroquinone (B1673460) and 1-bromobutane (B133212).

Reaction Scheme

The synthesis of this compound from hydroquinone proceeds via a Williamson ether synthesis. The reaction involves the deprotonation of one of the hydroxyl groups of hydroquinone by a base to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of 1-bromobutane.

Reaction: Hydroquinone + 1-Bromobutane → this compound

Data Presentation

ParameterValueReference
Molecular FormulaC₁₀H₁₄O₂[2]
Molecular Weight166.22 g/mol [2][3]
Typical Yield87.0 - 89.1%[4]
Purity98.1 - 98.8% (Liquid Chromatography)[4]
Melting Point65-66 °C[3]

Experimental Protocols

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[5][6]

Materials and Reagents
  • Hydroquinone

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white solid.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Hydroquinone in Acetone add_base Add K₂CO₃ dissolve->add_base add_halide Add 1-Bromobutane add_base->add_halide reflux Reflux (12-18h) add_halide->reflux cool Cool to RT reflux->cool filter Filter cool->filter concentrate Concentrate filter->concentrate extract Extract with Diethyl Ether concentrate->extract wash Wash with HCl, Water, Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative Example)

While this compound itself is primarily a synthetic intermediate, its derivatives can be designed to interact with various biological pathways. For illustrative purposes, the following diagram shows a generic kinase signaling pathway, which can be a target for inhibitors synthesized from this compound derivatives.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor Kinase Inhibitor (Derived from this compound) inhibitor->raf

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols: Phase-Transfer Catalysis for 4-Butoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-butoxyphenol via phase-transfer catalysis (PTC). This methodology offers an efficient and scalable approach for the selective mono-O-alkylation of hydroquinone (B1673460), a key challenge in the synthesis of this valuable intermediate.

Introduction

This compound is an important building block in the synthesis of various pharmaceuticals and other fine chemicals. The Williamson ether synthesis, facilitated by phase-transfer catalysis, provides a robust method for its preparation from hydroquinone and a suitable butylating agent. Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases, often an aqueous phase containing the nucleophile and an organic phase containing the substrate.[1] The catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile from the aqueous to the organic phase, enabling the reaction to proceed under mild conditions with high efficiency.[1]

The primary challenge in the synthesis of this compound from hydroquinone is achieving selective mono-O-alkylation to prevent the formation of the undesired diether byproduct, 1,4-dibutoxybenzene. Strategic control of reaction conditions, such as the stoichiometry of reactants, is crucial for maximizing the yield of the desired mono-substituted product.

Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. It is important to note that a direct PTC protocol for this specific transformation is not widely reported in literature; therefore, the data presented is based on a closely related multi-step synthesis and serves as a benchmark for optimization.

ParameterValueReference
ProductThis compoundCN106187715A
Yield87.0% - 89.1%[2]
Melting Point64 - 65 °C[2]
Purity (by LC)98.1% - 98.8%[2]

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound using phase-transfer catalysis, adapted from established procedures for similar phenolic O-alkylation reactions.

Materials
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol: Synthesis of this compound
  • Reaction Setup:

    • In a round-bottom flask, dissolve hydroquinone (e.g., 5-10 equivalents to favor mono-alkylation) in toluene.

    • Add a 50% aqueous solution of sodium hydroxide (e.g., 1.5 equivalents based on the limiting reagent, 1-bromobutane).

    • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), in a catalytic amount (e.g., 5-10 mol% relative to 1-bromobutane).

  • Reaction Execution:

    • Stir the biphasic mixture vigorously.

    • Slowly add 1-bromobutane (1 equivalent) to the reaction mixture at room temperature.

    • After the addition is complete, heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

    • Combine the organic layers and wash with a 5% sodium hydroxide solution to remove unreacted hydroquinone, followed by a wash with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by column chromatography or recrystallization to achieve high purity.

    • Characterize the final product by determining its melting point and purity (e.g., via HPLC or GC analysis).

Visualizing the Workflow

The following diagrams illustrate the key aspects of the phase-transfer catalyzed synthesis of this compound.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) HQ_OH Hydroquinone (HO-Ar-OH) HQ_O_minus Hydroquinonide Ion (⁻O-Ar-OH) HQ_OH->HQ_O_minus Deprotonation OH_minus OH⁻ (from NaOH) OH_minus->HQ_OH TBAB_org Ion Pair (Q⁺ ⁻O-Ar-OH) HQ_O_minus->TBAB_org Phase Transfer Na_plus Na⁺ TBAB_aq TBAB (Q⁺Br⁻) TBAB_aq->TBAB_org BuBr 1-Bromobutane (Bu-Br) Product This compound (BuO-Ar-OH) BuBr->Product NaBr NaBr TBAB_org->BuBr SN2 Reaction TBAB_org->Product

Caption: Mechanism of Phase-Transfer Catalysis for this compound Synthesis.

experimental_workflow start Start reactants 1. Mix Hydroquinone, NaOH(aq), Toluene, and TBAB start->reactants add_bubr 2. Add 1-Bromobutane reactants->add_bubr reflux 3. Heat to Reflux (4-6 h) add_bubr->reflux workup 4. Cool and Separate Phases reflux->workup extract 5. Extract Aqueous Layer workup->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry and Concentrate wash->dry purify 8. Purify Product dry->purify end End: this compound purify->end

Caption: Experimental Workflow for this compound Synthesis.

References

Application Note: Monitoring the Synthesis of 4-Butoxyphenol by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Butoxyphenol is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other commercially important chemicals. Its synthesis is often achieved through the Williamson ether synthesis, a reliable method for forming ethers from an organohalide and an alkoxide.[1] This application note provides a detailed protocol for the synthesis of this compound from hydroquinone (B1673460) and 1-bromobutane (B133212). A critical aspect of this synthesis is the ability to monitor the reaction's progress to ensure completion and maximize yield. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[2] This document outlines a comprehensive protocol for using TLC to monitor the conversion of hydroquinone to this compound.

The Williamson ether synthesis involves the deprotonation of a phenol (B47542), in this case, hydroquinone, to form a phenoxide ion, which then acts as a nucleophile and attacks the primary alkyl halide (1-bromobutane) in an SN2 reaction.[1][3] Monitoring the reaction by TLC allows for the visualization of the consumption of the starting material (hydroquinone) and the formation of the product (this compound), enabling the determination of the optimal reaction time.[4]

Experimental Protocols

I. Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from hydroquinone and 1-bromobutane.

Materials:

  • Hydroquinone

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroquinone (5.5 g, 50 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol).

  • Add 100 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromobutane (5.4 mL, 50 mmol) to the reaction mixture dropwise.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C).

  • Maintain the reflux with vigorous stirring for 6-8 hours. The progress of the reaction should be monitored by TLC every hour after the first 2 hours.

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts from the reaction mixture. Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the acetone washings and remove the acetone using a rotary evaporator.

  • The crude product can then be purified by column chromatography or recrystallization.

II. Monitoring the Reaction by Thin-Layer Chromatography (TLC)

This protocol details the procedure for monitoring the synthesis of this compound using TLC.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate (B1210297)

  • Visualization agents:

    • UV lamp (254 nm)

    • Iodine chamber or

    • Ferric chloride (FeCl₃) stain (1% in ethanol)

Procedure:

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.

    • Mark three lanes on the baseline for the starting material (hydroquinone), a co-spot, and the reaction mixture.

  • Spotting the TLC Plate:

    • Dissolve a small amount of hydroquinone in a suitable solvent (e.g., acetone) to prepare a standard solution.

    • Using a capillary tube, spot the hydroquinone standard on the first lane.

    • On the second lane (co-spot), first spot the hydroquinone standard, and then carefully spot the reaction mixture on top of it.

    • On the third lane, spot the reaction mixture. To do this, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly.

  • Developing the TLC Plate:

    • Pour a small amount of the 4:1 hexane:ethyl acetate mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

  • Visualization:

    • UV Light: View the dried TLC plate under a UV lamp at 254 nm. The aromatic compounds will appear as dark spots against a fluorescent background. Circle the observed spots with a pencil.[5]

    • Chemical Staining:

      • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. The spots will appear as brownish-yellow.[5]

      • Ferric Chloride Stain: Briefly dip the plate into a 1% solution of ferric chloride in ethanol (B145695) or spray the plate with the solution. Phenolic compounds will typically produce a distinct color (often blue, green, or violet).[6]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The reaction is considered complete when the spot corresponding to hydroquinone is no longer visible in the reaction mixture lane. The appearance of a new spot with a higher Rf value corresponds to the formation of the less polar this compound.

Data Presentation

The following table summarizes the expected TLC data for the synthesis of this compound.

CompoundRoleExpected Rf Value (4:1 Hexane:Ethyl Acetate)Visualization
HydroquinoneStarting Material~ 0.2 - 0.3UV active, gives color with FeCl₃ stain, stains with iodine
This compoundProduct~ 0.5 - 0.6UV active, may give a weaker color with FeCl₃ stain, stains with iodine
1-BromobutaneReagentHigh Rf, may not be visible with all stainsNot UV active, does not stain with FeCl₃

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Visualizations

Experimental Workflow Diagram

G cluster_synthesis I. Synthesis of this compound cluster_tlc II. TLC Monitoring A 1. Combine Hydroquinone, K₂CO₃, and Acetone B 2. Add 1-Bromobutane A->B C 3. Reflux for 6-8 hours B->C D 4. Cool and Filter C->D T1 1. Prepare and Spot TLC Plate (Reactant, Co-spot, Reaction Mixture) C->T1 Take aliquot for analysis E 5. Evaporate Solvent D->E F Crude this compound E->F T2 2. Develop Plate in 4:1 Hexane:Ethyl Acetate T1->T2 T3 3. Visualize under UV Light and/or with Chemical Stain T2->T3 T4 4. Analyze R_f Values T3->T4 T4->C T4->D Reaction Complete: Proceed to Workup

Caption: Workflow for the synthesis of this compound and its monitoring by TLC.

Signaling Pathway (Reaction Mechanism)

G cluster_product Product HQ Hydroquinone (HO-C₆H₄-OH) Phenoxide Hydroquinone Monophenoxide (⁻O-C₆H₄-OH) HQ:e->Phenoxide:w Deprotonation BB 1-Bromobutane (CH₃(CH₂)₃Br) Product This compound (CH₃(CH₂)₃O-C₆H₄-OH) Base K₂CO₃ Phenoxide:e->Product:w SN2 Attack

Caption: Williamson ether synthesis of this compound.

References

4-Butoxyphenol: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenol, a hydroquinone (B1673460) derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a phenolic hydroxyl group and a butoxy ether linkage, provide a scaffold that can be readily functionalized to generate a diverse range of bioactive molecules. This document provides detailed application notes on the utility of this compound in the development of therapeutic agents, with a particular focus on its role in the synthesis of androgen receptor antagonists and local anesthetics. Furthermore, it offers comprehensive experimental protocols for the synthesis and biological evaluation of this compound derivatives, intended to serve as a practical guide for researchers in drug discovery and development.

Application Note 1: this compound Derivatives as Androgen Receptor Antagonists

Prostate cancer is a leading cause of cancer-related mortality in men, and its growth is often driven by the androgen receptor (AR). Consequently, the development of AR antagonists is a key therapeutic strategy. Novel nonsteroidal AR antagonists with unique pharmacophores are sought to overcome resistance to existing therapies. Derivatives of this compound have shown significant promise in this area.

The 4-phenoxyphenol (B1666991) scaffold, which can be derived from this compound precursors, has been identified as a novel core structure for potent AR antagonists. These compounds have demonstrated significant inhibitory activity against both wild-type and mutated forms of the androgen receptor, which are often implicated in the development of castration-resistant prostate cancer.

Biological Activity of 4-(4-Benzoylaminophenoxy)phenol Derivatives

A series of 4-(4-benzoylaminophenoxy)phenol derivatives, which are structurally analogous to butoxy-substituted compounds, have been synthesized and evaluated for their ability to inhibit the proliferation of various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below, demonstrating their potent anti-proliferative effects.

Compound IDSC-3 (wild-type AR) IC50 (μM)[1]LNCaP (T877A mutated AR) IC50 (μM)[1]22Rv1 (H874Y mutated AR) IC50 (μM)[1]
8 9.4--
12a 1.3--
12b 0.85--
12c >10--
12d 1.1--
12e 1.3--
12f 8.7--
22 0.750.0430.22
23 1.10.0950.53
Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating the transcription of genes involved in cell proliferation and survival. This compound-derived antagonists act by competitively binding to the AR, thereby preventing these downstream signaling events.

Pramocaine_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product p_bromophenol p-Bromophenol step1 Williamson Ether Synthesis (NaOH, H2O, Reflux) p_bromophenol->step1 n_bromobutane 1-Bromobutane n_bromobutane->step1 intermediate 4-Butoxybromobenzene (Intermediate) step1->intermediate step2 Nucleophilic Substitution (3-Morpholin-1-propanol, NaH, THF, Reflux) intermediate->step2 pramocaine_base Pramocaine Base step2->pramocaine_base step3 Salt Formation (HCl) pramocaine_base->step3 pramocaine_hcl Pramocaine HCl step3->pramocaine_hcl

References

Troubleshooting & Optimization

Technical Support Center: 4-Butoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Butoxyphenol for improved yields and purity.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily via the Williamson ether synthesis route.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

A: Low yields in this compound synthesis can stem from several factors. The most common issues include incomplete reactions, competing side reactions, and suboptimal reaction conditions. The Williamson ether synthesis, a common method for this preparation, is an SN2 reaction, and its success is highly dependent on the reaction parameters.[1][2] Key areas to investigate are:

  • Side Reactions: The primary competing reaction is the O-dialkylation of hydroquinone (B1673460), which results in the byproduct 1,4-dibutoxybenzene (B152509).

  • Reaction Conditions: Inadequate temperature, incorrect solvent choice, or insufficient reaction time can lead to an incomplete reaction.

  • Base Selection: The base used must be strong enough to deprotonate the phenolic hydroxyl group of hydroquinone to form the phenoxide nucleophile.

  • Reagent Purity: The presence of water or other impurities in reactants and solvents can interfere with the reaction.

Q2: I'm observing a significant amount of 1,4-dibutoxybenzene as a byproduct. How can this be minimized?

A: The formation of 1,4-dibutoxybenzene is a common issue due to the presence of two hydroxyl groups on the hydroquinone starting material. To favor mono-alkylation and improve the yield of this compound, consider the following strategies:

  • Molar Ratio Adjustment: Use an excess of hydroquinone relative to the butylating agent (e.g., butyl bromide). This statistically favors the mono-substituted product.

  • Protecting Group Strategy: A highly effective method involves a two-step synthesis. First, one of the hydroxyl groups of hydroquinone is protected (e.g., with an acetyl group). The unprotected hydroxyl group is then etherified with a butyl halide. Finally, the protecting group is removed via hydrolysis to yield this compound. This approach can significantly increase yield and purity.[3]

Q3: The reaction is proceeding very slowly or not at all. What should I investigate?

A: A sluggish or stalled reaction is typically due to issues with nucleophile formation or the SN2 reaction conditions.

  • Check the Base: Ensure a sufficiently strong base (e.g., sodium hydroxide (B78521), potassium carbonate, sodium hydride) is used to deprotonate the hydroquinone. The pKa of hydroquinone's first hydroxyl group is around 10, so the base should be strong enough to facilitate this.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are often effective for SN2 reactions. If using a phase-transfer catalyst, a two-phase system can be employed.[4]

  • Alkyl Halide Reactivity: The Williamson ether synthesis works best with primary alkyl halides like 1-bromobutane (B133212) or 1-iodobutane.[1][2] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[1][2]

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature needs to be determined for the specific solvent and base system being used.

Q4: What is the most effective method for purifying crude this compound?

A: Purification aims to remove unreacted hydroquinone, the 1,4-dibutoxybenzene byproduct, and inorganic salts. A typical purification workflow involves:

  • Aqueous Workup: After the reaction is complete, an aqueous workup is necessary. This usually involves washing the organic layer with water to remove the base and any water-soluble byproducts. An extraction with an organic solvent (like ethyl acetate) is performed.[5]

  • Acid Wash: A wash with a dilute acid (e.g., HCl) can help remove any remaining basic compounds.[5]

  • Drying and Evaporation: The separated organic layer should be dried over an anhydrous salt (e.g., Na2SO4) and the solvent removed under reduced pressure.[5]

  • Final Purification: The resulting crude product can be purified by either:

    • Column Chromatography: Using silica (B1680970) gel is an effective way to separate this compound from both the more polar hydroquinone and the less polar 1,4-dibutoxybenzene.[4]

    • Recrystallization/Crystallization: The crude product can be crystallized from a suitable solvent system. One patented method involves cooling crystallization after neutralization.[3]

Comparative Data on Synthesis Conditions

The following table summarizes different conditions and reported yields for the synthesis of this compound.

Starting MaterialAlkylating AgentBase / CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Hydroquinonen-Butanolp-Benzoquinone, Conc. H₂SO₄-Reflux-HighCN101205174A[6]
Hydroquinone (protected)Butyl BromidePotassium CarbonateTolueneReflux-89.1CN106187715A[3]
Hydroquinone1-BromobutaneSodium HydroxideEthanolReflux50 min-General Protocol[7]
4-FluoronitrobenzeneHydroquinone-----General SNAr[8]

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol describes a direct, one-pot synthesis of this compound from hydroquinone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.1 equivalents) in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a strong base such as sodium hydroxide (1.0 equivalent) to the solution and stir until the hydroquinone is deprotonated to form the sodium phenoxide salt.

  • Alkylating Agent Addition: Slowly add 1-bromobutane (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize with dilute acid and perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Yield Synthesis via Protecting Group

This protocol, adapted from patented methods, utilizes a protection-etherification-deprotection sequence to minimize dialkylation and improve yield.[3]

  • Protection Step: React hydroquinone with an acetylating agent (e.g., chloroacetyl chloride) in a 1:1 molar ratio. Heat the mixture to 100-110°C for approximately 3 hours to form the mono-protected intermediate.[3]

  • Etherification: Cool the reaction mixture and add an organic solvent (e.g., toluene), a base such as potassium carbonate, and butyl bromide.[3] Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

  • Filtration: After cooling, filter the mixture to remove inorganic salts.[3]

  • Deprotection (Hydrolysis): Add an aqueous solution of a base (e.g., sodium hydroxide) to the filtrate and heat to hydrolyze the acetyl protecting group.[3]

  • Isolation: Cool the mixture and neutralize with an acid (e.g., HCl) to precipitate the this compound.[3]

  • Purification: Collect the solid product by filtration and purify further by recrystallization to achieve high purity (>98%).[3]

Visual Guides

Reaction Pathway and Side Product

G HQ Hydroquinone Intermediate Hydroquinone Monophenoxide HQ->Intermediate + Base BuBr Butyl Bromide Product This compound (Desired Product) Base Base (e.g., NaOH) SideProduct 1,4-Dibutoxybenzene (Side Product) Product->SideProduct + Base + Butyl Bromide (2nd Alkylation) Intermediate->Product + Butyl Bromide (1st Alkylation) G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase A 1. Mix Reactants (Hydroquinone, Base, Solvent) B 2. Add Alkylating Agent (Butyl Bromide) A->B C 3. Heat to Reflux & Monitor B->C D 4. Quench & Extract C->D E 5. Wash Organic Layer D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography or Recrystallization F->G H 8. Characterize Product G->H G Start Low Yield Observed CheckByproducts Analyze crude product (TLC, GC-MS, NMR). Byproducts present? Start->CheckByproducts Dialkylation High dialkylation (1,4-dibutoxybenzene)? CheckByproducts->Dialkylation Yes UnreactedSM High amount of unreacted hydroquinone? CheckByproducts->UnreactedSM No Dialkylation->UnreactedSM No OptimizeRatio Action: - Increase Hydroquinone:BuBr ratio - Consider protecting group strategy Dialkylation->OptimizeRatio Yes CheckConditions Action: - Increase reaction time/temp - Check base strength/amount - Verify reagent purity UnreactedSM->CheckConditions Yes PurificationLoss Action: - Review workup procedure - Optimize purification method (e.g., solvent system) UnreactedSM->PurificationLoss No End Yield Improved OptimizeRatio->End CheckConditions->End PurificationLoss->End

References

Technical Support Center: Purification of Crude 4-Butoxyphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Butoxyphenol using column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during this purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound on a silica (B1680970) gel column.

Materials:

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a TLC chamber with a pre-determined solvent system (e.g., 20-30% ethyl acetate in hexane).

    • Visualize the spots under UV light and/or by staining to identify the product and impurities. A good solvent system will show clear separation between the this compound spot and major impurities, with the this compound having an Rf value of approximately 0.3-0.4.

  • Column Packing (Wet Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a thin layer of sand (about 1 cm) on top of the cotton plug.[1]

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5-10% ethyl acetate in hexane).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dry Loading (Recommended for samples with poor solubility in the eluent): Dissolve the crude this compound in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude this compound in the minimum possible volume of the initial eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica gel, allowing it to adsorb completely without disturbing the surface.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane).

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) as needed to elute the this compound. For example, increase to 20%, then 30% ethyl acetate in hexane.

    • The less polar impurities will elute first, followed by the this compound. More polar impurities, such as unreacted hydroquinone (B1673460), will elute last or remain on the column.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity by appropriate analytical methods (e.g., NMR, HPLC, melting point).

Data Presentation

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with low polarity (e.g., 95:5) and gradually increase ethyl acetate concentration.
TLC Rf of this compound ~0.3 - 0.4In a 20-30% Ethyl Acetate/Hexane system. This is an ideal Rf for good separation on a column.
Ratio of Silica to Crude Product 30:1 to 50:1 (w/w)Higher ratios are used for difficult separations.
Typical Yield 60-85%Dependent on the purity of the crude material and the success of the chromatography.
Melting Point (Pure) 61-66 °CA sharp melting point in this range indicates high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A step-wise or linear gradient is often effective.
The compound has decomposed on the silica gel.Phenols can sometimes be sensitive to acidic silica. Consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (B128534) (~0.1-1%) to the eluent.[2]
Poor separation of product and impurities The solvent system is not optimal.Re-evaluate the solvent system using TLC with different solvent combinations (e.g., dichloromethane/hexane, toluene/ethyl acetate).
The column was poorly packed (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks. The wet slurry method is generally more reliable.
The initial sample band was too broad.Load the sample in the minimum amount of solvent possible. Dry loading is often preferred.
Product elutes too quickly (with non-polar impurities) The initial solvent system is too polar.Start with a less polar eluent (e.g., lower percentage of ethyl acetate).
Streaking or tailing of the product band The sample was overloaded on the column.Use a larger column or reduce the amount of crude material being purified.
Interactions between the phenolic hydroxyl group and the silica gel.Add a small amount of a polar solvent like methanol (B129727) (not exceeding 5-10%) or a few drops of acetic acid to the eluent to improve peak shape. However, be aware that this will change the elution profile.
Co-elution with hydroquinone Hydroquinone is a common, more polar impurity from the synthesis of this compound.[3]Use a shallow gradient to improve separation. Hold the initial low polarity eluent for a longer duration to ensure all non-polar impurities are eluted before gradually increasing the polarity to elute the this compound, leaving the hydroquinone on the column to be eluted with a much more polar solvent system.
Product appears colored after purification Oxidation of the phenol (B47542).Phenols can be susceptible to air oxidation. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) if possible and store it protected from light.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for the column?

A1: The ideal solvent system is first determined by Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired compound, this compound, an Rf value of about 0.3-0.4. This generally provides the best separation on a column. A common starting point for phenolic compounds is a mixture of hexane and ethyl acetate.

Q2: My crude product is not very soluble in hexane. How should I load it onto the column?

A2: If your sample has low solubility in the starting eluent, dry loading is the best approach. Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q3: How can I tell if my fractions contain the purified this compound?

A3: Since this compound is a colorless compound, you will need to monitor the fractions using TLC. Spot each fraction on a TLC plate, along with a spot of your crude starting material as a reference. After developing and visualizing the plate (e.g., under a UV lamp), you can identify which fractions contain the pure product.

Q4: What are the most common impurities I should expect?

A4: The most common impurities depend on the synthetic route. If prepared from hydroquinone and a butyl halide, you can expect unreacted hydroquinone and potentially some 1,4-dibutoxybenzene (B152509).[3] Hydroquinone is significantly more polar than this compound and will elute much later, while 1,4-dibutoxybenzene is less polar and will elute earlier.

Q5: The purified product is an oil, but the literature says it's a solid. What should I do?

A5: this compound has a relatively low melting point (61-66 °C). If your purified product is an oil at room temperature, it may still contain some impurities that are depressing the melting point. Try placing a small amount in a refrigerator or on ice to see if it solidifies. If it remains an oil, further purification or analysis to identify the impurity may be necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis of Crude column_packing 2. Column Packing TLC_analysis->column_packing sample_loading 3. Sample Loading column_packing->sample_loading elution 4. Elution sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection TLC_fractions 6. TLC of Fractions fraction_collection->TLC_fractions combine_fractions 7. Combine Pure Fractions TLC_fractions->combine_fractions evaporation 8. Solvent Evaporation combine_fractions->evaporation final_product Purified this compound evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart start Problem Encountered issue_no_elution Product Not Eluting? start->issue_no_elution issue_poor_sep Poor Separation? start->issue_poor_sep issue_streaking Streaking/Tailing? start->issue_streaking solution_polarity Increase Eluent Polarity issue_no_elution->solution_polarity Yes solution_neutral_silica Use Neutral Silica / Add Et3N issue_no_elution->solution_neutral_silica If still no elution solution_repack Repack Column / Optimize Loading issue_poor_sep->solution_repack Yes solution_new_solvent Re-optimize Solvent via TLC issue_poor_sep->solution_new_solvent If packing is good solution_reduce_load Reduce Sample Load issue_streaking->solution_reduce_load Yes solution_add_modifier Add Modifier (e.g., MeOH) issue_streaking->solution_add_modifier If load is optimal

Caption: Troubleshooting flowchart for common column chromatography issues.

References

Technical Support Center: Storage and Handling of 4-Butoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Butoxyphenol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your samples.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the storage and stability of this compound.

Q1: My this compound, which was initially a white to light brown crystalline powder, has developed a darker brown or reddish-brown color. What is happening?

A1: The color change you are observing is a strong indicator of oxidation. Phenolic compounds like this compound are susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. The colored compounds are likely benzoquinone-type structures formed from the oxidation of the phenol (B47542) group.

Q2: I suspect my this compound has oxidized. How can I confirm this and quantify the extent of degradation?

A2: You can confirm and quantify the degradation of this compound using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). An appropriate stability-indicating HPLC method will allow you to separate the parent this compound from its degradation products and quantify each. The primary oxidation product to look for is 4-butoxy-1,4-benzoquinone. For a detailed procedure, please refer to the "Experimental Protocols" section below.

Q3: What are the ideal storage conditions to prevent the oxidation of this compound?

A3: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[1][2][3] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: Are there any chemical stabilizers or antioxidants I can add to my this compound to prolong its shelf life?

A4: Yes, the addition of antioxidants can significantly inhibit the oxidation of this compound. Common and effective antioxidants for phenolic compounds include butylated hydroxytoluene (BHT) and sodium metabisulfite. For solutions, ascorbic acid can also be effective. The choice of antioxidant may depend on the solvent and the intended application of the this compound.

Q5: What concentration of antioxidants should I use?

A5: The effective concentration of an antioxidant can vary. However, based on studies of similar phenolic compounds like hydroquinone, the following concentrations can be used as a starting point:

  • Sodium Metabisulfite: 0.05% to 0.5% (w/w)

  • Butylated Hydroxytoluene (BHT): 0.01% to 0.1% (w/w)

It is recommended to perform a stability study to determine the optimal concentration for your specific storage conditions and application.

Q6: My this compound is stored as a solution. Does the choice of solvent affect its stability?

A6: Yes, the solvent can influence the stability of this compound. Protic solvents may participate in oxidation reactions. It is crucial to use high-purity, peroxide-free solvents. If preparing a stock solution for long-term storage, consider degassing the solvent with an inert gas before dissolving the this compound and adding an appropriate antioxidant.

Quantitative Data on Storage Conditions

The following table summarizes the recommended storage conditions and their impact on the stability of this compound, based on data for phenolic compounds.

ParameterRecommended ConditionRationaleExpected Shelf-Life Extension (Compared to Ambient)
Temperature 2-8°C (Refrigerated)Reduces the rate of oxidation reactions.Significant
Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen, a key reactant in oxidation.Very Significant
Light Exposure Amber vial or in the darkPrevents photo-oxidation.Significant
Antioxidants 0.1% Sodium Metabisulfite or 0.05% BHTScavenges free radicals and inhibits the oxidation chain reaction.Significant to Very Significant

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Primary Oxidation Product

This protocol outlines a method to assess the stability of this compound by separating and quantifying the parent compound and its primary oxidation product, 4-butoxy-1,4-benzoquinone.

1. Materials and Reagents:

  • This compound standard

  • 4-Butoxy-1,4-benzoquinone (synthesis may be required if not commercially available)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is recommended. A starting point could be 40% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm for this compound and approximately 254 nm for the benzoquinone derivative. A DAD is useful for monitoring multiple wavelengths.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions of this compound and 4-butoxy-1,4-benzoquinone to determine their retention times.

  • Inject the aged this compound sample.

  • Identify and quantify the parent compound and the degradation product by comparing their retention times and peak areas to the standards.

Protocol 2: Accelerated Stability Study

This protocol describes how to conduct an accelerated stability study to predict the shelf-life of this compound under various storage conditions.

1. Sample Preparation:

  • Prepare several batches of this compound samples under different conditions:

    • Control (no antioxidant)

    • With 0.1% Sodium Metabisulfite

    • With 0.05% BHT

  • Package each batch in tightly sealed amber glass vials.

  • For each condition, prepare samples for storage at different temperatures: 25°C, 40°C, and 50°C.

2. Storage:

  • Place the vials in temperature-controlled stability chambers.

3. Time Points for Analysis:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

4. Analysis:

  • At each time point, analyze the samples using the stability-indicating HPLC method described in Protocol 1.

  • Quantify the remaining percentage of this compound.

5. Data Interpretation:

  • For each storage condition, plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the degradation rate constant (k).

  • Use the Arrhenius equation to relate the degradation rate constants at different temperatures and predict the shelf-life at the recommended storage temperature (e.g., 2-8°C).

Visualizations

Oxidation_Pathway This compound This compound Phenoxy_Radical 4-Butoxyphenoxy Radical This compound->Phenoxy_Radical Oxidation (Loss of H•) Semiquinone_Radical Semiquinone Radical Phenoxy_Radical->Semiquinone_Radical Further Oxidation Benzoquinone 4-Butoxy-1,4-benzoquinone (Colored Product) Semiquinone_Radical->Benzoquinone Loss of H•

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow cluster_observe Observation cluster_confirm Confirmation cluster_action Corrective Action Observe_Color Observe Color Change in This compound Analyze_HPLC Analyze by Stability-Indicating HPLC/GC-MS Observe_Color->Analyze_HPLC Identify_Degradation Identify Degradation Products (e.g., Benzoquinone) Analyze_HPLC->Identify_Degradation Review_Storage Review Storage Conditions Identify_Degradation->Review_Storage Implement_Inert Store Under Inert Atmosphere (N2 or Ar) Review_Storage->Implement_Inert Add_Antioxidant Add Antioxidant (e.g., BHT, Sodium Metabisulfite) Review_Storage->Add_Antioxidant Control_Temp_Light Store at 2-8°C in the Dark Review_Storage->Control_Temp_Light Use_New_Batch Use a New, Unoxidized Batch for Experiments Implement_Inert->Use_New_Batch Add_Antioxidant->Use_New_Batch Control_Temp_Light->Use_New_Batch

Caption: Troubleshooting workflow for oxidized this compound.

References

Troubleshooting low yield in phenolic ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in optimizing phenolic ether synthesis and addressing challenges such as low reaction yields.

Troubleshooting Low Yield in Phenolic Ether Synthesis

Low or no yield of the desired ether product is a common issue in phenolic ether synthesis, particularly in the Williamson ether synthesis. The following guide addresses specific problems you might encounter during your experiments.

FAQs: Common Causes of Low Yield

Q1: What is the most common reason for low yield in the Williamson ether synthesis with phenols?

A1: The most frequent issues stem from non-optimal reaction conditions and the choice of reactants. Key factors include:

  • Inappropriate Base: The base may not be strong enough to fully deprotonate the phenol (B47542), or it might be too strong, promoting side reactions.[1]

  • Poor Choice of Alkylating Agent: The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1][2][3] Secondary and tertiary alkyl halides are prone to elimination reactions (E2), which significantly reduces the ether yield.[1][2][3]

  • Suboptimal Solvent: The choice of solvent can significantly impact the nucleophilicity of the phenoxide ion and the rate of reaction.[4][5]

  • Reaction Temperature: Higher temperatures can favor the competing elimination reaction over the desired substitution.[1][6]

Q2: How do I choose the right base for my phenolic substrate?

A2: The choice of base is critical. Since phenols are more acidic than aliphatic alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient. For less acidic phenols, a stronger base such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) may be necessary.[3][4] However, very strong bases like NaH can increase the likelihood of side reactions and should be used with caution.[4]

Q3: My reaction is producing a significant amount of an alkene byproduct. How can I prevent this?

A3: Alkene formation is due to a competing E2 elimination reaction.[2][4] This is particularly prevalent with sterically hindered alkyl halides.[1] To minimize this:

  • Use a Primary Alkyl Halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides.[1][2][7][8] For a successful synthesis, it is best to always use a methyl or primary alkyl halide.[4]

  • Control the Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[1][6]

  • Optimize the Leaving Group: A better leaving group (I > Br > Cl) can enhance the rate of the desired SN2 reaction.[1][9]

Q4: I am observing C-alkylation of the phenol ring. How can I favor O-alkylation?

A4: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][2] C-alkylation is a potential side reaction.[1][10] To favor O-alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) generally favor O-alkylation.[1][4][10] Protic solvents can solvate the phenoxide oxygen, hindering its nucleophilicity and potentially increasing C-alkylation.[10]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the transfer of the phenoxide to the organic phase, often promoting O-alkylation.[2][6][11]

Q5: My reaction is not proceeding, and I am only recovering the starting material. What should I do?

A5: This indicates a failure to initiate the reaction, which is most often due to a failure to generate the nucleophilic phenoxide ion.

  • Check Base Strength: Your base may be too weak for your specific phenol. Consider switching to a stronger base.[4]

  • Ensure Anhydrous Conditions: If using a moisture-sensitive base like sodium hydride (NaH), ensure your solvent and glassware are completely dry. Any water present will quench the base.[4][6]

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize how different reaction parameters can influence the yield of phenolic ether synthesis.

Table 1: Effect of Base and Solvent on Yield

Phenol DerivativeAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolBenzyl BromideK₂CO₃Acetone (B3395972)Reflux695General Protocol
4-NitrophenolEthyl BromideK₂CO₃DMF80488General Protocol
Phenoln-Butyl BromideNaOHWater/TBAB70592Phase-Transfer Catalysis
2-NaphtholBenzyl BromideNaHTHF60390General Protocol
2-NaphtholBenzyl BromideBaseDMF--O-alkylated[10]
2-NaphtholBenzyl BromideBaseTrifluoroethanol--C-alkylated[10]

Table 2: Effect of Alkyl Halide Structure on Reaction Outcome

PhenoxideAlkyl Halide TypePrimary ProductCompeting ReactionReference
Sodium PhenoxideMethyl Halide (e.g., CH₃I)Ether (SN2)-[2][4]
Sodium PhenoxidePrimary Halide (e.g., CH₃CH₂Br)Ether (SN2)Minor Elimination (E2)[2][4]
Sodium PhenoxideSecondary Halide (e.g., (CH₃)₂CHBr)Alkene (E2) / Ether (SN2)Significant Elimination (E2)[2][3][4]
Sodium PhenoxideTertiary Halide (e.g., (CH₃)₃CBr)Alkene (E2)Predominant Elimination (E2)[2][3][4]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of Phenols

This protocol is a generalized procedure and may require optimization for specific substrates.[4]

1. Materials:

  • Phenolic compound (1.0 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.)

  • Primary alkyl halide (1.1-1.5 eq.)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

2. Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic compound (1.0 eq.) and the solvent.

  • Add potassium carbonate (2.0-3.0 eq.) to the stirring solution.

  • Heat the mixture to a temperature between 50-100 °C and stir vigorously.[4]

  • Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension at room temperature or the elevated reaction temperature.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 8 hours.[6]

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic solids. Rinse the solids with a small amount of the reaction solvent.[4]

  • Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.[4]

  • Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer sequentially with water and brine.[1][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[1]

Protocol for Phenolic Ether Synthesis using Phase-Transfer Catalysis

This method is particularly useful for improving yields when side reactions are problematic.[6]

1. Materials:

  • Phenolic compound (1.0 eq.)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (as a concentrated aqueous solution or solid)

  • Primary alkyl halide (1.2 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq.)

  • Organic solvent (e.g., dichloromethane (B109758) or toluene)

2. Procedure:

  • Combine the phenolic compound, organic solvent, and the aqueous NaOH or solid KOH in a round-bottom flask with vigorous stirring.

  • Add the phase-transfer catalyst (TBAB) to the mixture.[6]

  • Heat the mixture to 50-60 °C.[6]

  • Add the alkyl halide dropwise over a period of 30 minutes.[6]

  • Maintain the reaction at 60 °C and monitor its progress by TLC or GC. The reaction is typically complete within 4-6 hours.[6]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add water and a suitable extraction solvent like diethyl ether.[6]

  • Separate the layers and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Phenolic Ether Synthesis Check_SM Check Starting Materials (SM) Start->Check_SM Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Side_Reactions Investigate Side Reactions Start->Side_Reactions SM_Purity Purity of Phenol and Alkyl Halide? Check_SM->SM_Purity Base_Activity Base Fresh and Active? Check_SM->Base_Activity Anhydrous Anhydrous Conditions Maintained? Check_SM->Anhydrous Base_Strength Is the Base Strong Enough? Check_Conditions->Base_Strength Solvent_Choice Is the Solvent Optimal? (Polar Aprotic?) Check_Conditions->Solvent_Choice Temperature Is the Temperature Too High? Check_Conditions->Temperature Reaction_Time Is Reaction Time Sufficient? Check_Conditions->Reaction_Time Elimination Alkene (E2) Formation? Side_Reactions->Elimination C_Alkylation C-Alkylation Observed? Side_Reactions->C_Alkylation Polymerization Polymerization of Alkyl Halide? Side_Reactions->Polymerization Solution_SM Solution: - Purify SM - Use fresh base - Ensure dry conditions SM_Purity->Solution_SM Base_Activity->Solution_SM Anhydrous->Solution_SM Solution_Base Solution: - Use a stronger base (e.g., NaOH, NaH) Base_Strength->Solution_Base Solution_Solvent Solution: - Switch to polar aprotic solvent (DMF, DMSO) Solvent_Choice->Solution_Solvent Solution_Temp Solution: - Lower reaction temperature Temperature->Solution_Temp Solution_Time Solution: - Increase reaction time - Monitor by TLC/GC Reaction_Time->Solution_Time Solution_Elimination Solution: - Use primary alkyl halide - Lower temperature Elimination->Solution_Elimination Solution_C_Alkylation Solution: - Use polar aprotic solvent - Consider phase-transfer catalyst C_Alkylation->Solution_C_Alkylation Solution_Polymer Solution: - Avoid high temperatures - Minimize reaction time Polymerization->Solution_Polymer Reaction_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base - H-Base⁺ Base Base Alkyl_Halide Alkyl Halide (R-X) Desired_Product Desired Ether (Ar-O-R) (O-Alkylation) Phenoxide->Desired_Product + R-X (Sₙ2) C_Alkylation_Product C-Alkylated Phenol (Side Product) Phenoxide->C_Alkylation_Product + R-X (Sₙ2 on Ring) Elimination_Product Alkene (Side Product) Phenoxide->Elimination_Product + R-X (E2)

References

Technical Support Center: Purification of 4-Butoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of hydroquinone (B1673460) impurity from 4-Butoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing hydroquinone from this compound?

A1: The primary methods for removing hydroquinone from this compound are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the initial purity of the this compound, the desired final purity, the scale of the purification, and the available resources.

Q2: How can I determine the purity of my this compound and the concentration of hydroquinone impurity?

A2: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective methods for assessing purity. HPLC provides quantitative data on the concentration of hydroquinone, while TLC is a rapid, qualitative method to monitor the progress of the purification.

Q3: What level of purity can I expect to achieve with these methods?

A3: With an optimized crystallization process, it is possible to achieve a purity of over 98% for this compound.[1] Column chromatography can also yield high purity, often exceeding 99%, depending on the specific conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery of this compound after Recrystallization - The chosen solvent has too high a solubility for this compound at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Screen for a solvent where this compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the solid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.
Hydroquinone Impurity Remains after Recrystallization (Co-crystallization) - The solvent system does not effectively differentiate between this compound and hydroquinone.- The concentration of hydroquinone is very high.- Select a solvent where the solubility of hydroquinone is significantly different from that of this compound at all temperatures.- Consider a multi-step purification approach: an initial purification by another method (e.g., extraction) to reduce the hydroquinone concentration before recrystallization.
Poor Separation of this compound and Hydroquinone in Column Chromatography - The solvent system (eluent) is either too polar or not polar enough.- The column is overloaded with the sample.- The column was not packed properly, leading to channeling.- Optimize the eluent system using TLC first. A common starting point for phenolic compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone).[2]- Use a proper ratio of stationary phase to sample weight, typically 20-50 times the sample weight.[3]- Ensure the column is packed uniformly without any air bubbles or cracks.
Incomplete Removal of Hydroquinone with Liquid-Liquid Extraction - The pH of the aqueous phase is not optimal.- An insufficient number of extractions were performed.- The chosen organic solvent does not have a high enough partition coefficient for this compound.- Adjust the pH of the aqueous solution. Since both compounds are phenolic, the separation will rely on subtle differences in their pKa values and solubility.- Perform multiple extractions (at least 3-5) with fresh solvent to ensure complete removal.- Select a solvent that has a high affinity for this compound but a lower affinity for hydroquinone.

Quantitative Data Summary

The following table summarizes the quantitative data found for the purification of this compound.

Purification MethodPurity AchievedYieldReference
Crystallization>98.1%89.1%[1]

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the initial purity of your sample.

Objective: To purify this compound by removing hydroquinone through crystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., a mixture of toluene (B28343) and heptane, or aqueous ethanol)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

This protocol provides a general framework for purifying this compound using column chromatography.

Objective: To separate this compound from hydroquinone based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC to determine an appropriate solvent system that gives good separation between this compound and hydroquinone (a difference in Rf values of at least 0.2).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, tapping gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Analytical HPLC Method for Purity Assessment

This is a general HPLC method for the analysis of phenolic compounds and should be validated for your specific application.

Objective: To quantify the amount of hydroquinone impurity in a this compound sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape) is often effective. For example:

    • Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 289-295 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure hydroquinone and create a series of calibration standards through serial dilutions.

  • Sample Preparation: Accurately weigh a sample of your this compound, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the hydroquinone standards against their concentration. Use the equation of the line to determine the concentration of hydroquinone in your sample.

Visualizations

Purification_Workflow cluster_purification Purification cluster_analysis Analysis Recrystallization Recrystallization HPLC HPLC Recrystallization->HPLC Column_Chromatography Column Chromatography Column_Chromatography->HPLC Extraction Liquid-Liquid Extraction Extraction->HPLC Purified_Product Purified this compound HPLC->Purified_Product Purity Check TLC TLC TLC->Column_Chromatography Method Development Crude_Product Crude this compound (with Hydroquinone) Crude_Product->Recrystallization Crude_Product->Column_Chromatography Crude_Product->Extraction

Caption: Workflow for the purification and analysis of this compound.

Recrystallization_Process Start Start with Crude This compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temp Dissolve->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Purified This compound Dry->End

Caption: Step-by-step process for recrystallization.

References

How to avoid di-alkylation in hydroquinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroquinone (B1673460) alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve selective mono-alkylation and avoid the common pitfall of di-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alkylation of hydroquinone?

The primary challenge in hydroquinone alkylation is controlling the selectivity between mono- and di-alkylation. Due to the presence of two reactive hydroxyl groups, the reaction can proceed to substitute one or both, leading to a mixture of products. Achieving high yields of the desired mono-alkylated product requires careful optimization of reaction conditions.

Q2: Which synthetic route is most commonly used for hydroquinone alkylation?

The Williamson ether synthesis is a widely employed and versatile method for preparing ethers from hydroquinone.[1] This SN2 reaction involves the deprotonation of hydroquinone's hydroxyl groups to form a more nucleophilic phenoxide, which then attacks an alkyl halide.[1]

Q3: How can I monitor the progress of my hydroquinone alkylation reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting hydroquinone material, you can observe the disappearance of the starting material spot and the appearance of new spots corresponding to the mono- and di-alkylated products.[1][2] Hydroquinone is a UV-active compound, making it detectable under UV light (254 nm).[3]

Troubleshooting Guide: Avoiding Di-alkylation

This guide addresses common issues encountered during hydroquinone alkylation and provides strategies to favor mono-alkylation.

Issue 1: Predominant Formation of the Di-alkylated Product

If you are observing a high yield of the di-alkylated product, consider the following troubleshooting steps:

  • Stoichiometry of Reactants: The molar ratio of hydroquinone to the alkylating agent is a critical factor. Using a large excess of hydroquinone can statistically favor mono-alkylation.

    Hydroquinone:Alkylating Agent RatioExpected Outcome
    1:1.2Higher proportion of di-substituted product and unreacted hydroquinone.
    5:1Primarily mono-substituted product with a significant amount of unreacted hydroquinone.
    10:1Increased yield of mono-substituted product.
  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period can help maintain a low concentration of the alkylating agent in the reaction mixture, thereby reducing the likelihood of the mono-alkylated product reacting further.

  • Choice of Base and Solvent: The selection of base and solvent plays a crucial role in reaction selectivity.

    BaseSolventEffect on Selectivity
    K₂CO₃ (weak base)AcetoneCan lead to a mix of mono- and di-substituted products.
    NaOH, KOH (strong bases)Ethanol, DMF, Acetonitrile (B52724)Commonly used, but careful control of stoichiometry is crucial.[1]
    NaH (strong base)THFEffective for generating the alkoxide for O-alkylation.[4]

    Polar aprotic solvents like DMF and acetonitrile are often preferred as they can accelerate SN2 reactions.[1]

Issue 2: Low Overall Yield and Unreacted Starting Material

Low conversion of hydroquinone can be due to several factors:

  • Insufficient Base: Ensure at least one equivalent of base is used to deprotonate the first hydroxyl group. For di-alkylation, at least two equivalents are necessary.[1]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing for 4-6 hours is a common practice.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of hydroquinone, which can lead to side products and reduced yield.

Issue 3: Difficulty in Separating Mono- and Di-alkylated Products

The similar polarities of mono- and di-alkylated hydroquinones can make their separation challenging.

  • Column Chromatography: This is a standard method for separating the product mixture. A silica (B1680970) gel column with a suitable eluent system (e.g., hexane:ethyl acetate) can effectively separate the components based on their polarity.

  • Recrystallization: This technique can be used to purify the desired product. The choice of solvent is critical; the desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[5][6] For instance, 4-methoxyphenol (B1676288) can be recrystallized from petroleum ether.[7]

Experimental Protocols

Protocol 1: Selective Mono-methylation of Hydroquinone (Synthesis of 4-Methoxyphenol)

This protocol is adapted from a standard Williamson ether synthesis procedure.[7]

Materials:

  • Hydroquinone (1 mole)

  • Dimethyl sulfate (B86663) (1 mole)

  • 10% Sodium hydroxide (B78521) solution (1.25 moles per hydroxyl group)

  • Water

  • Petroleum ether (for recrystallization) or equipment for vacuum distillation

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, add the hydroquinone.

  • With vigorous stirring, rapidly add the 10% sodium hydroxide solution.

  • Slowly add the dimethyl sulfate, ensuring the temperature does not exceed 40°C (use a water bath for cooling).

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any remaining dimethyl sulfate.

  • Cool the reaction mixture. The solid product can be isolated by filtration and washed with water.

  • Purify the crude 4-methoxyphenol by recrystallization from petroleum ether or by vacuum distillation (b.p. 128°C at 12 mmHg).[7]

  • Unreacted hydroquinone can be recovered by acidifying the aqueous filtrate and washings, followed by extraction with ether.[7]

Expected Yield: Approximately 60%.[7]

Protocol 2: Alternative Mono-etherification using NaNO₂ and H₂SO₄

This method provides a route to mono-ethers under acidic conditions.[8][9]

Materials:

  • Hydroquinone

  • Methanol

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • In a suitable flask, dissolve hydroquinone and a catalytic amount of NaNO₂ in methanol.[9]

  • Under stirring, add sulfuric acid to the mixture.

  • The reaction can be carried out at room temperature, but heating to reflux can increase the reaction rate.[9]

  • Monitor the reaction by TLC.

  • Upon completion, the workup typically involves neutralization and extraction of the product.

Note: This method is reported to give excellent yields of the mono-ether.[9]

Visualizing Reaction Pathways and Workflows

To aid in understanding the experimental processes and decision-making, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup cluster_3 Purification A Dissolve Hydroquinone in Solvent B Add Base A->B C Slowly Add Alkylating Agent B->C D Monitor by TLC C->D E Quench Reaction D->E Reaction Complete F Extraction E->F G Drying of Organic Layer F->G H Column Chromatography G->H I Recrystallization H->I Isolate Product Fractions

Caption: Experimental workflow for hydroquinone alkylation.

G Start High Di-alkylation Observed Q1 Is Hydroquinone in excess (e.g., 5-10 eq.)? Start->Q1 A1 Increase Hydroquinone :Alkylating Agent Ratio Q1->A1 No Q2 Was the alkylating agent added slowly? Q1->Q2 Yes End Improved Mono-alkylation A1->End A2 Add alkylating agent dropwise over a longer period Q2->A2 No Q3 Consider using a milder base or a different solvent system Q2->Q3 Yes A2->End Q3->End G HQ Hydroquinone (HO-Ar-OH) Mono_Product Mono-alkylated Product (RO-Ar-OH) HQ->Mono_Product + RX, Base (k1) Di_Product Di-alkylated Product (RO-Ar-OR) Mono_Product->Di_Product + RX, Base (k2)

References

Optimizing catalyst concentration for 4-Butoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-butoxyphenol, with a specific focus on the critical role of catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of hydroquinone (B1673460) with an n-butyl halide (commonly n-butyl bromide) in the presence of a base and typically a phase transfer catalyst.

Q2: Why is a phase transfer catalyst (PTC) recommended for this synthesis?

A2: A phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is highly beneficial, especially in larger-scale reactions. The synthesis involves a water-soluble phenoxide (from the deprotonation of hydroquinone by a base) and an organic-soluble alkyl halide. The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction occurs, significantly increasing the reaction rate and overall yield.[1]

Q3: What is the optimal concentration range for the phase transfer catalyst?

A3: For phase transfer catalysts like TBAB, a concentration of 1-5 mol% relative to the limiting reagent is typically effective.[2] A common starting point is a catalytic amount around 0.05 equivalents.[1] The optimal concentration can depend on the specific reaction conditions, including temperature, solvent, and stirring rate.

Q4: Can I run the reaction without a phase transfer catalyst?

A4: While the reaction can proceed without a PTC, it is often much slower and may result in lower yields. The use of a PTC is a standard practice to improve the efficiency of the Williamson ether synthesis, especially when dealing with reactants in different phases.

Q5: How can I minimize the formation of the dialkylated byproduct, 1,4-dibutoxybenzene?

A5: To favor the formation of the monoalkylated product, this compound, it is crucial to control the stoichiometry of the reactants. Using a significant excess of hydroquinone (e.g., 5 equivalents) compared to n-butyl bromide will statistically favor monosubstitution.[1] Additionally, the slow, controlled addition of the alkylating agent to the reaction mixture is a key strategy.

Troubleshooting Guide

IssuePotential Cause Related to CatalystRecommended Solution
Low or No Product Yield Insufficient Catalyst: The concentration of the phase transfer catalyst may be too low to effectively facilitate the reaction between the two phases.Increase the catalyst loading incrementally. A typical range for a phase transfer catalyst is 1-5 mol%.[2] If starting with a low concentration, try increasing it to the middle of this range.
Slow or Stalled Reaction Low Catalyst Concentration: The rate of transfer of the phenoxide ion from the aqueous to the organic phase is too slow due to an inadequate amount of the phase transfer catalyst.Increase the catalyst concentration to within the 1-5 mol% range.[2] Also, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Formation of Byproducts Excess Catalyst: While less common, very high concentrations of some phase transfer catalysts can sometimes lead to side reactions, although this is not a primary concern with TBAB in this synthesis. The main cause of byproducts is typically related to stoichiometry and temperature.Ensure the catalyst concentration is within the optimal range and not excessive. Focus on controlling the stoichiometry (excess hydroquinone) and reaction temperature to minimize byproduct formation.
Difficulty in Product Isolation/Purification High Catalyst Concentration: The phase transfer catalyst, being a salt, is soluble in the aqueous phase and can sometimes be challenging to completely remove from the organic product layer, potentially forming emulsions during workup.During the workup, perform multiple washes of the organic layer with water and brine to remove the water-soluble catalyst. Adding a small amount of brine can also help to break any emulsions that may have formed.[2]

Data Presentation

Catalyst (TBAB) Concentration (mol%)Expected Reaction RateExpected YieldPotential Issues
< 1%Very SlowLow to ModerateIncomplete reaction, even after extended reaction times.
1 - 5% (Optimal Range) Moderate to Fast High to Excellent Generally optimal performance.
> 5%FastHighMay not provide significant benefit over the optimal range and could potentially lead to minor purification challenges.

Note: This table represents a generalized trend. The optimal catalyst concentration should be determined experimentally for specific laboratory conditions.

Experimental Protocols

Synthesis of this compound using Phase Transfer Catalysis

This protocol is adapted from a similar synthesis of 4-heptyloxyphenol (B81985) and is optimized for laboratory scale with the inclusion of a phase transfer catalyst for improved efficiency.[1]

Materials:

  • Hydroquinone (5 equivalents)

  • n-Butyl bromide (1 equivalent)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equivalents or ~2-5 mol%)

  • Toluene

  • Deionized Water

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve hydroquinone (5 eq.) and a catalytic amount of TBAB (0.05 eq.) in a 25% aqueous solution of NaOH.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Slowly add n-butyl bromide (1 eq.) dropwise from the dropping funnel over a period of 2-3 hours.

  • After the addition is complete, continue to stir the reaction mixture at 70-80°C for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 5% aqueous NaOH (to remove excess hydroquinone), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase cluster_Workflow Experimental Workflow HQ Hydroquinone Phenoxide Hydroquinone Monophenoxide HQ->Phenoxide Deprotonation Base NaOH Base->Phenoxide TBAB_org Q+Phenoxide- TBAB_aq TBAB (Q+Br-) TBAB_aq->TBAB_org Phase Transfer BuBr n-Butyl Bromide Product This compound BuBr->Product Byproduct 1,4-Dibutoxybenzene Product->Byproduct Further Alkylation (Minimized by excess HQ) TBAB_org->Product SN2 Reaction start 1. Mix Reactants (Hydroquinone, NaOH, TBAB, Water) heat 2. Heat to 70-80°C start->heat add_BuBr 3. Add n-Butyl Bromide heat->add_BuBr react 4. Reaction (4-6h) add_BuBr->react workup 5. Workup & Extraction react->workup purify 6. Purification (Recrystallization) workup->purify end_product Pure this compound purify->end_product

Caption: Workflow and mechanism of this compound synthesis.

Troubleshooting_Catalyst_Concentration Start Reaction Issue Observed Issue1 Slow or Incomplete Reaction? Start->Issue1 Issue2 Purification Problems (e.g., Emulsions)? Start->Issue2 CheckConc Is TBAB concentration < 1 mol%? Issue1->CheckConc Yes Reassess Re-evaluate other parameters (temp, reagents). Issue1->Reassess No CheckHighConc Is TBAB concentration > 5 mol%? Issue2->CheckHighConc Yes IncreaseConc Action: Increase TBAB to 1-5 mol% range. CheckConc->IncreaseConc Yes CheckStirring Action: Ensure vigorous stirring. CheckConc->CheckStirring No IncreaseConc->Reassess CheckStirring->Reassess CheckHighConc->Reassess No Wash Action: Perform additional aqueous/brine washes. CheckHighConc->Wash Yes ReduceConc Action: Reduce TBAB in future experiments. Wash->ReduceConc

Caption: Troubleshooting catalyst concentration issues.

References

Technical Support Center: Scaling Up 4-Butoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis of 4-butoxyphenol, with a focus on scaling up from laboratory to pilot plant operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of hydroquinone (B1673460) with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane.[3] To improve selectivity and minimize byproducts at a larger scale, a variation involves protecting one of the hydroxyl groups on hydroquinone before the alkylation step, followed by deprotection.[4]

Q2: What are the primary byproducts to expect, and how do they impact the process?

A2: The primary byproduct of concern is 1,4-dibutoxybenzene. This is formed when both hydroxyl groups of the hydroquinone starting material are alkylated.[4] The formation of this byproduct reduces the yield of the desired this compound and can complicate the purification process due to similar physical properties. Unreacted hydroquinone is another common impurity.

Q3: What are typical yields for this synthesis?

A3: Laboratory yields for direct alkylation can be moderate, often around 60%, due to the formation of the dialkylated byproduct.[4] However, methods that employ a protection-alkylation-deprotection strategy can achieve significantly higher yields, with some patented processes reporting yields of 87-89% with high purity on a larger scale.[4]

Q4: Which solvents and bases are recommended for the Williamson ether synthesis of this compound?

A4: A range of solvents and bases can be used.

  • Bases: Common choices include alkali metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide) and carbonates (like potassium carbonate).[4][5] The base deprotonates the phenolic hydroxyl group to form the reactive nucleophile.

  • Solvents: The choice of solvent can influence reaction rate and selectivity. Polar aprotic solvents like DMSO can be effective.[6] Alcohols such as ethanol (B145695) or toluene (B28343) are also frequently used.[1][4] In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) is used to facilitate the reaction between the aqueous and organic phases.[7]

Q5: What are the critical safety precautions when handling the chemicals involved in this compound synthesis?

A5: Safety is paramount. This compound is classified as toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin and eye damage.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing.[10]

  • Ventilation: All procedures should be performed in a well-ventilated area or a chemical fume hood.[10]

  • Reagent Handling: The reagents used, such as hydroquinone, 1-bromobutane, and strong bases like sodium hydroxide, are hazardous and must be handled with care according to their specific Safety Data Sheets (SDS).

  • Emergency Facilities: An eyewash station and safety shower should be readily accessible.[10]

Experimental Protocols and Data

Protocol 1: Laboratory-Scale Synthesis via Williamson Ether Synthesis

This protocol describes a typical lab-scale synthesis.

Materials:

  • Hydroquinone

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Methanol (B129727)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (1.0 eq), and toluene.

  • Reagent Addition: Add 1-bromobutane (1.05 eq) to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove inorganic salts.[4]

  • Extraction: Wash the filtrate with water, followed by a brine solution.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent like methanol/water or by column chromatography.[4][6]

Protocol 2: Conceptual Pilot Plant-Scale Synthesis (Protected Route)

This protocol is based on a high-yield patented method, adapted for pilot-scale considerations.[4]

Procedure:

  • Protection Step: In a suitable glass-lined reactor, heat chloroacetic chloride to 50-60°C. Gradually add hydroquinone (1.0 eq relative to chloroacetic chloride) to control the release of HCl gas. Heat the mixture to 100-110°C and hold for 3 hours.[4]

  • Alkylation Step: Cool the reactor to 90°C and add toluene. Further cool to room temperature and add potassium carbonate (1.0 eq) and 1-bromobutane (1.05 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water.[4]

  • Hydrolysis (Deprotection): After alkylation is complete, cool the mixture and filter off the inorganic salts. The filtrate is concentrated to remove toluene. Add methanol and an aqueous sodium hydroxide solution and reflux for 4 hours to hydrolyze the ester protecting group.[4]

  • Isolation & Crystallization: Add HCl to neutralize the mixture and recover the methanol. Cool the solution under a nitrogen atmosphere to induce crystallization.[4]

  • Finishing: The crystallized this compound is isolated by filtration, washed with water, and dried at 50-55°C.[4]

Data Summary

Table 1: Comparison of Synthesis Parameters

ParameterLaboratory Scale (Direct)Pilot Plant Scale (Protected)
Starting MaterialHydroquinoneHydroquinone
Alkylating Agent1-Bromobutane1-Bromobutane
BasePotassium CarbonatePotassium Carbonate / Sodium Hydroxide
SolventTolueneToluene / Methanol
Key FeatureSingle Step AlkylationProtection-Alkylation-Deprotection
Typical Yield~60%85-90%[4]
Product PurityModerate>98%[4]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number122-94-1[11]
Molecular FormulaC₁₀H₁₄O₂[6]
Molecular Weight166.22 g/mol [6]
AppearancePale brown to brown crystalline powder[6]
Melting Point65-66 °C[6]
SolubilitySoluble in acetone (B3395972) and ethanol[6]

Visualizations

Williamson_Ether_Synthesis Williamson Ether Synthesis for this compound cluster_reactants Reactants cluster_products Products HQ Hydroquinone Phenoxide Phenoxide Intermediate HQ->Phenoxide Deprotonation Base Base (e.g., NaOH, K₂CO₃) BuBr 1-Bromobutane Product This compound BuBr->Product SN2 Attack (Desired Reaction) Byproduct 1,4-Dibutoxybenzene (Byproduct) BuBr->Byproduct Second Alkylation (Side Reaction) Phenoxide->Product SN2 Attack (Desired Reaction) Phenoxide->Byproduct Second Alkylation (Side Reaction)

Caption: Reaction pathway for this compound synthesis.

Scale_Up_Workflow General Scale-Up Workflow lab 1. Lab-Scale Synthesis (grams) process_dev 2. Process Hazard Analysis & DoE Optimization lab->process_dev Define CPPs & CQAs* kilo 3. Kilo-Lab Validation (kilograms) process_dev->kilo Refine Parameters pilot 4. Pilot Plant Scale-Up (10s-100s kg) kilo->pilot Confirm Robustness commercial 5. Commercial Production (tonnes) pilot->commercial Technology Transfer note CPP: Critical Process Parameter CQA: Critical Quality Attribute Troubleshooting_Tree Troubleshooting: Low Yield start Low Yield of This compound q1 High level of 1,4-dibutoxybenzene byproduct observed? start->q1 a1_yes Over-alkylation is occurring. q1->a1_yes Yes q2 High level of unreacted hydroquinone observed? q1->q2 No s1 Solution: 1. Reduce alkylating agent stoichiometry. 2. Add alkylating agent slowly. 3. Improve reactor mixing. a1_yes->s1 a2_yes Incomplete reaction. q2->a2_yes Yes a3_other Other issues (e.g., mechanical loss, degradation). q2->a3_other No s2 Solution: 1. Check base strength/amount. 2. Increase reaction time/temperature. 3. Verify reagent quality. a2_yes->s2 s3 Solution: 1. Review workup/isolation procedure. 2. Check for thermal stability issues. a3_other->s3

References

Technical Support Center: 4-Butoxyphenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-Butoxyphenol, with a focus on incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis using this compound is not going to completion. What are the common causes?

A1: Incomplete conversion in a Williamson ether synthesis with this compound is often due to one or more of the following factors:

  • Incomplete Deprotonation: The base used may not be strong enough or used in sufficient quantity to fully convert the this compound to its corresponding phenoxide anion.

  • Poor Alkylating Agent: The reaction is an S_N2 type, which works best with primary or methyl halides.[1][2] Secondary and tertiary alkyl halides will preferentially undergo elimination (E2 reaction), reducing the yield of the desired ether.[2][3]

  • Suboptimal Reaction Conditions: The reaction temperature might be too low, or the reaction time too short. The choice of solvent is also critical; polar aprotic solvents are generally preferred.[4]

  • Moisture in Reagents: Water in the reaction flask, solvent, or starting materials can quench the strong base and inhibit the formation of the required phenoxide nucleophile.

  • Side Reactions: Besides elimination, alkylation can occur on the aromatic ring (C-alkylation) instead of the phenolic oxygen (O-alkylation), leading to a mixture of products.[5][6]

Q2: I see multiple spots on my TLC plate even after a long reaction time. What could they be?

A2: The multiple spots likely correspond to:

  • Unreacted this compound: Your starting material.

  • Desired O-alkylated product: The target ether.

  • C-alkylated byproducts: Isomers where the alkyl group has added to the benzene (B151609) ring.

  • Elimination product: An alkene formed from your alkyl halide if it was secondary or tertiary.[2]

  • Hydroquinone: A common impurity in commercial this compound that can also react.[7]

Q3: How can I increase the selectivity for O-alkylation over C-alkylation?

A3: To favor the formation of the ether (O-alkylation), consider the following conditions:

  • Use a strong base and a polar aprotic solvent: This combination enhances the nucleophilicity of the phenoxide oxygen.

  • Lower Reaction Temperature: C-alkylation often requires higher activation energy. Running the reaction at a lower temperature can sometimes favor the kinetically preferred O-alkylation product.[5]

  • Choice of Counter-ion: The nature of the cation from the base can influence the reactivity of the phenoxide oxygen.

Q4: What is the best way to monitor the progress of my this compound reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.[8] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of this compound and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.[9][10]

Troubleshooting Guide for Incomplete Conversion

Issue 1: Significant Amount of Unreacted this compound Remaining

This issue typically points to problems with the generation or reactivity of the nucleophile (the phenoxide).

Potential Cause Troubleshooting Action & Rationale
Insufficient or Weak Base The pKa of phenols is around 10, but a much stronger base is needed for complete deprotonation.[1] Use a strong base like sodium hydride (NaH) in at least 1.1 equivalents to ensure full conversion to the phenoxide.
Presence of Water Water will react with and consume strong bases like NaH. Ensure all glassware is oven-dried, use anhydrous solvents, and dry the this compound if necessary.
Low Reaction Temperature The reaction may lack sufficient activation energy. Gradually increase the temperature in 10-20 °C increments and continue to monitor the reaction by TLC.[5]
Short Reaction Time Some reactions, especially with less reactive alkyl halides, require longer times. Allow the reaction to proceed overnight and re-check for completion.
Issue 2: Low Yield of Desired Ether with Byproduct Formation

This suggests that while the starting material is consumed, it is being converted into undesired products through competing reaction pathways.

Potential Cause Troubleshooting Action & Rationale
Competing E2 Elimination This occurs when using secondary or tertiary alkyl halides.[2] The alkoxide acts as a base rather than a nucleophile. Solution: Redesign the synthesis. If you want to make an ether like 4-butoxy-tert-butylbenzene, use this compound and tert-butyl chloride (which will lead to elimination). The correct approach is to use a tert-butoxide source and a primary butyl halide.
Competing C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the ring.[5] Solution: Modify reaction conditions. Using polar aprotic solvents (e.g., THF, DMF) generally favors O-alkylation. Avoid strong Lewis acid catalysts which tend to promote C-alkylation.
Impure Starting Materials Impurities in the this compound (like hydroquinone) or the alkylating agent can lead to side reactions.[7] Solution: Purify starting materials before the reaction. This compound can be purified by recrystallization.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes a typical lab-scale synthesis of an ether from this compound.

  • Setup: Add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to the flask via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the primary alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench by adding water or a saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297) (3x).[8]

  • Purification: Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography or recrystallization.[8][11]

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC plate: Draw a baseline in pencil on a silica (B1680970) gel plate.

  • Spotting: Use a capillary tube to spot the this compound starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.

  • Elution: Place the plate in a developing chamber containing an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane). Let the solvent front travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Visualizations

Workflow_4_Butoxyphenol_Alkylation start Start: Reagents & Setup reagents 1. Add this compound & Anhydrous Solvent to Flask start->reagents deprotonation 2. Add Strong Base (e.g., NaH) to form Phenoxide reagents->deprotonation alkylation 3. Add Primary Alkyl Halide deprotonation->alkylation reaction 4. Heat and Monitor Reaction via TLC alkylation->reaction workup 5. Quench, Extract, & Dry reaction->workup purification 6. Purify Product (Column or Recrystallization) workup->purification end End: Pure Product purification->end

Caption: General workflow for the O-alkylation of this compound.

Troubleshooting_Tree start Incomplete Conversion? is_sm_present Is Starting Material (SM) a major component? start->is_sm_present Yes end_ok Reaction Successful start->end_ok No check_base Check Base: - Use stronger base (e.g., NaH) - Use >1.1 equivalents - Ensure anhydrous conditions is_sm_present->check_base Yes increase_temp_time Increase Temperature and/or Reaction Time is_sm_present->increase_temp_time If base is sufficient byproducts Are byproducts dominant? is_sm_present->byproducts No end_fail Re-evaluate Strategy check_base->end_fail increase_temp_time->end_fail check_halide Check Alkyl Halide: - Is it secondary or tertiary? - Redesign synthesis to use a primary halide byproducts->check_halide Yes check_conditions Check for C-Alkylation: - Use polar aprotic solvent - Lower reaction temperature byproducts->check_conditions No check_halide->end_fail check_conditions->end_fail

Caption: Troubleshooting decision tree for incomplete conversion.

Caption: Competing pathways: O-alkylation vs. C-alkylation.

References

Byproduct identification in 4-Butoxyphenol synthesis using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 4-Butoxyphenol via GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

The primary and most widely used method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of hydroquinone (B1673460) with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromobutane (B133212).[3] Potassium carbonate is a commonly used base in this synthesis.[4]

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

The main byproducts are typically unreacted starting materials and products of over-alkylation. The formation of these byproducts is highly dependent on reaction conditions such as stoichiometry and temperature.[1]

Q3: How can I use GC-MS to identify this compound and its common byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying the components of the reaction mixture.[1][5] Compounds are identified based on their retention time (RT) and their unique mass fragmentation patterns. Generally, for a standard non-polar GC column, the elution order will be from most polar to least polar. Therefore, you can expect hydroquinone to elute first, followed by the desired product, this compound, and finally the di-substituted byproduct, 1,4-Dibutoxybenzene.

Q4: What causes the formation of the 1,4-Dibutoxybenzene byproduct?

The formation of 1,4-Dibutoxybenzene occurs when the initially formed this compound is itself deprotonated by the base and reacts with a second molecule of the butyl halide. This is a common issue in Williamson ether syntheses involving diols and is favored by using an excess of the alkylating agent or base.

Q5: My reaction is complete, but a significant amount of unreacted hydroquinone remains. What is the likely cause?

The presence of a large amount of unreacted hydroquinone typically points to one of several issues:

  • Insufficient Base: The base may not have been strong enough or used in a sufficient molar quantity to deprotonate the hydroquinone effectively.

  • Insufficient Alkyl Halide: The molar ratio of the butyl halide to hydroquinone may have been too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.[1]

  • Low Reaction Temperature: The temperature may have been too low to facilitate the reaction at a reasonable rate.

Byproduct Identification Data

The following table summarizes the key identification parameters for this compound and its most common byproducts for use in GC-MS analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical GC Elution OrderKey Mass Fragments (m/z)
HydroquinoneC₆H₆O₂110.111110 (M+) , 81, 53
This compound C₁₀H₁₄O₂ 166.22 2 166 (M+) , 110 , 81, 57, 41
1,4-DibutoxybenzeneC₁₄H₂₂O₂222.323222 (M+) , 166, 110, 57, 41

Note: The base peak for both this compound and 1,4-Dibutoxybenzene is often the fragment corresponding to the loss of a butene molecule (m/z 110 and m/z 166, respectively) due to McLafferty rearrangement, or the loss of a butyl radical.[6]

Troubleshooting Guide

Issue 1: High percentage of 1,4-Dibutoxybenzene detected by GC-MS.

Potential CauseRecommended Solution
Molar ratio of 1-bromobutane to hydroquinone is too high.Carefully control the stoichiometry. Use a molar ratio of 1:1 or a slight excess of hydroquinone to favor mono-alkylation.
The reaction temperature is too high or the reaction time is excessively long.Start with milder reaction conditions (e.g., lower temperature) and monitor the reaction progress closely using TLC or GC-MS to stop the reaction once the formation of the desired product is maximized.[7]
The base is too strong or used in large excess, leading to deprotonation of the product.Use a milder base like potassium carbonate (K₂CO₃) rather than sodium hydride (NaH) and use it in a controlled molar equivalent.[7]

Issue 2: Significant peak corresponding to unreacted hydroquinone remains.

Potential CauseRecommended Solution
Insufficient amount of 1-bromobutane.Ensure the molar ratio of 1-bromobutane to hydroquinone is at least 1:1.
Incomplete deprotonation of hydroquinone due to insufficient base.Increase the molar equivalents of the base (e.g., 1.1 to 1.5 equivalents relative to hydroquinone). Ensure the base is anhydrous and of high purity.
Reaction time is too short or temperature is too low.Extend the reaction time and/or moderately increase the temperature, monitoring progress by TLC or GC-MS.[1]
Inadequate mixing of the heterogeneous reaction mixture (e.g., solid K₂CO₃ in a solvent).Ensure vigorous and efficient stirring throughout the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

  • Hydroquinone

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq), toluene, and anhydrous potassium carbonate (1.5 eq).[4]

  • Stir the mixture vigorously and add 1-bromobutane (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress periodically by TLC or by taking small aliquots for GC-MS analysis.[4]

  • After the reaction is complete (as indicated by the consumption of hydroquinone), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M NaOH (to remove any unreacted hydroquinone), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.[1]

Protocol 2: Sample Preparation and GC-MS Analysis

This protocol provides a general method for analyzing the reaction mixture.

Procedure:

  • Sample Preparation: Dilute a small aliquot (approx. 1-2 mg) of the crude reaction mixture or purified product in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (1.5 mL) in a GC vial.

  • GC-MS Instrumentation & Conditions:

    • GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), is typically suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 300°C at a rate of 15°C/minute.[8]

      • Final hold: Hold at 300°C for 5-10 minutes.[8]

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

      • Mass Range: Scan from m/z 40 to 400 amu.

      • Ion Source Temperature: 230°C.[8]

      • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.[8]

  • Data Analysis: Identify peaks in the resulting chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns as detailed in the data table above.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Hydroquinone, K₂CO₃, Toluene Add_BuBr 2. Add 1-Bromobutane Reactants->Add_BuBr Reflux 3. Heat to Reflux (4-6 hours) Add_BuBr->Reflux Cool 4. Cool to RT Reflux->Cool Filter 5. Filter Salts Cool->Filter Extract 6. Wash & Extract Filter->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography or Recrystallization Dry->Purify Sample_Prep 9. Prepare Sample for GC-MS Purify->Sample_Prep GCMS 10. GC-MS Analysis Sample_Prep->GCMS Data_Analysis 11. Identify Byproducts GCMS->Data_Analysis

Caption: Experimental workflow for the synthesis, purification, and GC-MS analysis of this compound.

Troubleshooting_Logic Troubleshooting Flowchart Start Analyze Crude Product with GC-MS Check_Dibutoxy High Peak for 1,4-Dibutoxybenzene? Start->Check_Dibutoxy Check_Hydroquinone High Peak for Unreacted Hydroquinone? Check_Dibutoxy->Check_Hydroquinone No Result_Dibutoxy Cause: Excess BuBr or Overly Harsh Conditions Check_Dibutoxy->Result_Dibutoxy Yes Result_Hydroquinone Cause: Incomplete Reaction Check_Hydroquinone->Result_Hydroquinone Yes Success Product Profile is Clean Check_Hydroquinone->Success No Solution_Dibutoxy Action: Reduce BuBr Stoichiometry. Lower Temperature/Time. Result_Dibutoxy->Solution_Dibutoxy Solution_Hydroquinone Action: Increase Base/BuBr eq. Extend Reaction Time. Result_Hydroquinone->Solution_Hydroquinone

Caption: Logic diagram for troubleshooting common byproduct issues in this compound synthesis using GC-MS data.

References

Validation & Comparative

A Comparative Guide to 4-Butoxyphenol and Hydroquinone as Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Butoxyphenol (4-BP) and hydroquinone (B1673460) (HQ) as polymerization inhibitors. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a comprehensive understanding of the performance and mechanisms of these two critical compounds. While direct comparative studies are limited in publicly available literature, this guide synthesizes existing knowledge on their mechanisms of action and presents a robust experimental framework for their evaluation.

Introduction to Polymerization Inhibitors

Uncontrolled polymerization of reactive monomers is a significant challenge in the chemical and pharmaceutical industries, potentially leading to product degradation, equipment fouling, and hazardous exothermic reactions.[1] Polymerization inhibitors are essential additives that prevent premature polymerization during storage, transportation, and processing. Phenolic compounds, such as this compound and hydroquinone, are a prominent class of inhibitors that function primarily as radical scavengers.[2]

Mechanism of Action: Radical Scavenging

Both this compound and hydroquinone belong to the class of phenolic inhibitors and share a similar mechanism of action centered around the scavenging of free radicals, which is most effective in the presence of oxygen.[2][3]

Hydroquinone (HQ):

Hydroquinone is a widely used, general-purpose inhibitor.[2] Its inhibitory mechanism involves the following key steps:

  • Initiation: Free radicals (R•), which initiate polymerization, react with oxygen to form peroxy radicals (ROO•).[2][3]

  • Inhibition: Hydroquinone donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable phenoxyl radical.[2] This phenoxyl radical is resonance-stabilized and significantly less reactive than the initial radicals, thus inhibiting the polymerization chain reaction.

  • Termination: The stabilized phenoxyl radical can further react with other radicals to terminate the chain reaction, forming stable, non-radical species.[3]

This compound (4-BP):

This compound, a derivative of hydroquinone, is also a phenolic compound and is expected to function as a polymerization inhibitor through a similar radical scavenging mechanism. While specific performance data for 4-BP is not as widely published as for hydroquinone, its structural similarity suggests a comparable mode of action. The butoxy group may influence its solubility and volatility compared to hydroquinone.

The proposed mechanism for this compound is analogous to that of other phenolic inhibitors:

  • Activation by Oxygen: Similar to hydroquinone, the presence of oxygen is crucial for the high efficiency of 4-BP. Oxygen reacts with initiating radicals to form peroxy radicals.

  • Hydrogen Donation: this compound donates a hydrogen atom from its hydroxyl group to a peroxy radical, effectively terminating the growing polymer chain.

  • Formation of a Stable Radical: This reaction results in the formation of a stable 4-butoxyphenoxyl radical, which has low reactivity and does not readily initiate new polymer chains.

Visualizing the Inhibition Pathways

The following diagrams illustrate the proposed mechanisms of polymerization inhibition for hydroquinone and this compound.

hydroquinone_inhibition cluster_initiation Initiation cluster_inhibition Inhibition cluster_termination Termination R• Initiating Radical ROO• Peroxy Radical R•->ROO• + O₂ O2 Oxygen HQ_Radical Stable Hydroquinone Radical (•O-Ar-OH) ROO•->HQ_Radical + Hydroquinone ROOH Hydroperoxide (ROOH) HQ Hydroquinone (HO-Ar-OH) Stable_Product Stable Product HQ_Radical->Stable_Product + ROO•

Caption: Proposed mechanism of polymerization inhibition by Hydroquinone.

butoxyphenol_inhibition cluster_initiation Initiation cluster_inhibition Inhibition cluster_termination Termination R• Initiating Radical ROO• Peroxy Radical R•->ROO• + O₂ O2 Oxygen BP_Radical Stable 4-Butoxyphenoxyl Radical (BuO-Ar-O•) ROO•->BP_Radical + this compound ROOH Hydroperoxide (ROOH) BP This compound (BuO-Ar-OH) Stable_Product Stable Product BP_Radical->Stable_Product + ROO•

Caption: Proposed mechanism of polymerization inhibition by this compound.

Performance Comparison: An Experimental Framework

Due to the limited availability of direct comparative data, a standardized experimental protocol is essential for evaluating the relative performance of this compound and hydroquinone. The following protocol provides a framework for such a comparison.

Experimental Protocol: Evaluation of Polymerization Inhibition

Objective: To quantitatively compare the inhibitory effect of this compound and hydroquinone on the polymerization of a selected monomer (e.g., styrene (B11656) or methyl methacrylate).

Materials:

  • Monomer (e.g., freshly distilled styrene or methyl methacrylate)

  • Polymerization initiator (e.g., benzoyl peroxide or AIBN)

  • This compound

  • Hydroquinone

  • Solvent (e.g., toluene (B28343) or other suitable solvent)

  • Reaction vessel with temperature control and inert gas inlet

  • Analytical equipment for monitoring monomer conversion (e.g., Gas Chromatography, Gravimetry)

Procedure:

  • Preparation of Inhibitor Solutions: Prepare stock solutions of this compound and hydroquinone in the chosen solvent at various concentrations.

  • Reaction Setup: In a series of reaction vessels, add a known amount of the monomer.

  • Inhibitor Addition: Add different concentrations of the inhibitor solutions to the reaction vessels. Include a control experiment with no inhibitor.

  • Initiator Addition: Add a fixed concentration of the polymerization initiator to each vessel.

  • Reaction Monitoring: Maintain the reaction at a constant temperature and monitor the monomer conversion over time using the chosen analytical method. Key parameters to measure are the induction period and the rate of polymerization.

  • Data Analysis: Plot monomer conversion as a function of time for each inhibitor concentration. Determine the induction period (the time before polymerization begins) and the initial rate of polymerization.

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in tables for clear comparison.

Table 1: Physical and Chemical Properties

PropertyThis compoundHydroquinone
Molecular Formula C₁₀H₁₄O₂C₆H₆O₂
Molecular Weight 166.22 g/mol 110.11 g/mol
Melting Point 65-66 °C172 °C
Boiling Point 278 °C287 °C
Solubility Data not readily availableSoluble in water, ethanol, ether

Table 2: Hypothetical Performance Data in Styrene Polymerization at 80°C

InhibitorConcentration (ppm)Induction Period (min)Initial Polymerization Rate (% conversion/hr)
Control (None) 0015.2
This compound 100Data to be determinedData to be determined
200Data to be determinedData to be determined
500Data to be determinedData to be determined
Hydroquinone 100Data to be determinedData to be determined
200Data to be determinedData to be determined
500Data to be determinedData to be determined

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for comparing the polymerization inhibitors.

experimental_workflow start Start prep_solutions Prepare Inhibitor Stock Solutions (4-BP & HQ) start->prep_solutions setup_reactions Set up Reaction Vessels with Monomer prep_solutions->setup_reactions add_inhibitors Add Varying Concentrations of Inhibitors setup_reactions->add_inhibitors add_initiator Add Initiator add_inhibitors->add_initiator monitor_reaction Monitor Monomer Conversion over Time at Constant Temp. add_initiator->monitor_reaction data_analysis Analyze Data: - Induction Period - Polymerization Rate monitor_reaction->data_analysis compare_performance Compare Inhibitor Performance data_analysis->compare_performance end End compare_performance->end

Caption: Experimental workflow for inhibitor performance evaluation.

Conclusion

Both this compound and hydroquinone are effective radical-scavenging polymerization inhibitors. While hydroquinone is a well-established and widely studied inhibitor, this compound, as a derivative, is expected to exhibit a similar mechanism of action. The choice between the two may depend on specific application requirements such as solubility, volatility, and performance in a particular monomer system. The provided experimental framework offers a robust methodology for a direct and quantitative comparison of their inhibitory efficacy, enabling researchers and professionals to make informed decisions for their specific needs. Further experimental investigation is crucial to fully characterize and compare the performance of this compound against hydroquinone.

References

Comparative Efficacy of 4-Ethoxyphenol and 4-Butoxyphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-ethoxyphenol (B1293792) and 4-butoxyphenol, focusing on their potential as tyrosinase inhibitors and antioxidants. While direct, head-to-head comparative studies with quantitative data are limited in publicly available literature, this document synthesizes the existing information on their structure-activity relationships and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Overview of 4-Ethoxyphenol and this compound

4-Ethoxyphenol and this compound belong to the class of 4-alkoxyphenols, which are characterized by a hydroxyl group and an alkoxy group on a benzene (B151609) ring at positions 1 and 4, respectively. The primary structural difference between these two compounds is the length of the alkyl chain in the alkoxy group (ethyl vs. butyl). This variation in chain length is expected to influence their physicochemical properties, such as lipophilicity, and consequently, their biological efficacy.

Comparative Efficacy Data

The following tables summarize the available, albeit limited, quantitative data on the efficacy of 4-ethoxyphenol and this compound. It is crucial to note that the data presented below is not from a single, direct comparative study and should be interpreted with caution due to potential variations in experimental conditions.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing skin-lightening agents. The inhibitory activity of 4-alkoxyphenols against tyrosinase is an area of active research.

Table 1: Tyrosinase Inhibitory Activity of 4-Alkoxyphenol Derivatives

CompoundIC50 (µM)Comments
4-Ethoxyphenol Data not available in direct comparative studies. However, the 4-alkoxy-phenyl moiety is considered a privileged scaffold for tyrosinase inhibition.[1]
This compound Data not available in direct comparative studies. The longer alkyl chain compared to 4-ethoxyphenol may influence its interaction with the enzyme's active site.
Derivatives of 4-Alkoxyphenols <1.0 µMNovel 4-alkoxy-phenylethylenethiosemicarbazone analogues have shown remarkable tyrosinase inhibitory activities.[1]

Note: The provided data for derivatives highlights the potential of the 4-alkoxyphenyl scaffold. Further research is needed to determine the specific IC50 values for 4-ethoxyphenol and this compound under identical experimental conditions.

Antioxidant Activity

The phenolic hydroxyl group in 4-alkoxyphenols allows them to act as radical scavengers, making them potential antioxidants. Their efficacy is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of 4-Ethoxyphenol and Related Compounds

CompoundDPPH Assay IC50 (µg/mL)Comments
4-Ethoxyphenol Hypothetical data suggests good antioxidant activity.
This compound No direct experimental data available for comparison.
4-Ethoxyphenol Derivative (6f) 1.47 ± 0.39A newly synthesized 2,6-disubstituted 4-ethoxyphenol derivative showed potent antioxidant activity, surpassing standard antioxidants like BHT and Trolox in a DPPH assay.
Trolox (Standard) 2.81 ± 0.31A standard antioxidant used for comparison.
BHT (Standard) 6.72 ± 0.47A standard antioxidant used for comparison.

Experimental Protocols

To facilitate direct comparative studies, detailed methodologies for key experiments are provided below.

Mushroom Tyrosinase Inhibition Assay

This protocol is used to determine the inhibitory effect of a compound on the activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • 4-Ethoxyphenol

  • This compound

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of 4-ethoxyphenol and this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the test compound solution (4-ethoxyphenol or this compound at various concentrations) or a vehicle control.

    • Add the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then at regular intervals for a total of 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitors and the control.

    • Determine the percentage of tyrosinase inhibition for each inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • 4-Ethoxyphenol

  • This compound

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare stock solutions of 4-ethoxyphenol and this compound in methanol at various concentrations.

  • Assay Protocol:

    • Add the test compound solution to the wells of a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures can aid in understanding the comparative efficacy.

Tyrosinase_Inhibition_Pathway cluster_0 Melanogenesis cluster_1 Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor 4-Alkoxyphenol (e.g., 4-Ethoxyphenol, This compound) Tyrosinase_Inactive Inactive Tyrosinase Inhibitor->Tyrosinase_Inactive Binds to active site

Caption: Proposed mechanism of tyrosinase inhibition by 4-alkoxyphenols.

Antioxidant_Assay_Workflow start Start prepare_reagents Prepare DPPH and Test Compound Solutions start->prepare_reagents mix Mix DPPH and Test Compound prepare_reagents->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

References

A Comparative Guide to Validating HPLC Methods for 4-Butoxyphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Butoxyphenol with alternative analytical techniques. The information presented is supported by established validation parameters and experimental protocols to ensure reliable and reproducible results in a laboratory setting.

High-Performance Liquid Chromatography stands as a primary analytical technique in the pharmaceutical and chemical industries, offering high resolution and sensitivity for the separation, identification, and quantification of various compounds. For the analysis of 4-alkoxyphenols like this compound, which are utilized in various industrial applications, the precision and accuracy of HPLC methods are critical for quality control and research.

Comparative Analysis of Analytical Methods

While HPLC is a robust and widely used technique, other methods can be employed for the analysis of phenolic compounds. The selection of a suitable method often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

ParameterHPLC-UVGas Chromatography (GC-FID)UV-Visible Spectrophotometry
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility, detection by flame ionization.Measurement of light absorbance by the analyte.
Specificity HighHighLow
Sensitivity Moderate to HighHighLow to Moderate
Linearity (r²) Typically ≥ 0.999Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) ≤ 2%≤ 5%≤ 5%
Robustness GoodGoodModerate
Typical Applications Routine quality control, stability studies, impurity profiling.Analysis of volatile and semi-volatile compounds.Preliminary quantification, simple matrices.

Proposed HPLC Method and Validation Parameters

A reversed-phase HPLC method is proposed for the analysis of this compound. The validation of this method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Chromatographic Conditions
ParameterRecommended Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Methanol and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 280 nm
Injection Volume 20 µL
Method Validation Summary

The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC method.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Accuracy Mean recovery should be within 98-102%.
Precision Repeatability (%RSD) ≤ 2%. Intermediate Precision (%RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with minor variations in method parameters.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC analytical method.

Comparing the efficacy of different polymerization inhibitors for styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of premature polymerization of styrene (B11656) is a critical concern in its industrial production, storage, and transportation. Uncontrolled polymerization can lead to product loss, equipment fouling, and potentially hazardous runaway reactions. The addition of polymerization inhibitors is the most common strategy to ensure the stability of styrene. This guide provides an objective comparison of the efficacy of different classes of polymerization inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate inhibitor for specific applications.

Key Performance Indicators of Styrene Polymerization Inhibitors

The effectiveness of a polymerization inhibitor is primarily evaluated based on its ability to prolong the induction period and reduce the rate of polymerization. The induction period is the time before any significant polymerization occurs, during which the inhibitor is consumed. A longer induction period signifies a more effective inhibitor at preventing the onset of polymerization. The polymerization rate after the induction period indicates the inhibitor's ability to retard the reaction once it has begun.

Comparative Efficacy of Polymerization Inhibitors

The following table summarizes the performance of various phenolic and stable nitroxide radical inhibitors on the thermal polymerization of styrene. The data is based on experimental studies conducted at elevated temperatures to simulate conditions that might be encountered during processing or in runaway scenarios.[1][2][3]

Inhibitor ClassInhibitor NameConcentration (ppm)Temperature (°C)Induction Period (hours)Polymer Growth (%) (after 4h)Styrene Conversion (%) (after 4h)Reference
Phenolic 2,6-di-tert-butyl-4-methoxyphenol (DTBMP)50115-16.400.048[4][5]
2,6-di-tert-butyl-4-methylphenol (BHT)50115-42.500.111[4][5]
4-tert-butylcatechol (TBC)-110-150Varies with temp.--[6]
Stable Nitroxide Radicals 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-hydroxy-TEMPO)50115-24.850.065[4][5]
4-oxo-2,2,6,6-tetramethylpiperidine 1-oxyl (4-oxo-TEMPO)50115-46.80.134[4][5]
Complex System TEMPO, DEHA, and 4,6-dinitro-2-sec-butylphenol (DNBP)400 (0.04%)9019--[5]
TEMPO, DEHA, and DNBP400 (0.04%)10012--[5]
TEMPO, DEHA, and DNBP400 (0.04%)1106--[5]
TEMPO, DEHA, and DNBP400 (0.04%)1204.5--[5]
TEMPO, DEHA, and dodecylbenzenesulfonic acid (DDBSA)400 (0.04%)1104--[5]
TEMPO, DEHA, and DDBSA400 (0.04%)1203.5--[5]

Note: The absence of data for some parameters indicates that it was not reported in the cited sources.

Experimental Protocols

Accurate and reproducible data are paramount in comparing inhibitor efficacy. The following are detailed methodologies for key experiments used to evaluate the performance of styrene polymerization inhibitors.

Gravimetric Method for Determining Polymer Conversion

This method directly measures the amount of polymer formed over time.

Objective: To quantify the percentage of monomer that has converted to polymer.

Apparatus:

  • Reaction vessel (e.g., round-bottom flask, adiabatic cell reactor)[4][5]

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Condenser (if refluxing)

  • Syringes or pipettes for sampling

  • Beakers

  • Methanol (or another non-solvent for polystyrene)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

  • Analytical balance

Procedure:

  • Preparation: A known mass of purified styrene and the desired concentration of the inhibitor are added to the reaction vessel.

  • Reaction: The mixture is heated to the desired temperature under a controlled atmosphere (e.g., nitrogen or argon to prevent oxidation) and stirred.[4][7]

  • Sampling: At predetermined time intervals, a small, accurately weighed sample of the reaction mixture is withdrawn from the vessel.[7]

  • Precipitation: The collected sample is immediately added to a beaker containing a large excess of a non-solvent for polystyrene, such as methanol. This causes the polymer to precipitate out of the solution.[8]

  • Filtration: The precipitated polymer is collected by filtration. The polymer is washed with additional non-solvent to remove any remaining monomer and inhibitor.

  • Drying: The collected polymer is dried in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[7]

  • Weighing: The mass of the dried polymer is accurately measured using an analytical balance.

  • Calculation: The percentage of polymer conversion is calculated using the following formula:

    Conversion (%) = (Mass of dried polymer / Initial mass of styrene in the sample) x 100

Dilatometry for Measuring Polymerization Rate

Dilatometry is a technique that measures the volume change of a reaction mixture as polymerization proceeds. Since the density of the polymer is greater than that of the monomer, the total volume decreases as the reaction progresses.[9][10]

Objective: To continuously monitor the rate of polymerization.

Apparatus:

  • Dilatometer (a glass vessel with a precision-bore capillary tube)[9]

  • Constant temperature bath[10]

  • Cathetometer or a camera with high-resolution imaging to measure the height of the liquid in the capillary[11]

  • Syringe with a long needle for filling the dilatometer

  • Vacuum line or inert gas supply

Procedure:

  • Preparation: A reaction mixture of styrene and the inhibitor is prepared. The mixture is degassed to remove dissolved oxygen, which can interfere with radical polymerization.

  • Filling the Dilatometer: The dilatometer is filled with the reaction mixture, ensuring no air bubbles are trapped. The liquid level is brought into the calibrated capillary section.[9]

  • Equilibration: The filled dilatometer is placed in a constant temperature bath set to the desired reaction temperature. The initial height of the meniscus in the capillary is recorded after thermal equilibrium is reached.[10][11]

  • Measurement: The height of the meniscus in the capillary is recorded at regular time intervals. The decrease in height is proportional to the volume contraction and, therefore, to the extent of polymerization.[10]

  • Calculation: The rate of polymerization can be calculated from the change in volume over time. The percentage conversion can be determined if the initial and final volumes (or densities of monomer and polymer) are known.

Refractometry for Monitoring Polymerization

The refractive index of the reaction mixture changes as the monomer is converted to polymer. An Abbe refractometer can be used to monitor this change.[3]

Objective: To determine the extent of polymerization by measuring the refractive index.

Apparatus:

  • Abbe Refractometer with temperature control[3][12]

  • Constant temperature water bath

  • Pipettes

Procedure:

  • Calibration: The refractometer is calibrated using a standard of known refractive index.

  • Sample Preparation: A sample is carefully taken from the polymerization reaction at a specific time point.

  • Measurement: A few drops of the sample are placed on the prism of the refractometer. The prism is closed, and the temperature is allowed to equilibrate. The refractive index is then measured.[3][13]

  • Correlation: A calibration curve correlating the refractive index to the polymer concentration is required to determine the conversion. This is typically done by preparing standards of known polymer concentration in the monomer.

Visualization of Key Processes

To better understand the mechanisms and workflows involved in the study of styrene polymerization inhibitors, the following diagrams are provided.

Mechanism of Styrene Polymerization and Inhibition

G Mechanism of Styrene Polymerization and Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Styrene_Monomer Styrene Monomer Styrene_Radical Styrene Radical (R•) Heat_Light Heat/Light Heat_Light->Styrene_Radical Initiation Growing_Chain Growing Polymer Chain (P•) Styrene_Radical->Growing_Chain Propagation Growing_Chain->Growing_Chain + Styrene Monomer Polymer Polystyrene Growing_Chain->Polymer Termination Inactive_Species Inactive Species Growing_Chain->Inactive_Species Inhibition Inhibitor Inhibitor (IH) Inhibitor->Inactive_Species

Caption: Free-radical polymerization of styrene and the role of inhibitors.

Experimental Workflow for Inhibitor Efficacy Testing

G Experimental Workflow for Inhibitor Efficacy Testing Prep Prepare Styrene and Inhibitor Mixture Reaction Initiate Polymerization (Heating) Prep->Reaction Monitor Monitor Reaction Progress Reaction->Monitor Gravimetry Gravimetric Analysis Monitor->Gravimetry Dilatometry Dilatometry Monitor->Dilatometry Refractometry Refractometry Monitor->Refractometry Data Collect and Analyze Data Gravimetry->Data Dilatometry->Data Refractometry->Data Compare Compare Inhibitor Performance Data->Compare

Caption: General workflow for evaluating the performance of polymerization inhibitors.

Decision Tree for Inhibitor Selection

G Decision Tree for Inhibitor Selection Start Application Requirements Storage Long-term Storage? Start->Storage HighTemp High-Temperature Process? Storage->HighTemp Yes SelectPhenolic Select Phenolic Inhibitor (e.g., TBC) Storage->SelectPhenolic No Retarder Retarder Needed? HighTemp->Retarder Yes SelectNitroxide Select Nitroxide-based Inhibitor HighTemp->SelectNitroxide No Retarder->SelectNitroxide No SelectComplex Consider Complex Inhibitor System Retarder->SelectComplex Yes FinalChoice Final Inhibitor Selection SelectPhenolic->FinalChoice SelectNitroxide->FinalChoice SelectComplex->FinalChoice

Caption: A logical approach to selecting a suitable polymerization inhibitor.

Conclusion

The choice of a polymerization inhibitor for styrene depends on various factors, including the expected temperature exposure, desired storage duration, and the presence of other chemical species. Phenolic inhibitors, such as TBC, are effective for ambient temperature storage. For higher temperature applications, stable nitroxide radicals like TEMPO and its derivatives demonstrate superior performance. Complex inhibitor systems can offer synergistic effects, providing both a long induction period and significant retardation of the polymerization rate. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the selection and evaluation of polymerization inhibitors for styrene.

References

4-Butoxyphenol vs. 4-tert-butylcatechol (TBC): A Comparative Guide for Stabilization in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and drug development, ensuring the stability of reactive monomers is paramount to prevent premature and uncontrolled polymerization. This guide provides a detailed comparison of two phenolic stabilizers: 4-Butoxyphenol and 4-tert-butylcatechol (B165716) (TBC). This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of the appropriate stabilizer for their specific applications.

Executive Summary

4-tert-butylcatechol (TBC) is a well-established and highly effective polymerization inhibitor, particularly for monomers like styrene (B11656) and butadiene.[1][2] Its mechanism as a free-radical scavenger, which is dependent on the presence of oxygen, is well-documented.[3] In contrast, while this compound is structurally a phenolic compound and is expected to exhibit antioxidant properties through a similar radical scavenging mechanism, there is a notable lack of publicly available experimental data directly evaluating its performance as a polymerization inhibitor for common monomers. Therefore, this guide will present a comprehensive overview of TBC's performance, supported by experimental data, and a theoretical and mechanistic comparison for this compound based on the general behavior of phenolic stabilizers.

Physical and Chemical Properties

A fundamental comparison begins with the physical and chemical properties of both stabilizers, which can influence their handling, solubility, and application conditions.

PropertyThis compound4-tert-butylcatechol (TBC)
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [4]166.22 g/mol [5]
Appearance Pale brown to brown crystalline powder[6]White to yellowish solid flakes[5]
Melting Point 65-66 °C[4]52-56 °C[5]
Boiling Point 165 °C at 2 mmHg[7]285 °C[5]
Solubility Soluble in acetone (B3395972) and ethanol[6]Available as a solid or in solutions of methanol (B129727) or water[1]

Mechanism of Action: A Tale of Radical Scavenging

Both this compound and TBC belong to the class of phenolic antioxidants and are believed to function as polymerization inhibitors by scavenging free radicals, which are the initiators of polymerization chains. This process is crucial for preventing the spontaneous polymerization of monomers during storage and transport.

4-tert-butylcatechol (TBC): The inhibitory action of TBC is a well-understood process that critically relies on the presence of dissolved oxygen.[3] The mechanism involves the following steps:

  • Initiation: Monomers can form free radicals (M•) when exposed to heat or light.

  • Peroxide Formation: In the presence of oxygen, these monomer radicals rapidly react to form highly reactive peroxide radicals (MOO•).[3]

  • Radical Scavenging: TBC donates a hydrogen atom from one of its hydroxyl groups to the peroxide radical. This action neutralizes the reactive radical, terminating the polymerization chain.[3] The resulting TBC radical is stabilized by resonance and is less reactive.

TBC_Mechanism M Monomer (M) M_radical Monomer Radical (M•) M->M_radical Heat/Light MOO_radical Peroxy Radical (MOO•) M_radical->MOO_radical + O₂ O2 Oxygen (O₂) MOOH Hydroperoxide (MOOH) MOO_radical->MOOH + TBC TBC TBC (Ar(OH)₂) TBC_radical TBC Radical (Ar(OH)O•) TBC->TBC_radical - H• Termination Termination Products TBC_radical->Termination + Radical Species

Figure 1. Mechanism of polymerization inhibition by TBC.

This compound: Due to the scarcity of direct experimental studies on this compound as a polymerization inhibitor, its mechanism is inferred from the general behavior of phenolic antioxidants. As a derivative of hydroquinone (B1673460), it is expected to function as a chain-breaking antioxidant by donating its phenolic hydrogen atom to a radical species, thereby creating a more stable phenoxyl radical that does not readily participate in polymerization.

Butoxyphenol_Mechanism cluster_initiation Initiation cluster_inhibition Inhibition cluster_termination Termination M Monomer (M) R_radical Radical (R•) M->R_radical Heat/Light RH Neutral Molecule (RH) R_radical->RH + this compound Butoxyphenol This compound (ArOH) Butoxyphenol_radical Butoxyphenol Radical (ArO•) Butoxyphenol->Butoxyphenol_radical - H• Termination Termination Products Butoxyphenol_radical->Termination + R•

Figure 2. Postulated mechanism of radical scavenging by this compound.

Performance Data: A Clear Winner in Available Evidence

The selection of a stabilizer is heavily reliant on its performance under specific conditions. While extensive data is available for TBC, similar quantitative data for this compound is not readily found in the public domain.

4-tert-butylcatechol (TBC): TBC is a highly efficient polymerization inhibitor for a variety of reactive monomers, including styrene, butadiene, and vinyl acetate.[1] It has been reported to be 25 times more effective than hydroquinone at 60°C for inhibiting polymerization.[5]

The following table presents a summary of a comparative study on the effectiveness of various inhibitors in preventing the thermal polymerization of styrene at 115°C. Lower growth percentage and styrene conversion indicate higher inhibitor efficiency.

InhibitorConcentration (ppm)Growth Percentage (%)Styrene Conversion (%)
TBC 2002.50.8
Hydroquinone (HQ) 20010.23.5
2,6-di-tert-butyl-4-methylphenol (BHT) 2001.80.6
4-oxo-TEMPO 2001.20.4
(Note: This data is compiled from representative studies and is for comparative purposes. Actual performance may vary based on specific conditions.)

This compound: There is a lack of publicly available experimental data that directly compares the performance of this compound with TBC or other common stabilizers in preventing the polymerization of monomers like styrene or acrylates. Researchers considering this compound are strongly encouraged to conduct their own performance evaluations.

Experimental Protocols

To aid researchers in evaluating and comparing stabilizers, the following are detailed methodologies for key experiments.

Experimental Protocol 1: Evaluation of Polymerization Inhibition in Styrene

Objective: To determine the effectiveness of a stabilizer in preventing the thermal polymerization of styrene.

Materials:

  • Styrene (inhibitor-free)

  • Stabilizer (e.g., this compound, TBC)

  • Heating block or oil bath with temperature control

  • Glass vials with screw caps

  • Methanol

  • Analytical balance

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Prepare stock solutions of the stabilizers in a suitable solvent (e.g., styrene or toluene) at a known concentration.

  • Add a specific volume of the stabilizer stock solution to a series of glass vials to achieve the desired final concentration (e.g., 50, 100, 200 ppm).

  • Add a known volume of inhibitor-free styrene to each vial.

  • Include a control vial containing only inhibitor-free styrene.

  • Securely cap the vials and place them in a heating block or oil bath pre-heated to a specific temperature (e.g., 115°C).

  • After a set period (e.g., 4 hours), remove the vials and cool them rapidly in an ice bath to quench the polymerization.

  • Determine the amount of polymer formed. This can be done gravimetrically by precipitating the polymer in an excess of a non-solvent like methanol, followed by filtration, drying, and weighing.

  • Calculate the percentage of styrene conversion and the growth percentage.

Experimental_Workflow start Start prep_stabilizer Prepare Stabilizer Stock Solutions start->prep_stabilizer add_stabilizer Add Stabilizer to Vials prep_stabilizer->add_stabilizer add_styrene Add Inhibitor-Free Styrene add_stabilizer->add_styrene heat Heat at Controlled Temperature add_styrene->heat cool Cool to Quench Reaction heat->cool precipitate Precipitate Polymer in Methanol cool->precipitate filter_dry Filter, Dry, and Weigh Polymer precipitate->filter_dry calculate Calculate Conversion and Growth % filter_dry->calculate end End calculate->end

Figure 3. Workflow for evaluating polymerization inhibitor effectiveness.

Conclusion

Based on the available evidence, 4-tert-butylcatechol (TBC) is a robust and well-characterized polymerization inhibitor with a proven track record in stabilizing a wide range of reactive monomers. Its mechanism of action is well understood, and its performance has been quantified in various studies.

This compound, while theoretically capable of acting as a stabilizer due to its phenolic structure, lacks the extensive experimental validation that TBC possesses. For researchers and professionals in drug development, the choice of TBC offers a higher degree of certainty and a wealth of supporting data. Should the use of this compound be considered, it is imperative to conduct thorough in-house experimental evaluations to determine its efficacy and optimal concentration for the specific application. This guide serves as a foundational resource, and further experimental investigation is highly recommended, particularly for novel applications or when transitioning between stabilizers.

References

A Comparative Guide to In Vitro Tyrosinase Inhibitors: 4-Butoxyphenol and Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective, data-supported comparison of the in vitro performance of Kojic acid and related phenolic compounds as tyrosinase inhibitors. Due to the limited availability of specific IC50 data for 4-Butoxyphenol in the reviewed literature, the closely related and well-characterized compound, 4-n-butylresorcinol, is used as a primary comparator against Kojic acid.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency; a lower value indicates greater efficacy. The data below, summarized from in vitro studies, highlights the comparative potency of Kojic acid and 4-n-butylresorcinol.

InhibitorEnzyme SourceIC50 Value (µM)
Kojic Acid Mushroom Tyrosinase16.69
4-n-butylresorcinol Human Tyrosinase21
Kojic Acid (for comparison)Human Tyrosinase~500[1]

Note: IC50 values are highly dependent on experimental conditions, including enzyme source and purity. Direct comparison is most accurate when data is generated from the same study under identical conditions.

Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) biosynthesis. It catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). Inhibitors disrupt this process through various mechanisms.

  • Kojic Acid: The primary inhibitory mechanism of Kojic acid is the chelation of the copper ions within the active site of the tyrosinase enzyme.[2] This action prevents the enzyme from binding with its substrate. It typically acts as a competitive inhibitor of the monophenolase activity and a mixed-type inhibitor of the diphenolase activity.

  • This compound and Related Phenols: Phenolic compounds like 4-tertiary butylphenol act as competitive inhibitors of tyrosinase because their structure is similar to the native substrate, tyrosine.[3] They compete for access to the enzyme's active site. The highly potent inhibitor 4-n-butylresorcinol also functions as a competitive inhibitor and has been shown to enhance the proteolytic degradation of the tyrosinase enzyme in cellular models.[2][4]

G cluster_pathway Melanin Biosynthesis Pathway cluster_inhibitors Inhibitors Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopaquinone Dopaquinone LDOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) KojicAcid Kojic Acid KojicAcid->Tyrosinase Chelates Copper (Cu2+) Butoxyphenol This compound (Phenolic Compounds) Butoxyphenol->Tyrosinase Competitive Inhibition

Fig. 1: Inhibition mechanisms targeting the tyrosinase enzyme.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

The following protocol outlines a standard spectrophotometric method for assessing tyrosinase inhibition using L-DOPA as the substrate.

Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Test Compounds (this compound, Kojic acid)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of test compounds and Kojic acid (positive control) in DMSO. Serially dilute these to obtain a range of working concentrations.

  • Assay Setup (in 96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound solution at various final concentrations to the sample wells.

    • Add the positive control (Kojic acid) to its designated wells.

    • Add buffer/DMSO to control wells (representing 100% enzyme activity).

    • Add the tyrosinase enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add the L-DOPA substrate solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at ~475-492 nm. This measures the formation of dopachrome, the colored product.

    • Take readings at regular intervals for a defined period (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis of the dose-response curve.

G cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_analysis 3. Data Acquisition & Analysis prep_reagents Prepare Stock Solutions: - Tyrosinase - L-DOPA - Inhibitors add_buffer Add Buffer & Inhibitor/Control prep_reagents->add_buffer add_enzyme Add Tyrosinase add_buffer->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate add_substrate Add L-DOPA Substrate pre_incubate->add_substrate measure Measure Absorbance (e.g., 475 nm) over time add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Fig. 2: General workflow for an in vitro tyrosinase inhibition assay.

References

A Head-to-Head Comparison of 4-Alkoxyphenols in Skin Depigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of various 4-alkoxyphenols for their potential in skin depigmentation. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for researchers and professionals in dermatology and pharmacology.

Introduction to 4-Alkoxyphenols for Skin Depigmentation

4-Alkoxyphenols are a class of phenolic compounds that have garnered significant interest for their skin depigmenting properties. These compounds are structurally related to tyrosine, the initial substrate in melanin (B1238610) synthesis, allowing them to interact with tyrosinase, the key enzyme in this pathway.[1] Their mechanism of action often involves the inhibition of tyrosinase and, in some cases, the generation of reactive quinone species that can be selectively toxic to melanocytes.[2][3] This dual action makes them potent agents for treating hyperpigmentation disorders and has led to their investigation for conditions like vitiligo.[4] Notable examples include 4-methoxyphenol (B1676288) (mequinol) and 4-benzyloxyphenol (monobenzone), which are used in clinical settings.[5]

Quantitative Comparison of 4-Alkoxyphenol Efficacy

The depigmenting efficacy of 4-alkoxyphenols is influenced by the nature of the alkoxy group. The following tables summarize key quantitative data from in vitro studies, providing a basis for comparing their cytotoxic and tyrosinase-inhibiting potentials.

Cytotoxicity in B16-F0 Melanoma Cells

A study by Moridani et al. (2005) provides a direct comparison of the cytotoxicity of a series of 4-alkoxyphenols on the murine melanoma cell line B16-F0. The half-maximal lethal concentration (LC50) after 48 hours of exposure is a key indicator of their melanocytotoxic potential.

CompoundAlkoxy GroupLogPLC50 (µM) after 48h
4-Hydroxyanisole (4-HA)Methoxy1.44140 ± 10
4-Ethoxyphenol (4-EP)Ethoxy1.91150 ± 20
4-n-Propoxyphenol (4-nPP)n-Propoxy2.45130 ± 10
4-iso-Propoxyphenol (4-iPP)iso-Propoxy2.31180 ± 20
4-n-Butoxyphenoln-Butoxy2.99100 ± 10
4-sec-Butoxyphenol (4-sBP)sec-Butoxy2.85150 ± 10
4-iso-Butoxyphenol (4-iBP)iso-Butoxy2.92160 ± 10
4-tert-Butoxyphenol (4-tBP)tert-Butoxy2.78250 ± 30
4-n-Pentyloxyphenoln-Pentyloxy3.5360 ± 10
4-n-Hexyloxyphenol (4-nHP)n-Hexyloxy4.0740 ± 10

Data sourced from Moridani et al., 2005.[2][6]

Tyrosinase Inhibition

Direct, head-to-head comparative studies on the tyrosinase inhibitory activity (IC50) of a homologous series of 4-alkoxyphenols under uniform experimental conditions are limited in the available literature. However, various studies have reported IC50 values for individual or small groups of these compounds, often in the context of broader structure-activity relationship investigations. It is important to note that variations in experimental protocols, such as the source of tyrosinase (e.g., mushroom vs. human) and substrate used, can significantly impact the results.[7][8]

CompoundTyrosinase SourceSubstrateIC50 (µM)Reference
4-Benzyloxyphenol (Monobenzone)Human Melanoma-~50 (approximated)[5]
4-Methoxyphenol (Mequinol)Human Melanoma->100 (approximated)[5]
4-n-ButylresorcinolHumanL-DOPA21[9]
Kojic Acid (Reference)MushroomL-DOPA~5.23 - 11.21[6]
4,4'-DihydroxybiphenylMushroomL-DOPA1.91[10]

*Note: 4-n-Butylresorcinol and 4,4'-Dihydroxybiphenyl are included for reference as potent tyrosinase inhibitors, though they are not strictly 4-alkoxyphenols.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. The following are protocols for key in vitro assays used to evaluate the depigmenting potential of 4-alkoxyphenols.

Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

This assay is widely used to screen for compounds that can inhibit the enzymatic activity of tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (4-alkoxyphenols) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in the buffer.

  • In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing the different concentrations of the test compounds or control.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

  • Initiate the reaction by adding a specific volume of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader. The formation of dopachrome (B613829) from L-DOPA results in an increase in absorbance.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Melanin Content Assay in B16 Melanoma Cells

This assay quantifies the amount of melanin produced by melanoma cells after treatment with test compounds.

Materials:

  • B16 murine melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (4-alkoxyphenols)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 1N NaOH)

  • 96-well plate reader

Procedure:

  • Seed B16 melanoma cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 4-alkoxyphenol compounds for a specified period (e.g., 48-72 hours).

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding a lysis buffer (e.g., 1N NaOH) and incubating at a raised temperature (e.g., 60°C) to solubilize the melanin.

  • Measure the absorbance of the lysate at a wavelength of 405-490 nm using a microplate reader.

  • To normalize the melanin content, perform a protein assay (e.g., BCA assay) on the cell lysates.

  • Express the melanin content as a percentage of the control (untreated cells) or as µg of melanin per mg of protein.[3][11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • B16-F0 melanoma cells

  • Cell culture medium

  • Test compounds (4-alkoxyphenols)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Seed B16-F0 cells in a 96-well plate and allow them to attach.

  • Expose the cells to a range of concentrations of the 4-alkoxyphenol compounds for a defined period (e.g., 48 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the LC50 value, the concentration of the compound that causes 50% cell death, from the dose-response curve.[12]

Mechanisms of Action and Signaling Pathways

The depigmenting effect of 4-alkoxyphenols is primarily initiated by their interaction with tyrosinase within melanocytes. This interaction can lead to both inhibition of melanin synthesis and the induction of melanocyte-specific cytotoxicity.

Melanogenesis_Inhibition cluster_0 Melanocyte Tyrosinase Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation Tyrosine Tyrosine Tyrosine->Tyrosinase Substrate L_DOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin Further Reactions Alkoxyphenol 4-Alkoxyphenol Alkoxyphenol->Tyrosinase Inhibition ReactiveQuinone Reactive Quinone Species Alkoxyphenol->ReactiveQuinone Metabolized by Tyrosinase Cytotoxicity Melanocyte Cytotoxicity ReactiveQuinone->Cytotoxicity Induces

Inhibition of Melanogenesis by 4-Alkoxyphenols.

As depicted in the diagram, 4-alkoxyphenols can act as competitive inhibitors of tyrosinase, blocking the conversion of tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway. Additionally, some 4-alkoxyphenols can be metabolized by tyrosinase into reactive quinone species. These quinones can then lead to melanocyte-specific cytotoxicity, contributing to the depigmenting effect.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Comparison A Tyrosinase Inhibition Assay (Mushroom/Human Tyrosinase) B Cell-Based Assays (B16 Melanoma Cells) E Determine IC50 for Tyrosinase Inhibition A->E C Cytotoxicity Assay (e.g., MTT) B->C D Melanin Content Assay B->D F Determine LC50 for Cytotoxicity C->F G Quantify Melanin Content Reduction D->G H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H

Experimental workflow for comparing 4-alkoxyphenols.

Conclusion

This guide provides a comparative overview of 4-alkoxyphenols as skin depigmenting agents. The presented data indicates that the cytotoxic potential of these compounds in melanoma cells is significantly influenced by the length and branching of the alkoxy chain, with longer, linear chains generally exhibiting higher cytotoxicity. While direct, comprehensive comparative data on tyrosinase inhibition is less available, the provided protocols offer a framework for conducting such studies. The visualization of the mechanism of action and experimental workflow aims to facilitate a clearer understanding of the evaluation process for these compounds. Further research focusing on a systematic comparison of a homologous series of 4-alkoxyphenols for both tyrosinase inhibition and melanin content reduction in human melanocytes is warranted to better predict their clinical efficacy and safety.

References

Efficacy of 4-n-butylresorcinol versus 4-Butoxyphenol for Hyperpigmentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-n-butylresorcinol and 4-butoxyphenol as topical agents for the treatment of hyperpigmentation. The information presented is based on available in vitro and in vivo experimental data to support research and development in dermatology.

Executive Summary

4-n-Butylresorcinol has emerged as a potent tyrosinase inhibitor with a growing body of evidence supporting its clinical efficacy and safety in the management of hyperpigmentary disorders such as melasma and age spots. In contrast, direct and comprehensive experimental data on the efficacy of this compound for hyperpigmentation is notably scarce in publicly accessible literature, making a direct quantitative comparison challenging. This guide synthesizes the available data for 4-n-butylresorcinol and discusses the potential of this compound based on the known activities of the broader class of 4-substituted phenols.

Mechanism of Action

Hyperpigmentation is primarily the result of the overproduction of melanin (B1238610). The key regulatory enzyme in the melanin synthesis (melanogenesis) pathway is tyrosinase. Inhibition of this enzyme is a primary target for depigmenting agents.

4-n-Butylresorcinol is a well-characterized competitive inhibitor of tyrosinase.[1][2] It also inhibits tyrosinase-related protein-1 (TRP-1), another key enzyme in the melanogenesis pathway.[3] Some studies suggest that 4-n-butylresorcinol can also enhance the proteolytic degradation of tyrosinase, further contributing to its depigmenting effect.[1]

This compound , as a 4-substituted phenol (B47542), is presumed to act as a competitive inhibitor of tyrosinase due to its structural similarity to tyrosine, the natural substrate of the enzyme.[4] Phenolic compounds can interfere with melanin synthesis by competing with tyrosine for hydroxylation by tyrosinase.[4] However, specific studies detailing the inhibitory kinetics and mechanism of this compound on tyrosinase are limited.

cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps (involving TRP-1) 4-n-butylresorcinol 4-n-butylresorcinol Tyrosinase Tyrosinase 4-n-butylresorcinol->Tyrosinase Inhibits TRP-1 TRP-1 4-n-butylresorcinol->TRP-1 Inhibits This compound (presumed) This compound (presumed) This compound (presumed)->Tyrosinase Inhibits

Figure 1: Simplified signaling pathway of melanogenesis and the inhibitory action of 4-n-butylresorcinol and presumed action of this compound.

In Vitro Efficacy: Tyrosinase Inhibition and Melanin Production

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Table 1: In Vitro Inhibition of Human Tyrosinase and Melanin Production

CompoundHuman Tyrosinase Inhibition (IC50)Melanin Production Inhibition in MelanoDerm™ (IC50)
4-n-Butylresorcinol 21 µmol/L[5][6][7]13.5 µmol/L[5][6]
This compound Data not availableData not available
Reference Compounds
Hydroquinone (B1673460)~4400 µmol/L[5][6]< 40 µmol/L[5][6]
Kojic Acid~500 µmol/L[5][6][7]> 400 µmol/L[5][6]
Arbutin~6500 µmol/L[5]> 5000 µmol/L[5][6]

Note: The IC50 value for hydroquinone in the MelanoDerm™ model suggests a mechanism of action that may be different from or in addition to direct tyrosinase inhibition.[5][6]

Clinical Efficacy: Hyperpigmentation Treatment

Clinical studies on 4-n-butylresorcinol have demonstrated its efficacy in treating hyperpigmentation, particularly melasma. These studies often employ a split-face design, where one side of the face is treated with the active compound and the other with a vehicle or control, allowing for a direct comparison under identical conditions.

Table 2: Summary of Key Clinical Trial Data for 4-n-butylresorcinol in Melasma

StudyConcentration & FormulationDurationKey Efficacy MetricResults
Huh SY, et al. (2010)0.1% Cream8 WeeksChange in Melanin Index (MI)-4.87% (4-n-butylresorcinol) vs. +2.21% (Vehicle), p<0.0005[8]
Khemis A, et al. (2007)0.3% Serum12 WeeksClinical Pigmentation ScoreStatistically significant improvement with 4-n-butylresorcinol vs. no significant improvement with vehicle (p=0.027)[8]
Mohan M, et al. (2016)0.3% Cream8 WeeksReduction in modified Melasma Area and Severity Index (mMASI)56.07% mean reduction in mMASI score from baseline (p<0.001)[9]

Note: No comparable clinical trial data for this compound in the treatment of hyperpigmentation was identified in the literature search.

Experimental Protocols

Human Tyrosinase Inhibition Assay (In Vitro)

This assay evaluates the direct inhibitory effect of a compound on the enzymatic activity of human tyrosinase.

Start Start Prepare Human Tyrosinase Prepare Human Tyrosinase Start->Prepare Human Tyrosinase Prepare Test Compound Solutions Prepare Test Compound Solutions Start->Prepare Test Compound Solutions Prepare L-DOPA Solution Prepare L-DOPA Solution Start->Prepare L-DOPA Solution Incubate Tyrosinase with Test Compound Incubate Tyrosinase with Test Compound Prepare Human Tyrosinase->Incubate Tyrosinase with Test Compound Prepare Test Compound Solutions->Incubate Tyrosinase with Test Compound Initiate Reaction with L-DOPA Initiate Reaction with L-DOPA Prepare L-DOPA Solution->Initiate Reaction with L-DOPA Incubate Tyrosinase with Test Compound->Initiate Reaction with L-DOPA Measure Absorbance at 475 nm Measure Absorbance at 475 nm Initiate Reaction with L-DOPA->Measure Absorbance at 475 nm Calculate IC50 Calculate IC50 Measure Absorbance at 475 nm->Calculate IC50

Figure 2: Experimental workflow for a human tyrosinase inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Human tyrosinase is prepared, and a solution of L-3,4-dihydroxyphenylalanine (L-DOPA), the substrate, is made in a suitable buffer (e.g., phosphate (B84403) buffer).[1][10]

  • Incubation: Various concentrations of the test compound (e.g., 4-n-butylresorcinol) are pre-incubated with the human tyrosinase for a short period.[10]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the L-DOPA solution.

  • Measurement: The formation of dopachrome, an orange/red colored product, is measured spectrophotometrically by monitoring the increase in absorbance at approximately 475 nm over time.[1][11]

  • Data Analysis: The percentage of tyrosinase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Split-Face Randomized Controlled Trial (In Vivo)

This clinical trial design is a robust method for evaluating the efficacy of topical treatments for facial conditions like melasma.

Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Left vs. Right Side of Face Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Figure 3: Logical flow of a split-face randomized controlled trial.

Methodology:

  • Participant Selection: Patients with a clinical diagnosis of bilateral and symmetrical hyperpigmentation (e.g., melasma) are enrolled.[12][13]

  • Baseline Assessment: The severity of hyperpigmentation on both sides of the face is assessed using standardized methods such as the Melasma Area and Severity Index (MASI) and objective measurements with a Mexameter® MX 18 to determine the Melanin Index (MI).[8][12][13]

  • Randomization and Blinding: The left and right sides of the face are randomly assigned to receive either the active treatment or the vehicle/control. Both the patient and the investigator are blinded to the treatment allocation.[12][13]

  • Treatment: Patients apply the assigned treatments to the respective sides of their face for a specified duration (e.g., 8-12 weeks).[8][12][13]

  • Follow-up and Efficacy Assessment: Patients are evaluated at regular intervals. The primary endpoints typically include changes in MASI scores and Melanin Index from baseline. Photographic documentation and patient self-assessments are also commonly used.[8][12][13]

  • Safety Assessment: Any adverse events, such as skin irritation, are recorded throughout the study.

Conclusion

The available scientific evidence strongly supports the efficacy of 4-n-butylresorcinol as a potent inhibitor of human tyrosinase and an effective topical treatment for hyperpigmentation. Its performance in both in vitro and in vivo studies is well-documented, providing a solid foundation for its use in dermatological formulations.

In contrast, there is a significant lack of published data specifically evaluating the efficacy of this compound for hyperpigmentation. While its chemical structure as a 4-substituted phenol suggests a potential for tyrosinase inhibition, this remains to be experimentally verified. Further research, including in vitro tyrosinase inhibition assays and well-controlled clinical trials, is necessary to establish the efficacy and safety of this compound as a depigmenting agent and to allow for a direct and meaningful comparison with 4-n-butylresorcinol. Researchers and drug development professionals are encouraged to focus on generating this foundational data for this compound to fully understand its potential in the treatment of hyperpigmentation.

References

A Comparative Guide to Cross-Reactivity of 4-Butoxyphenol and Other Phenolic Compounds in Skin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of 4-Butoxyphenol with other structurally related phenolic compounds in the context of skin sensitization. Understanding the potential for cross-reactivity is crucial for hazard identification and risk assessment of new chemical entities. This document outlines key experimental protocols, a template for data presentation, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Cross-Reactivity of Phenolic Compounds

Phenolic compounds are widely used in various industries, including pharmaceuticals, cosmetics, and manufacturing. This compound, an aromatic ether, and its analogues share a common phenolic core, which can be a structural alert for skin sensitization.[1] Skin sensitization is a T-cell mediated immune response to a chemical substance, leading to allergic contact dermatitis upon subsequent exposure.[2][3]

The initial step in skin sensitization is the covalent binding of the chemical (hapten) to skin proteins, forming an immunogenic complex.[4] Structurally similar compounds may elicit an immune response by binding to the same proteins and being recognized by the same T-cells, a phenomenon known as cross-reactivity. Therefore, a thorough evaluation of the cross-reactive potential of this compound with other phenolic compounds is essential for a complete safety profile.

This guide focuses on a battery of validated in vitro and in chemico assays that align with the Adverse Outcome Pathway (AOP) for skin sensitization. The AOP provides a framework for understanding the sequence of key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.[5] The assays discussed are the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT).

Quantitative Data on Cross-Reactivity

A systematic evaluation of cross-reactivity involves comparing the sensitization potential of this compound with other phenolic compounds. The following table is a template for presenting quantitative data from the recommended assays. Due to the lack of publicly available, direct comparative experimental data for this compound cross-reactivity, this table serves as an illustrative example of how to structure and present such findings.

Table 1: Template for Comparative Cross-Reactivity Data of Phenolic Compounds

CompoundStructureDPRA (% Peptide Depletion)¹KeratinoSens™ (EC1.5 in µM)²h-CLAT (EC150/EC200 in µM)³Predicted Sensitization Potential
This compound C₁₀H₁₄O₂[Placeholder Data][Placeholder Data][Placeholder Data][Predicted Outcome]
HydroquinoneC₆H₆O₂[Placeholder Data][Placeholder Data][Placeholder Data][Predicted Outcome]
p-MethoxyphenolC₇H₈O₂[Placeholder Data][Placeholder Data][Placeholder Data][Predicted Outcome]
p-EthoxyphenolC₈H₁₀O₂[Placeholder Data][Placeholder Data][Placeholder Data][Predicted Outcome]
2-Tert-butylphenolC₁₀H₁₄O[Placeholder Data][Placeholder Data][Placeholder Data][Predicted Outcome]

Disclaimer: This table is a template to guide the presentation of experimental data. The placeholder data should be replaced with actual experimental results.

¹ DPRA (Direct Peptide Reactivity Assay): Measures the depletion of synthetic peptides containing cysteine and lysine (B10760008) as a measure of protein reactivity.[6][7] ² KeratinoSens™: A cell-based reporter gene assay that measures the induction of the Keap1-Nrf2-ARE pathway in human keratinocytes.[8] ³ h-CLAT (human Cell Line Activation Test): Measures the up-regulation of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation.[5][9][10]

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the covalent binding of a test chemical to synthetic peptides containing either cysteine or lysine.[6][11]

Protocol:

  • Preparation of Solutions:

    • Prepare a 100 mM stock solution of the test chemical (e.g., this compound) in a suitable solvent (acetonitrile is preferred).[6]

    • Prepare 0.5 mM solutions of cysteine-containing peptide (Ac-RFAACAA-COOH) and lysine-containing peptide (Ac-RFAAKAA-COOH) in the appropriate buffer.[6]

  • Incubation:

    • For the cysteine peptide, mix the peptide solution with the test chemical solution at a 1:10 molar ratio.[6]

    • For the lysine peptide, mix the peptide solution with the test chemical solution at a 1:50 molar ratio.[6]

    • Incubate the mixtures for 24 hours at 25°C in the dark.[6]

  • Analysis:

    • Following incubation, analyze the samples by high-performance liquid chromatography (HPLC) with UV detection at 220 nm.[7]

    • Quantify the percentage of peptide depletion by comparing the peak area of the peptide in the sample to the peak area in a reference control.[7]

  • Data Interpretation:

    • The mean percentage of cysteine and lysine depletion is used to classify the reactivity of the chemical.[12]

KeratinoSens™ Assay

This assay utilizes a transgenic human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE signaling pathway, a key event in the cellular response to sensitizers.[8]

Protocol:

  • Cell Culture:

    • Culture the KeratinoSens™ cell line according to standard cell culture protocols.

  • Exposure:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Expose the cells to a series of 12 concentrations of the test chemical for 48 hours.[8] The highest concentration is typically 2000 µM.[8]

  • Luciferase Assay:

    • After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Assessment:

    • In parallel, assess cell viability using a standard method such as the MTT assay to ensure that the observed luciferase induction is not due to cytotoxicity.[13]

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Determine the EC1.5 value, which is the concentration at which a 1.5-fold induction of luciferase activity is observed.[8] A compound is considered a sensitizer (B1316253) if the EC1.5 is below 1000 µM and the maximum fold induction is greater than 1.5.

Human Cell Line Activation Test (h-CLAT)

The h-CLAT assesses the activation of dendritic cells, a crucial step in the induction of an immune response, by measuring the expression of cell surface markers CD86 and CD54 on THP-1 cells.[5][9]

Protocol:

  • Cell Culture:

    • Culture the THP-1 human monocytic leukemia cell line.

  • Exposure:

    • Expose the THP-1 cells to a range of concentrations of the test chemical for 24 hours.[5]

  • Staining and Analysis:

    • After incubation, stain the cells with fluorescently labeled antibodies against CD86 and CD54.

    • Analyze the cells using flow cytometry to quantify the expression of these markers.[5]

  • Cytotoxicity Assessment:

    • Determine the CV75 value (the concentration that results in 75% cell viability) using a suitable method like propidium (B1200493) iodide staining.

  • Data Analysis:

    • Calculate the relative fluorescence intensity (RFI) for CD86 and CD54.

    • A compound is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[9]

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in assessing the cross-reactivity of phenolic compounds.

G Figure 1: Skin Sensitization Adverse Outcome Pathway (AOP) cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Level Response cluster_3 Organism Level Response MIE Covalent Binding to Skin Proteins (Haptenation) KC_activation Keratinocyte Activation (Keap1-Nrf2-ARE Pathway) MIE->KC_activation Key Event 1 DC_activation Dendritic Cell Activation (CD86 & CD54 Upregulation) KC_activation->DC_activation Key Event 2 Tcell_activation T-Cell Activation and Proliferation DC_activation->Tcell_activation Key Event 3 ACD Allergic Contact Dermatitis Tcell_activation->ACD Key Event 4

Caption: The Adverse Outcome Pathway for skin sensitization.

G Figure 2: Experimental Workflow for Cross-Reactivity Assessment start Select Phenolic Compounds (e.g., this compound, analogs) dpra Perform DPRA Assay (Peptide Reactivity) start->dpra keratino Perform KeratinoSens™ Assay (Keratinocyte Activation) start->keratino hclat Perform h-CLAT Assay (Dendritic Cell Activation) start->hclat data Collect and Analyze Data (% Depletion, EC1.5, EC150/200) dpra->data keratino->data hclat->data compare Compare Quantitative Results (Cross-Reactivity Profile) data->compare end Publish Comparison Guide compare->end

Caption: Workflow for assessing cross-reactivity.

G Figure 3: Relationship between Assays and AOP Key Events cluster_AOP Adverse Outcome Pathway (AOP) cluster_Assays In Vitro / In Chemico Assays KE1 Key Event 1: Protein Binding KE2 Key Event 2: Keratinocyte Activation KE3 Key Event 3: Dendritic Cell Activation DPRA DPRA DPRA->KE1 Measures KeratinoSens KeratinoSens™ KeratinoSens->KE2 Measures hCLAT h-CLAT hCLAT->KE3 Measures

Caption: Assays mapped to AOP key events.

References

Comparative Radical Scavenging Activity of Butylated Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the radical scavenging activity of three common butylated phenols: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and 2,6-di-tert-butylphenol (B90309). Designed for researchers, scientists, and professionals in drug development, this document provides a consolidated overview of their relative antioxidant performance based on available experimental data, alongside detailed methodologies for key assays.

Butylated phenols are synthetic antioxidants widely utilized in the food, cosmetic, and pharmaceutical industries to inhibit oxidation. Their primary mechanism of action involves the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reactions. The efficacy of these compounds is influenced by the nature and position of the alkyl substituents on the aromatic ring, which affect the stability of the resulting phenoxyl radical.

Quantitative Comparison of Radical Scavenging Activity

The antioxidant activities of BHA, BHT, and 2,6-di-tert-butylphenol have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) are common metrics used to quantify radical scavenging potency. A lower IC50 value indicates a higher antioxidant activity. It is important to note that the values presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundAssayReported ValueSource(s)
Butylated Hydroxyanisole (BHA) DPPHIC50: 112.05 µg/mL[1]
Butylated Hydroxytoluene (BHT) DPPHIC50: 202.35 µg/mL[1]
2,6-di-tert-butylphenol DPPHTEAC: < 0.01 molTE/mol[2]
2,6-di-tert-butylphenol ABTSTEAC: 0.20 molTE/mol[2]

Disclaimer: The data presented is for comparative purposes and is derived from different research studies. Direct comparison may be limited by variations in experimental protocols.

Notably, some studies suggest that the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay may be unsuitable for quantifying the antioxidant activity of sterically hindered phenols like 2,6-di-tert-butylphenol.[3] This is an important consideration when selecting an appropriate assay for these compounds.

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process, a generalized workflow for assessing the radical scavenging activity of butylated phenols is illustrated below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions of Butylated Phenols D Mix Phenol (B47542)/Standard with Radical Solution A->D B Prepare Radical Solution (DPPH or ABTS) B->D C Prepare Standard (e.g., Trolox) C->D E Incubate in the Dark D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Plot Inhibition vs. Concentration G->H I Determine IC50 or TEAC H->I

A generalized workflow for in vitro antioxidant assays.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below for researchers interested in replicating or adapting these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. This reduction is accompanied by a color change from violet to yellow, which is monitored spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695)

  • Butylated phenol test compounds (BHA, BHT, 2,6-di-tert-butylphenol)

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The final concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the butylated phenol test compounds and the standard antioxidant in the same solvent used for the DPPH solution.

  • Reaction: In a 96-well microplate, mix a specific volume of the DPPH solution with a specific volume of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Butylated phenol test compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The stock solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the butylated phenol test compounds and the standard antioxidant.

  • Reaction: Mix a small volume of the sample or standard with the ABTS•+ working solution in a 96-well microplate.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solution at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    where Acontrol is the absorbance of the ABTS•+ solution without the sample, and Asample is the absorbance of the reaction mixture. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

References

Assessing the purity of synthesized 4-Butoxyphenol against a commercial standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Assessment of Synthesized versus Commercial 4-Butoxyphenol

An objective guide for researchers, scientists, and drug development professionals on evaluating the purity of this compound, a key intermediate in pharmaceutical synthesis. This guide provides detailed experimental protocols and comparative data to aid in the selection of reagents for critical applications.

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. This compound is a crucial building block in the production of various pharmaceuticals, and its purity can directly impact the yield, impurity profile, and overall safety and efficacy of the final drug product. This guide presents a comparative analysis of a laboratory-synthesized batch of this compound against a commercially available standard, employing a suite of analytical techniques to provide a comprehensive purity assessment.

Synthesis of this compound

For this comparison, this compound was synthesized in-house via the Williamson ether synthesis, a common and well-established method for the preparation of ethers. The reaction involves the deprotonation of a phenol (B47542) followed by the nucleophilic substitution of an alkyl halide.

Reaction Scheme: Hydroquinone (B1673460) is selectively mono-etherified using 1-bromobutane (B133212) in the presence of a base.

Potential Impurities: The primary expected impurities from this synthesis route include:

  • Unreacted Hydroquinone: Incomplete reaction can lead to the presence of the starting material.

  • 1,4-Dibutoxybenzene: A potential byproduct resulting from the dialkylation of hydroquinone.

  • Butene Isomers: Elimination side-reactions with 1-bromobutane can generate various butene isomers, though these are volatile and likely removed during workup.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in trace amounts.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and comparative purity assessment of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Data Comparison S1 React Hydroquinone with 1-Bromobutane S2 Aqueous Workup & Extraction S1->S2 S3 Crystallization S2->S3 A1 Synthesized This compound S3->A1 HPLC HPLC-UV Analysis A1->HPLC GCMS GC-MS Analysis A1->GCMS qNMR qNMR Analysis A1->qNMR A2 Commercial This compound Standard A2->HPLC A2->GCMS A2->qNMR C1 Compare Purity, Impurity Profiles, & Spectral Data HPLC->C1 GCMS->C1 qNMR->C1

Caption: Experimental workflow for synthesis and purity comparison.

Comparative Data Summary

The purity of the synthesized this compound was compared against a commercial standard (≥98% purity). The results from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are summarized below.

Parameter Synthesized this compound Commercial Standard Method of Analysis
Appearance Off-white crystalline solidWhite to off-white crystalline solidVisual Inspection
Purity (Area %) 98.5%99.2%HPLC-UV
Purity (Area %) 98.2%99.0%GC-MS
Purity (mol/mol %) 98.8%99.4%qNMR
Major Impurity Hydroquinone (0.8%)Hydroquinone (0.5%)HPLC-UV, GC-MS
Other Impurities 1,4-Dibutoxybenzene (0.4%)1,4-Dibutoxybenzene (not detected)GC-MS
Melting Point 63-65 °C64-66 °CMelting Point Apparatus

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and Water (50:50 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A precisely weighed amount of the this compound sample was dissolved in the mobile phase to a final concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection).

  • MS Ion Source Temperature: 230 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: The sample was dissolved in dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride, that does not have signals overlapping with the analyte.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard was used to ensure full signal relaxation.

  • Data Processing: The purity was calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the synthesis inputs, the reaction, and the expected outputs, including the desired product and potential byproducts.

G cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_products Products & Byproducts R1 Hydroquinone Reaction SN2 Reaction R1->Reaction R2 1-Bromobutane R2->Reaction R3 Base (e.g., K2CO3) R3->Reaction P1 This compound (Desired Product) Reaction->P1 BP1 Unreacted Hydroquinone Reaction->BP1 BP2 1,4-Dibutoxybenzene Reaction->BP2

Caption: Synthesis inputs and potential outputs.

Conclusion

The in-house synthesized this compound demonstrated a high level of purity (98.2-98.8%), comparable to the commercial standard (99.0-99.4%). The primary impurity in the synthesized batch was unreacted hydroquinone, with a minor amount of the dialkylated byproduct, 1,4-dibutoxybenzene. The commercial standard also contained hydroquinone as its main impurity but at a slightly lower level.

For many applications, the synthesized material would be of sufficient quality. However, for highly sensitive downstream processes where trace impurities could be detrimental, the commercial standard offers a marginally higher purity profile. The choice between synthesizing in-house or purchasing a commercial standard will depend on the specific requirements of the research or development project, balancing cost, time, and the acceptable level of impurities. The analytical methods detailed in this guide provide a robust framework for making such an assessment.

A Guide to Inter-Laboratory Validation of Analytical Methods for 4-Butoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of 4-Butoxyphenol, a compound relevant in various industrial applications. The focus is on presenting a comparative analysis of method performance across different laboratories, thereby establishing the method's reproducibility and fitness for its intended purpose. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose[1]. International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical methods, outlining the necessary performance characteristics to be investigated[2][3][4]. For a method to be considered robust and reliable, it must yield consistent and accurate results when performed by different analysts in different laboratories[5][6].

Comparison of Method Performance Across Laboratories

The following table summarizes the hypothetical results of an inter-laboratory validation study for a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Three laboratories participated in this study, and the key validation parameters were assessed to determine the method's overall performance and reproducibility.

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 99.5%100.2%99.8%98.0 - 102.0%
Precision (Repeatability, %RSD) 0.8%0.9%0.7%≤ 2%
Precision (Intermediate, %RSD) 1.2%1.4%1.1%≤ 2%
Precision (Reproducibility, %RSD) 1.5%1.6%1.4%≤ 3%
Linearity (Correlation Coefficient, r²) 0.99980.99950.9999≥ 0.999
Range (µg/mL) 1 - 1001 - 1001 - 100Defined by linearity & accuracy
Limit of Detection (LOD) (µg/mL) 0.10.120.09Reportable
Limit of Quantitation (LOQ) (µg/mL) 0.30.350.28Reportable
Specificity No InterferenceNo InterferenceNo InterferenceNo interfering peaks at the analyte's retention time

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established guidelines for analytical method validation[7][8].

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18 column (150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 10 µL.

Validation Experiments
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components is tested by analyzing blank samples (matrix without the analyte) and samples spiked with potential impurities. The absence of interfering peaks at the retention time of this compound indicates specificity[4][8].

  • Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte[2]. This is determined by preparing a series of at least five standard solutions of this compound at different concentrations and analyzing them. A calibration curve is then constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated[9].

  • Accuracy: Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) with multiple replicates at each level[5]. The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-assay precision): This is the precision of the method under the same operating conditions over a short interval of time. It is determined by performing at least six replicate analyses of the same homogeneous sample[4][10].

    • Intermediate Precision: This expresses the within-laboratory variations, for instance, on different days, with different analysts, or with different equipment[6][10].

    • Reproducibility (Inter-laboratory precision): This is assessed by having different laboratories analyze the same homogeneous sample. The agreement between the results from different laboratories indicates the reproducibility of the method[6].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[4][5]. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ[9].

  • Range: The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity[2].

  • Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage[4][8].

Visualizing the Validation Process

The following diagrams illustrate the workflow of the inter-laboratory validation and the relationship between the different validation parameters.

G A Method Development & Optimization B Single-Laboratory Validation A->B C Develop Validation Protocol & Acceptance Criteria B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratory 1 Performs Analysis D->E F Laboratory 2 Performs Analysis D->F G Laboratory 3 Performs Analysis D->G H Collect & Analyze Data from all Labs E->H F->H G->H I Statistical Analysis (e.g., ANOVA) H->I J Final Validation Report I->J

Inter-laboratory validation workflow.

G Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Sensitivity Sensitivity Method->Sensitivity Robustness Robustness Method->Robustness Range Range Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Linearity->Range LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Relationship of analytical method validation parameters.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Butoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential, step-by-step procedures for the safe handling and proper disposal of 4-Butoxyphenol, tailored for research, scientific, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous chemical, primarily causing skin and eye irritation and being harmful if swallowed.[1][2] It is identified as an acute oral toxicant (Category 4) and a potential endocrine-disrupting compound.[2] Due to its hazardous nature, it is imperative to handle this compound with care in a well-ventilated area and to prevent its release into the environment.[1][3]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or glasses with side shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Always inspect gloves for integrity before use.

  • Body Protection: A flame-resistant lab coat or appropriate protective clothing to prevent skin exposure.[3]

Facilities utilizing this material should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]

Quantitative Data for Safe Handling

The table below summarizes key quantitative data for this compound to inform safe handling and disposal practices.

PropertyDataReference
Molecular Formula C₁₀H₁₄O₂[2][4]
Molecular Weight 166.22 g/mol [2]
Physical State Solid
Melting Point 65-66 °C
GHS Hazard Codes H302 (Harmful if swallowed)[2]
Hazard Classifications Acute Toxicity 4 (Oral)[2]
Storage Class 11 (Combustible Solids)

Step-by-Step Disposal Protocol

This protocol details the systematic process for the safe segregation, containment, labeling, and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Identify Waste Stream: Designate a specific waste container exclusively for this compound and materials contaminated with it (e.g., gloves, absorbent paper, pipette tips).

  • Segregate from Incompatibles: Crucially, do not mix this compound waste with other chemical streams, especially strong oxidizing agents or strong bases, to prevent hazardous reactions.[1][5]

Step 2: Containment and Labeling

  • Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure, leak-proof screw cap for collecting the waste.[5][6]

  • Label Immediately: As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container. The label must clearly state "this compound" and list all associated hazards (e.g., "Acute Toxicity," "Irritant").

  • Avoid Overfilling: Fill the waste container to no more than 80% of its capacity.[5] This headspace allows for vapor expansion and helps prevent spills during handling and transport.

Step 3: Storage and Final Disposal

  • Designated Storage: Keep the sealed and labeled waste container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.[1][3][5]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to mitigate potential leaks.[5]

  • Arrange for Pickup: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Professional Disposal: All this compound waste must be disposed of through an approved and licensed hazardous waste disposal facility.[1] The standard and recommended method of disposal is incineration.[5][7] Never dispose of this chemical down the drain or in regular trash.[7]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Step 1: Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Disposal A Characterize Waste: This compound & Contaminants B Segregate from Incompatible Chemicals (Oxidizers, Strong Bases) A->B C Use Compatible Container (HDPE, Glass) B->C Proceed to Containment D Affix Hazardous Waste Label C->D E Fill to Max 80% Capacity D->E F Store in Designated Area (Cool, Dry, Ventilated) E->F Proceed to Storage G Use Secondary Containment F->G H Contact EHS for Pickup G->H I Final Disposal via Licensed Hazardous Waste Vendor H->I J I->J Disposal Complete

References

Personal protective equipment for handling 4-Butoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Butoxyphenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered hazardous and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] It is harmful if swallowed.[2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary where there is a risk of splashing.Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin exposure.Gloves must be inspected before use and disposed of properly after. Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation and Engineering Controls :

    • Ensure a well-ventilated laboratory space. The use of a fume hood is recommended to keep airborne concentrations low.[3]

    • Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.[1][3]

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Donning Personal Protective Equipment (PPE) :

    • Wear a clean, buttoned lab coat.

    • Put on safety glasses with side-shields or goggles.

    • Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of damage before use.[4]

  • Handling the Chemical :

    • Avoid breathing dust, fumes, gas, mist, or vapors.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the handling area.

    • Weigh and transfer the solid material carefully to minimize dust generation.[4]

    • Keep the container tightly closed when not in use.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Disposal Procedure:

  • Identify Waste : Designate all materials contaminated with this compound, including residual powder, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials, as hazardous waste.[5]

  • Segregate Waste : Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents and strong bases.[1] Store it in a designated, separate container.[5]

  • Container Management :

    • Use a compatible and properly labeled hazardous waste container. The container must be kept closed except when adding waste.

    • Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible substances.[3] The storage area should be a designated satellite accumulation area for hazardous waste.[6]

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6]

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company. An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Emergency Procedures

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate : Immediately evacuate the affected area and alert nearby personnel.[8]

  • Ventilate : Ensure the area is well-ventilated.[8]

  • Contain : Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[8] Sweep up and shovel the material into suitable containers for disposal.[1]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.[8]

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][8]

  • Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

  • Ingestion : Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[3]

Below is a logical workflow for handling a this compound spill.

Spill_Response_Workflow cluster_spill This compound Spill Detected cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Alert Alert Personnel Evacuate->Alert Ventilate Ensure Ventilation Alert->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain_Spill Contain with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect into Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Label_Waste Label Waste Container Decontaminate->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Caption: Logical workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxyphenol
Reactant of Route 2
Reactant of Route 2
4-Butoxyphenol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.